molecular formula C14H10N4O6 B12314570 5-Hydroxy dantrolene-d4

5-Hydroxy dantrolene-d4

Numéro de catalogue: B12314570
Poids moléculaire: 334.28 g/mol
Clé InChI: PGORTQZSSAZLCK-SXYDXUJESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione is a sophisticated chemical reagent designed for advanced research applications, particularly in the field of analytical chemistry and drug metabolism studies. This compound is a deuterium-labeled analog, where four hydrogen atoms on the phenyl ring have been replaced with the stable isotope deuterium. This specific modification is critical for its use as an internal standard in Mass Spectrometry (MS) source , significantly improving the accuracy and reproducibility of quantitative analyses by minimizing interference from the sample matrix and instrument variability. The core structure of the molecule incorporates a hydantoin (imidazolidine-2,4-dione) moiety, a scaffold known for its diverse biological activities and presence in various pharmaceutical agents source . The presence of the nitro group and the furan ring suggests potential for interactions with various biological targets, possibly including enzymes or receptors. The primary research value of this deuterated compound lies in its application in pharmacokinetic studies, absorption, distribution, metabolism, and excretion (ADME) research, and proteomics, where it enables precise tracking and quantification of its non-deuterated counterpart or related molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

Formule moléculaire

C14H10N4O6

Poids moléculaire

334.28 g/mol

Nom IUPAC

5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione

InChI

InChI=1S/C14H10N4O6/c19-12-13(20)17(14(21)16-12)15-7-10-5-6-11(24-10)8-1-3-9(4-2-8)18(22)23/h1-7,13,20H,(H,16,19,21)/b15-7+/i1D,2D,3D,4D

Clé InChI

PGORTQZSSAZLCK-SXYDXUJESA-N

SMILES isomérique

[2H]C1=C(C(=C(C(=C1C2=CC=C(O2)/C=N/N3C(C(=O)NC3=O)O)[2H])[2H])[N+](=O)[O-])[2H]

SMILES canonique

C1=CC(=CC=C1C2=CC=C(O2)C=NN3C(C(=O)NC3=O)O)[N+](=O)[O-]

Origine du produit

United States

Foundational & Exploratory

5-Hydroxy Dantrolene-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Hydroxy dantrolene-d4 is the deuterium-labeled analog of 5-hydroxy dantrolene, the principal and active metabolite of the skeletal muscle relaxant, dantrolene. This stable isotope-labeled compound serves a critical role in bioanalytical and pharmacokinetic studies as an internal standard. Its use significantly enhances the accuracy and precision of mass spectrometry-based quantification of dantrolene and its metabolites in various biological matrices. This technical guide provides an in-depth overview of this compound, its primary applications, and the underlying scientific principles for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a synthetic compound where four hydrogen atoms on the nitrophenyl group of 5-hydroxy dantrolene have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a higher molecular weight than its non-deuterated counterpart, which allows for its clear differentiation in mass spectrometric analysis without altering its chemical properties.

PropertyValue
IUPAC Name 5-hydroxy-1-[({5-[4-nitro-2,3,5,6-tetradeuteriophenyl]furan-2-yl}methylidene)amino]imidazolidine-2,4-dione
Molecular Formula C₁₄H₆D₄N₄O₆
Molecular Weight 334.28 g/mol
CAS Number 1217225-15-4
Appearance Yellow to Dark Yellow Solid
Primary Use Internal standard for analytical quantification

Primary Use and Significance

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS).[1] In such assays, a known quantity of the deuterated standard is added to biological samples (e.g., plasma, urine) prior to sample preparation and analysis. Because this compound is chemically identical to the analyte of interest (5-hydroxy dantrolene) and co-elutes during chromatography, it experiences similar extraction recovery and ionization efficiency. The distinct mass-to-charge ratio (m/z) of the deuterated standard allows the mass spectrometer to differentiate it from the non-deuterated analyte. By comparing the peak area of the analyte to that of the internal standard, precise and accurate quantification can be achieved, correcting for any sample loss during processing or fluctuations in instrument response.

Dantrolene: The Parent Compound

To understand the context of this compound, it is essential to first understand its parent drug, dantrolene.

Mechanism of Action

Dantrolene is a direct-acting skeletal muscle relaxant.[2] Its therapeutic effect is achieved by inhibiting the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum (SR) in muscle cells.[3] Specifically, dantrolene targets and inhibits the ryanodine receptor (RyR), a calcium release channel on the SR membrane.[3][4] It exhibits selectivity for RyR1 and RyR3 isoforms, with little to no effect on the cardiac RyR2 isoform.[3][4][5] By blocking Ca²⁺ release, dantrolene uncouples muscle excitation from contraction, leading to muscle relaxation. This mechanism is crucial in treating conditions characterized by excessive muscle contraction, such as malignant hyperthermia and spasticity.[3][6]

Dantrolene_Mechanism cluster_neuron Motor Neuron cluster_muscle Skeletal Muscle Fiber Nerve_Impulse Nerve Impulse ACh_Release Acetylcholine (ACh) Release Nerve_Impulse->ACh_Release triggers Sarcolemma_Depol Sarcolemma Depolarization ACh_Release->Sarcolemma_Depol causes T_Tubule T-Tubule Depolarization Sarcolemma_Depol->T_Tubule DHPR DHPR Activation T_Tubule->DHPR RyR1 Ryanodine Receptor 1 (RyR1) DHPR->RyR1 activates Ca_Release Ca²⁺ Release RyR1->Ca_Release mediates SR Sarcoplasmic Reticulum (SR) Contraction Muscle Contraction Ca_Release->Contraction leads to Dantrolene Dantrolene Dantrolene->RyR1 inhibits

Figure 1: Signaling pathway of dantrolene's mechanism of action.

Pharmacokinetics and Metabolism

Dantrolene is metabolized in the liver, primarily to 5-hydroxy dantrolene and an acetylamino metabolite.[7] 5-hydroxy dantrolene is an active metabolite, also possessing muscle relaxant properties. The metabolism is rapid, and in some species, the concentration of the metabolite can exceed that of the parent drug.[8]

The following tables summarize pharmacokinetic parameters of dantrolene and 5-hydroxy dantrolene from a study in dogs.[9]

Table 1: Pharmacokinetic Parameters of Dantrolene in Dogs Following a Single Oral Dose

Parameter5 mg/kg Dose (Mean ± SD)10 mg/kg Dose (Mean ± SD)
Cmax (µg/mL) 0.43 ± 0.280.65 ± 0.38
Tmax (hr) 1.04 ± 0.421.25 ± 0.42
AUC (µg·hr/mL) 3.87 ± 5.035.94 ± 6.63
t₁/₂ (hr) 1.26 ± 0.691.21 ± 0.53

Table 2: Pharmacokinetic Parameters of 5-Hydroxy Dantrolene in Dogs Following a Single Oral Dose of Dantrolene

Parameter5 mg/kg Dose (Mean ± SD)10 mg/kg Dose (Mean ± SD)
Cmax (µg/mL) 0.053 ± 0.0300.073 ± 0.038
Tmax (hr) 2.50 ± 1.522.50 ± 1.52
AUC (µg·hr/mL) 0.54 ± 0.320.81 ± 0.49
t₁/₂ (hr) 3.12 ± 1.203.32 ± 1.32

Experimental Protocols

While specific, detailed proprietary synthesis protocols for commercially available this compound are not publicly available, this section outlines the general methodologies for its synthesis and its application in bioanalytical assays.

General Synthesis of Deuterated Analogs

The synthesis of deuterated compounds like this compound typically involves introducing deuterium atoms at a late stage of the synthesis of the non-labeled molecule to maximize efficiency. Common methods include:

  • Catalytic H-D exchange: Using a deuterium source (e.g., D₂O, D₂) and a catalyst to replace specific hydrogen atoms with deuterium.

  • Reduction with deuterated reagents: Employing deuterated reducing agents (e.g., NaBD₄, LiAlD₄) to introduce deuterium.

  • Synthesis from deuterated starting materials: Beginning the synthesis with a commercially available deuterated precursor.

For this compound, the deuterium atoms are on the nitrophenyl ring, suggesting the use of a deuterated nitrobenzene derivative as a starting material in a multi-step synthesis.

Bioanalytical Method using LC-MS/MS

The following is a generalized protocol for the quantification of dantrolene and 5-hydroxy dantrolene in plasma using this compound as an internal standard.

Objective: To determine the concentration of dantrolene and 5-hydroxy dantrolene in plasma samples.

Materials:

  • Plasma samples

  • Dantrolene and 5-hydroxy dantrolene analytical standards

  • This compound (internal standard)

  • Acetonitrile (ACN)

  • Formic acid

  • Tertiary butyl methyl ether (for liquid-liquid extraction)

  • Ultrapure water

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of dantrolene, 5-hydroxy dantrolene, and this compound in a suitable organic solvent (e.g., methanol or DMSO).

    • Prepare calibration standards and QCs by spiking known concentrations of the analytes into blank plasma.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 100 µL aliquot of plasma sample, standard, or QC, add 10 µL of the internal standard working solution (this compound).

    • Vortex briefly.

    • Add 500 µL of tertiary butyl methyl ether.

    • Vortex for 1 minute to extract the analytes.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the organic supernatant to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC System:

      • Column: C18 reversed-phase column (e.g., 1.7 µm, 2.1 x 30 mm).[1]

      • Mobile Phase: Acetonitrile and 0.1% formic acid in water (e.g., 80:20 v/v).[1]

      • Flow Rate: 0.3 mL/min.[1]

      • Injection Volume: 5 µL.

    • MS/MS System:

      • Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for dantrolene, 5-hydroxy dantrolene, and this compound.

  • Data Analysis:

    • Integrate the peak areas for each analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

TDM_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Plasma) IS_Spiking 2. Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Extraction 3. Analyte Extraction (e.g., Liquid-Liquid Extraction) IS_Spiking->Extraction LC_Separation 4. Chromatographic Separation (LC) Extraction->LC_Separation MS_Detection 5. Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Peak Area Ratio vs. Concentration) MS_Detection->Data_Analysis Quantification 7. Analyte Quantification Data_Analysis->Quantification

Figure 2: Experimental workflow for therapeutic drug monitoring of dantrolene.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard ensures the reliability and accuracy of analytical data for dantrolene and its active metabolite. A thorough understanding of its properties, the pharmacology of its parent compound, and the analytical methodologies in which it is employed is crucial for its effective application in drug development and clinical research.

References

An In-depth Technical Guide to the Synthesis and Purification of 5-Hydroxy dantrolene-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a plausible synthetic route and a detailed purification protocol for 5-Hydroxy dantrolene-d4. This deuterated analog of the major active metabolite of dantrolene is a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry.

Overview and Chemical Properties

This compound is the stable isotope-labeled form of 5-hydroxydantrolene, the primary pharmacologically active metabolite of the muscle relaxant dantrolene. The incorporation of four deuterium atoms on the phenyl ring provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalytical assays.

PropertyValue
Chemical Name 5-hydroxy-1-[[(E)-[5-(4-nitrophenyl-2,3,5,6-d4)furan-2-yl]methylidene]amino]imidazolidine-2,4-dione
Molecular Formula C₁₄H₆D₄N₄O₆
Molecular Weight 334.28 g/mol
CAS Number 1217225-15-4
Appearance Yellow to orange solid
Purity Typically ≥95%
Primary Application Internal standard in analytical and pharmacokinetic research
UV/Vis Maxima (Dantrolene) 226, 309, 348, 387 nm (in DMSO/DMF)[1]

Proposed Synthetic Pathway

The synthesis of this compound can be conceptualized as a multi-step process involving the preparation of two key intermediates: a deuterated aldehyde and a hydroxylated aminohydantoin, followed by their condensation.

Synthesis_Pathway A Aniline-d5 B Acetanilide-d5 A->B Ac₂O, Pyridine C 4-Nitroacetanilide-d4 B->C HNO₃, H₂SO₄ D 4-Nitroaniline-d4 C->D HCl, H₂O, Heat E 4-Nitrobenzenediazonium-d4 chloride D->E NaNO₂, HCl G 5-(4-Nitrophenyl-d4)- furan-2-carbaldehyde E->G Meerwein Arylation CuCl₂ F Furan-2-carbaldehyde F->G L This compound G->L Condensation Acid catalyst H Glyoxal + Urea I 4,5-Dihydroxy- imidazolidin-2-one H->I Condensation J 5-Hydroxyhydantoin I->J H₂O₂, Fe²⁺ K 1-Amino-5-hydroxyhydantoin J->K Amination K->L

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are proposed based on established chemical reactions for analogous compounds. Yields are estimates and will require empirical optimization.

Step 1: Synthesis of 4-Nitroaniline-d4 This procedure starts with the nitration of acetanilide-d5, which can be prepared from commercially available aniline-d5.

  • Acetylation of Aniline-d5: To a stirred solution of aniline-d5 (1.0 eq) in pyridine (3.0 eq), slowly add acetic anhydride (1.2 eq) at 0 °C. Allow the mixture to warm to room temperature and stir for 2 hours. Quench the reaction with water and extract the product, acetanilide-d5, with ethyl acetate.

  • Nitration: Dissolve the crude acetanilide-d5 in concentrated sulfuric acid at 0 °C. Add a mixture of concentrated nitric acid (1.1 eq) and sulfuric acid dropwise, maintaining the temperature below 10 °C. Stir for 1 hour, then pour the mixture onto crushed ice. Filter the precipitated 4-nitroacetanilide-d4 and wash with cold water.

  • Hydrolysis: Reflux the 4-nitroacetanilide-d4 in a mixture of aqueous HCl (e.g., 5 M) for 2-3 hours. Cool the solution and neutralize with an aqueous base (e.g., NaOH) to precipitate 4-nitroaniline-d4. Filter, wash with water, and dry.

Step 2: Meerwein Arylation to form 5-(4-Nitrophenyl-d4)-furan-2-carbaldehyde This step couples the deuterated aniline derivative with furan-2-carbaldehyde.

  • Diazotization: Dissolve 4-nitroaniline-d4 (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

  • Arylation: In a separate flask, add furan-2-carbaldehyde (3.0 eq) and copper(II) chloride (0.1 eq) to acetone. Cool this mixture to 0-5 °C. Slowly add the previously prepared diazonium salt solution to the furan mixture. Stir vigorously and allow the reaction to proceed at 0-10 °C for 1 hour, then at room temperature for 4-6 hours.

  • Workup: Pour the reaction mixture into water and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the target aldehyde.

Reaction StageStarting MaterialKey ReagentsEstimated Yield
Nitration/Hydrolysis Aniline-d5HNO₃, H₂SO₄, HCl60-70%
Meerwein Arylation 4-Nitroaniline-d4NaNO₂, Furan-2-carbaldehyde, CuCl₂40-50%

Step 1: Synthesis of 5-Hydroxyhydantoin This procedure is adapted from a patented method for synthesizing the hydroxylated hydantoin core.[2]

  • Formation of 4,5-Dihydroxyimidazolidin-2-one: React an aqueous solution of glyoxal (40% in water, 1.0 eq) with urea (1.1 eq). The reaction is typically performed at a controlled pH and temperature.

  • Oxidation: Treat the resulting solution of 4,5-dihydroxyimidazolidin-2-one with hydrogen peroxide (30% aq., 1.5 eq) in the presence of a catalytic amount of a divalent iron salt (e.g., FeSO₄·7H₂O, 0.01 eq). Maintain the pH of the reaction mixture around 2.5.

  • Isolation: After the reaction is complete, the 5-hydroxyhydantoin can be isolated by cooling the solution and collecting the precipitated product.

Step 2: Amination of 5-Hydroxyhydantoin A direct amination of the N1 position is required. This can be approached using electrophilic amination reagents.

  • N-Amination: Dissolve 5-hydroxyhydantoin (1.0 eq) in a suitable solvent like DMF. Add a base such as potassium carbonate (1.5 eq). To this mixture, add an aminating agent like O-(diphenylphosphinyl)hydroxylamine (DPH) or a similar reagent (1.2 eq).

  • Workup: Stir the reaction at room temperature overnight. Quench with water and extract the product. Purification may require column chromatography to yield 1-amino-5-hydroxyhydantoin.

Reaction StageStarting MaterialKey ReagentsEstimated Yield
Hydroxylation Glyoxal, UreaH₂O₂, FeSO₄70-80%
Amination 5-HydroxyhydantoinDPH, K₂CO₃30-40%
  • Reaction: Dissolve 5-(4-Nitrophenyl-d4)-furan-2-carbaldehyde (1.0 eq) and 1-amino-5-hydroxyhydantoin (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Heating: Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Isolation: Upon completion, cool the reaction mixture. The product, this compound, should precipitate from the solution. Filter the solid, wash with cold ethanol, and then with diethyl ether. Dry the product under vacuum.

Purification Protocol

The final product requires high purity, especially for its use as an internal standard. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the recommended method.

Purification_Workflow A Crude 5-Hydroxy dantrolene-d4 B Dissolve in Mobile Phase (e.g., DMSO/MeOH) A->B C Preparative HPLC Injection B->C D Reversed-Phase C18 Column C->D E Gradient Elution (Water/Acetonitrile + 0.1% TFA) D->E F UV Detection (e.g., 385 nm) E->F G Fraction Collection (Triggered by UV Peak) F->G H Purity Analysis of Fractions (Analytical HPLC) G->H I Pool Pure Fractions H->I J Solvent Removal (Lyophilization) I->J K Pure 5-Hydroxy dantrolene-d4 (>98%) J->K

Caption: Workflow for the purification of this compound.

  • System Preparation:

    • Column: A high-capacity reversed-phase C18 column (e.g., 20 x 250 mm, 10 µm particle size) is suitable.

    • Mobile Phase A: Deionized water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Mobile Phase B: Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • System Equilibration: Equilibrate the column with 95% A and 5% B for at least 5 column volumes.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of DMSO, DMF, or methanol.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Chromatographic Conditions:

    • Flow Rate: Dependent on column diameter, typically 20-40 mL/min for a 20 mm ID column.

    • Detection: UV-Vis detector set to a wavelength where the compound has strong absorbance, such as 385 nm.[3]

    • Gradient: Develop a gradient based on analytical HPLC runs. A typical gradient might be:

      • 0-5 min: 5% B

      • 5-30 min: 5% to 95% B (linear gradient)

      • 30-35 min: 95% B (column wash)

      • 35-40 min: 95% to 5% B (re-equilibration)

    • Injection Volume: Determined by loading studies, starting with a small injection and increasing to maximize throughput without sacrificing resolution.

  • Fraction Collection and Post-Processing:

    • Set the fraction collector to trigger based on the UV signal intensity and/or retention time window corresponding to the target compound.

    • Analyze the collected fractions using analytical HPLC to confirm purity.

    • Pool the fractions that meet the purity requirement (e.g., >98%).

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Freeze the remaining aqueous solution and lyophilize to obtain the final product as a dry, fluffy powder.

Conclusion

The synthesis and purification of this compound require a multi-step organic synthesis followed by a rigorous purification process. The proposed pathway leverages known reactions for the synthesis of the dantrolene scaffold and its precursors, adapted for the introduction of deuterium labels and the specific hydroxyl group. Preparative HPLC is an effective final step to ensure the high purity required for its application as an internal standard in sensitive bioanalytical methods. The protocols provided herein serve as a detailed guide for researchers undertaking the preparation of this important analytical standard.

References

The Role of Deuterium Labeling in 5-Hydroxy Dantrolene-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 5-Hydroxy dantrolene-d4, a deuterated analog of a primary metabolite of the muscle relaxant dantrolene. The strategic incorporation of deuterium atoms into the 5-hydroxy dantrolene structure plays a crucial role in its application in advanced analytical methodologies, particularly in the field of pharmacokinetics and therapeutic drug monitoring. This document will detail the core principles of its use, present available quantitative data, outline experimental protocols, and provide visual representations of its application and the broader context of dantrolene's mechanism of action.

Introduction: The Significance of Deuterium Labeling

Deuterium, a stable, non-radioactive isotope of hydrogen, contains an additional neutron in its nucleus, resulting in a greater atomic mass compared to protium (the most common hydrogen isotope). The replacement of hydrogen with deuterium in a drug molecule or its metabolite, a process known as deuterium labeling, can lead to several advantageous properties for analytical applications. In the case of this compound, the key benefit is the mass shift it introduces without significantly altering the molecule's chemical properties. This makes it an ideal internal standard for mass spectrometry-based quantification of dantrolene and its metabolites in complex biological matrices.[1][2]

The primary application of this compound is to serve as an internal standard in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to both calibration standards and unknown samples. Its purpose is to correct for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer, thereby improving the accuracy and precision of the quantitative analysis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Name 5-hydroxy-1-[[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione[3]
Molecular Formula C₁₄H₆D₄N₄O₆[4][5]
Molecular Weight 334.28 g/mol [4][5]
CAS Number 1217225-15-4[4][6]
Appearance Yellow to Dark Yellow Solid[6]
Storage 2-8°C, Hygroscopic, under inert atmosphere[6][7]

The Role of this compound in Pharmacokinetic Studies

Pharmacokinetic studies are essential in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. Dantrolene is metabolized in the body to several metabolites, with 5-hydroxy dantrolene being a major one.[6][8] Accurate quantification of both the parent drug and its metabolites is crucial for building a complete pharmacokinetic profile.

Quantitative Data from Pharmacokinetic Studies of Dantrolene and 5-Hydroxydantrolene

Table 1: Pharmacokinetics of Intravenous Dantrolene and 5-Hydroxydantrolene in Children [9]

ParameterDantrolene5-Hydroxydantrolene
Dose 2.4 mg/kg (IV)N/A
Peak Concentration (Cmax) 6.03 ± 0.93 µg/mL0.60 ± 0.18 µg/mL
Time to Peak (Tmax) 1 min post-infusion~7 hours
Elimination Half-life (t₁/₂) 10.0 ± 2.6 hours9.0 ± 2.5 hours

Table 2: Pharmacokinetics of Oral Dantrolene in Dogs [10]

ParameterDantrolene (5 mg/kg)Dantrolene (10 mg/kg)
Peak Plasma Concentration (Cmax) 0.43 µg/mL0.65 µg/mL
Terminal Half-life (t₁/₂) 1.26 hours1.21 hours
Area Under the Curve (AUC) 3.87 µg·h/mL5.94 µg·h/mL

Table 3: Pharmacokinetics of Oral Dantrolene in Horses [8]

FormulationPeak Plasma Concentration (Cmax)Time to Peak (Tmax)
Capsules 28.9 ± 21.6 ng/mL3.8 hours
Paste 37.8 ± 12.8 ng/mL3.8 hours

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step protocol for the synthesis of this compound is not available. However, the synthesis of the non-deuterated 5-hydroxy dantrolene has been reported.[11] The synthesis of the deuterated analog would likely involve the use of a deuterated precursor, such as 4-nitroaniline-d4, in a similar synthetic scheme. The general steps would include the synthesis of the deuterated nitrophenylfuran precursor followed by condensation with 1-amino-5-hydroxyhydantoin.

Representative LC-MS/MS Protocol for Quantification of Dantrolene and 5-Hydroxydantrolene

The following is a representative protocol for the quantification of dantrolene and 5-hydroxydantrolene in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol is a composite based on typical methodologies described in the literature.[12]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of a 100 ng/mL solution of this compound in methanol (internal standard).

  • Vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC) Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Tandem Mass Spectrometry (MS/MS) Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI), positive or negative mode (to be optimized).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Dantrolene: m/z 315 → m/z 239

    • 5-Hydroxydantrolene: m/z 331 → m/z 255

    • This compound (Internal Standard): m/z 335 → m/z 259 (Note: These MRM transitions are illustrative and should be optimized for the specific instrument and conditions.)

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing BiologicalMatrix Biological Matrix (e.g., Plasma, Urine) Spiking Spiking with This compound (Internal Standard) BiologicalMatrix->Spiking Extraction Protein Precipitation or LLE/SPE Spiking->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection (MRM) LC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Workflow for pharmacokinetic analysis using an internal standard.

Logical Relationship of Deuterium Labeling to Analytical Accuracy

logical_relationship DeuteriumLabeling Deuterium Labeling of 5-Hydroxy Dantrolene MassShift Introduces Mass Shift (+4 Da) DeuteriumLabeling->MassShift CoElution Similar Chemical Properties (Co-elution with Analyte) DeuteriumLabeling->CoElution InternalStandard Creation of an Ideal Internal Standard MassShift->InternalStandard Correction Correction for Analytical Variability (Sample Prep, Ionization) InternalStandard->Correction CoElution->InternalStandard Accuracy Improved Accuracy and Precision of Quantification Correction->Accuracy

Caption: The role of deuterium labeling in enhancing analytical accuracy.

Dantrolene's Mechanism of Action: Inhibition of Ryanodine Receptor

While this compound's primary role is analytical, it is intrinsically linked to the pharmacology of dantrolene. Dantrolene exerts its muscle relaxant effects by binding to the ryanodine receptor (RyR1) in skeletal muscle, inhibiting the release of calcium from the sarcoplasmic reticulum and thereby uncoupling excitation-contraction.

signaling_pathway cluster_cell Skeletal Muscle Cell AP Action Potential (Depolarization) DHPR Dihydropyridine Receptor (DHPR) AP->DHPR Activates RyR1 Ryanodine Receptor 1 (RyR1) DHPR->RyR1 Conformational Change Ca_Release Ca²⁺ Release RyR1->Ca_Release Opens Channel SR Sarcoplasmic Reticulum (SR) Contraction Muscle Contraction Ca_Release->Contraction Initiates Dantrolene Dantrolene Dantrolene->RyR1 Binds to and Inhibits

Caption: Dantrolene's inhibitory effect on the ryanodine receptor signaling pathway.

Conclusion

This compound is a critical tool for researchers and drug development professionals involved in the study of dantrolene. Its deuterium labeling provides the necessary mass shift for it to serve as a highly effective internal standard in LC-MS/MS bioanalysis. This enables the precise and accurate quantification of dantrolene and its metabolites in biological fluids, which is fundamental for robust pharmacokinetic and toxicokinetic studies. While the direct impact of deuterium labeling on the pharmacokinetic properties of 5-hydroxy dantrolene itself is not extensively documented, its role in facilitating high-quality analytical data is indispensable for the continued research and clinical use of dantrolene. data is indispensable for the continued research and clinical use of dantrolene.

References

The Metabolism of Dantrolene: A Technical Guide to the Formation of 5-Hydroxydantrolene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dantrolene, a postsynaptic muscle relaxant, is the primary therapeutic agent for malignant hyperthermia. Its clinical efficacy and safety are intrinsically linked to its metabolic fate. This technical guide provides an in-depth exploration of the metabolism of dantrolene, with a core focus on the oxidative pathway leading to the formation of its major active metabolite, 5-hydroxydantrolene. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows to support researchers and professionals in the field of drug development.

Introduction

Dantrolene is a hydantoin derivative that exerts its muscle relaxant effects by inhibiting the release of calcium from the sarcoplasmic reticulum of skeletal muscle cells[1]. The drug is primarily metabolized in the liver, undergoing two main biotransformation pathways: an oxidative pathway and a reductive pathway. The oxidative pathway, mediated by the cytochrome P450 (CYP) enzyme system, results in the formation of 5-hydroxydantrolene[2]. The reductive pathway involves the conversion of the nitro group to an amino group, which is subsequently acetylated[3]. This guide will concentrate on the critical oxidative metabolic route and the generation of 5-hydroxydantrolene.

Dantrolene Metabolic Pathways

Dantrolene undergoes extensive hepatic metabolism. The two primary pathways are:

  • Oxidative Pathway: This pathway involves the hydroxylation of the hydantoin ring of the dantrolene molecule to form 5-hydroxydantrolene. This reaction is catalyzed by microsomal cytochrome P450 enzymes[1][2].

  • Reductive Pathway: This pathway involves the reduction of the aromatic nitro group of dantrolene to form aminodantrolene. This intermediate is then acetylated to form acetylaminodantrolene. In humans, this pathway is primarily catalyzed by cytosolic aldehyde oxidase 1 (AOX1) and N-acetyltransferase 2 (NAT2)[4][5].

Dantrolene_Metabolism Dantrolene Dantrolene Hydroxydantrolene 5-Hydroxydantrolene Dantrolene->Hydroxydantrolene Oxidation Aminodantrolene Aminodantrolene Dantrolene->Aminodantrolene Reduction Acetylated_Metabolite Acetylaminodantrolene Aminodantrolene->Acetylated_Metabolite Acetylation CYP450 Cytochrome P450 Enzymes CYP450->Dantrolene Catalyzes AOX1 Aldehyde Oxidase 1 (AOX1) AOX1->Dantrolene Catalyzes NAT2 N-Acetyltransferase 2 (NAT2) NAT2->Aminodantrolene Catalyzes

Figure 1: Major Metabolic Pathways of Dantrolene.

Quantitative Data on 5-Hydroxydantrolene Formation

Table 1: Pharmacokinetic Parameters of Dantrolene and 5-Hydroxydantrolene

ParameterSpeciesValueReference
Dantrolene Elimination Half-lifeHuman4-8 hours[1][2]
5-Hydroxydantrolene Peak Plasma ConcentrationChildren (2.4 mg/kg IV)0.60 ± 0.18 µg/mL[6]
Time to Peak 5-Hydroxydantrolene ConcentrationChildren (2.4 mg/kg IV)~7 hours[6]
5-Hydroxydantrolene Elimination Half-lifeChildren9.0 ± 2.5 hours[6]
Dantrolene Peak Plasma ConcentrationHorse (Oral)28.9 ± 21.6 ng/mL (capsules)[7]
37.8 ± 12.8 ng/mL (paste)[7]
Time to Peak Dantrolene ConcentrationHorse (Oral)3.8 hours[7]
Dantrolene Peak Plasma ConcentrationDog (5 mg/kg Oral)0.43 µg/mL[3]
Dantrolene Elimination Half-lifeDog (5 mg/kg Oral)1.26 hours[3]
Dantrolene Peak Plasma ConcentrationDog (10 mg/kg Oral)0.65 µg/mL[3]
Dantrolene Elimination Half-lifeDog (10 mg/kg Oral)1.21 hours[3]

Table 2: Enzyme Kinetic Parameters for Dantrolene Hydroxylation in Rat Liver Microsomes

ParameterValueEnzymeReference
Low Km0.06-0.08 µMCytochrome P-450 1A1[8]
High Km5-7 µMCytochrome P-450 1A2[8]

Disclaimer: The kinetic parameters presented in Table 2 are from a study conducted on rat liver microsomes. While informative, these values may not be directly extrapolated to human metabolism. Further research is needed to establish the specific kinetic parameters in human systems.

Studies in rats have indicated the involvement of specific cytochrome P450 isozymes in the hydroxylation of dantrolene. Cytochromes P-450 1A1, 1A2, and 3A have been identified as being involved in this metabolic process in rats[8].

Experimental Protocols

This section outlines a general methodology for studying the in vitro metabolism of dantrolene to 5-hydroxydantrolene using human liver microsomes.

In Vitro Metabolism of Dantrolene in Human Liver Microsomes

Objective: To determine the metabolic stability and kinetics of 5-hydroxydantrolene formation from dantrolene in human liver microsomes.

Materials:

  • Dantrolene

  • 5-Hydroxydantrolene (as a reference standard)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile or other suitable organic solvent (for reaction termination)

  • Internal standard for analytical quantification

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detection

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of dantrolene in a suitable solvent (e.g., DMSO or acetonitrile).

    • Prepare working solutions of dantrolene by diluting the stock solution with the incubation buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the human liver microsomes on ice immediately before use. Dilute the microsomes to the desired protein concentration (e.g., 0.5-1.0 mg/mL) with cold phosphate buffer.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the following in order:

      • Phosphate buffer

      • Human liver microsomes

      • Dantrolene working solution

    • Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C in a shaking water bath.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Experiment:

    • Incubate the reaction mixtures at 37°C with gentle agitation.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the terminated reaction mixtures to precipitate the microsomal proteins.

    • Centrifuge the samples at a high speed (e.g., >10,000 x g) for a sufficient time (e.g., 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a clean plate or vials for analysis.

  • Analytical Quantification:

    • Analyze the samples for the concentrations of dantrolene and 5-hydroxydantrolene using a validated HPLC-UV or LC-MS/MS method.

    • Create a standard curve for both dantrolene and 5-hydroxydantrolene to quantify their concentrations in the samples.

Data Analysis:

  • Plot the concentration of dantrolene remaining over time to determine the metabolic stability (half-life, t1/2).

  • Plot the formation of 5-hydroxydantrolene over time to determine the initial velocity of the reaction.

  • For kinetic analysis, perform incubations with varying concentrations of dantrolene and measure the initial rates of 5-hydroxydantrolene formation. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis Reagents Prepare Reagents: Dantrolene Stocks NADPH System Microsomes Mix Combine: Buffer, Microsomes, Dantrolene Reagents->Mix PreIncubate Pre-incubate (37°C) Mix->PreIncubate Initiate Initiate with NADPH PreIncubate->Initiate Incubate Incubate (37°C) Initiate->Incubate Timepoints Collect Samples at Timepoints Incubate->Timepoints Terminate Terminate with Acetonitrile Timepoints->Terminate Process Centrifuge & Collect Supernatant Terminate->Process Analyze HPLC or LC-MS/MS Analysis Process->Analyze Data Data Analysis: Metabolic Stability (t½) Kinetic Parameters (Km, Vmax) Analyze->Data Logical_Relationships cluster_factors Influencing Factors cluster_metabolism Dantrolene Metabolism cluster_outcomes Clinical Outcomes Genetics Genetic Polymorphisms (e.g., in CYP, AOX1, NAT2) Dantrolene_Metabolism Dantrolene Biotransformation Genetics->Dantrolene_Metabolism DDI Drug-Drug Interactions (Inducers/Inhibitors of Metabolizing Enzymes) DDI->Dantrolene_Metabolism Plasma_Concentration Plasma Concentration of Dantrolene & Metabolites Dantrolene_Metabolism->Plasma_Concentration Efficacy Therapeutic Efficacy Plasma_Concentration->Efficacy Toxicity Potential for Toxicity (e.g., Hepatotoxicity) Plasma_Concentration->Toxicity

References

Technical Guide: 5-Hydroxy Dantrolene-d4 for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Hydroxy dantrolene-d4, including its typical specifications, analytical applications, and the metabolic context of its parent compound, dantrolene. This document is intended for professionals in pharmaceutical research and bioanalysis who utilize stable isotope-labeled internal standards for quantitative accuracy.

Introduction to this compound

This compound is the stable isotope-labeled (deuterated) form of 5-Hydroxy dantrolene, the primary active metabolite of the muscle relaxant dantrolene.[1][2][3] Dantrolene itself is used to treat malignant hyperthermia and spasticity from upper motor neuron disorders.[2][4] In drug metabolism and pharmacokinetic (DMPK) studies, quantifying drug and metabolite concentrations in biological matrices is critical.

Deuterated compounds are considered the gold standard for use as internal standards in quantitative mass spectrometry-based assays.[5][6][7] By substituting hydrogen atoms with deuterium, the molecular weight is increased without significantly altering the chemical and physical properties.[7] This ensures that the internal standard (this compound) and the target analyte (5-Hydroxy dantrolene) exhibit nearly identical behavior during sample extraction, chromatographic separation, and ionization, thereby providing a highly accurate method for correcting for experimental variability.[6][7] This precision is essential for reliable bioanalytical method validation as recognized by regulatory agencies like the FDA and EMA.[7]

Typical Product Specifications

The specifications for this compound are critical for ensuring the quality and reliability of analytical data. While a batch-specific Certificate of Analysis should always be consulted, the table below summarizes typical product specifications sourced from chemical suppliers.

ParameterSpecificationSource(s)
Chemical Name 5-hydroxy-1-[([5-(4-nitrophenyl-d4)-2-furanyl]methylene)amino]-2,4-imidazolidinedione[8][9][10]
CAS Number 1217225-15-4 (d4 labeled)[8][11][12]
Unlabeled CAS 52130-25-3[10][13]
Molecular Formula C₁₄H₆D₄N₄O₆[8][11]
Molecular Weight 334.28 g/mol [8][11][12]
Purity ≥95%[8][11]
Appearance Yellow to Dark Yellow Solid[12]
Storage Recommended at 4°C, Hygroscopic[12]
Primary Use Internal standard for bioanalysis and metabolic research[9][14]

Metabolic Pathway of Dantrolene

Dantrolene is primarily metabolized in the liver by microsomal enzymes.[1][2][15] The major metabolic pathway is oxidation via hydroxylation, which produces 5-hydroxydantrolene.[1][2][3] A secondary pathway involves reduction of the nitro group to form an amino metabolite, which is subsequently acetylated.[1] Understanding this pathway is crucial for pharmacokinetic studies tracking both the parent drug and its active metabolites.

Dantrolene_Metabolism Dantrolene Dantrolene Metabolite_5OH 5-Hydroxy Dantrolene (Major Metabolite) Dantrolene->Metabolite_5OH Oxidation (Hydroxylation) Metabolite_Amino Amino Dantrolene Dantrolene->Metabolite_Amino Reduction Metabolite_Acetamido Acetamido Analog (Reduced, Acetylated) Metabolite_Amino->Metabolite_Acetamido Acetylation Enzyme Hepatic Microsomal Enzymes (e.g., CYP450) Enzyme->Dantrolene

Figure 1: Metabolic conversion of Dantrolene in the liver.

Experimental Protocols for Quantitative Analysis

The use of this compound as an internal standard is most common in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This technique offers high sensitivity and selectivity for quantifying analytes in complex biological matrices like plasma, serum, or urine.

The methodology relies on the principle of isotope dilution. A known quantity of the deuterated internal standard (this compound) is added to a biological sample containing an unknown quantity of the native analyte (5-Hydroxy dantrolene). The two compounds are chemically identical and thus behave the same during sample cleanup and analysis. Any loss of analyte during sample preparation will be matched by a proportional loss of the internal standard.[5] The mass spectrometer distinguishes between the analyte and the standard based on their mass difference. The ratio of the analyte's signal to the internal standard's signal is then used to calculate the analyte's precise concentration against a calibration curve.

Below is a detailed, generalized protocol for the quantification of 5-Hydroxy dantrolene in human plasma. Note: This protocol is a template and must be optimized and validated for specific laboratory conditions and instrumentation.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of 5-Hydroxy dantrolene and this compound (Internal Standard, IS) in a suitable organic solvent (e.g., DMSO or Methanol).

    • Create a series of calibration standards by spiking blank, pooled human plasma with varying known concentrations of 5-Hydroxy dantrolene.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the IS working solution (this compound) to each tube and vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean autosampler vial for analysis.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient might run from 5% B to 95% B over 3-5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (requires optimization).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions must be determined by infusing pure solutions of both the analyte and the IS. For example:

      • 5-Hydroxy dantrolene: Q1 Precursor Ion [M-H]⁻ → Q3 Product Ion

      • This compound: Q1 Precursor Ion [M-H]⁻ → Q3 Product Ion (precursor will be +4 Da compared to the analyte).

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature.

Analytical Workflow Visualization

The following diagram illustrates the typical workflow for a bioanalytical study using a deuterated internal standard.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard (this compound) Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract LC LC Separation (Reverse-Phase) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration & Ratio Calculation (Analyte/IS) MS->Integration Quant Quantification using Calibration Curve Integration->Quant Report Final Concentration Report Quant->Report

Figure 2: Bioanalytical workflow for quantification using an internal standard.

Conclusion

This compound is an indispensable tool for researchers engaged in the development and study of dantrolene. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the highest level of accuracy and precision in quantitative bioanalysis. By mimicking the behavior of the endogenous metabolite, it effectively corrects for variations in sample processing and instrument response, leading to robust, reliable, and reproducible data essential for successful pharmacokinetic and toxicological studies.

References

Commercial suppliers and availability of 5-Hydroxy dantrolene-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the commercial availability, technical specifications, and analytical applications of 5-Hydroxy dantrolene-d4. This deuterated analog of dantrolene's primary metabolite serves as a critical internal standard for mass spectrometry-based quantitative analysis, ensuring accuracy and precision in pharmacokinetic and metabolic studies.

Commercial Availability and Specifications

A stable, isotope-labeled version of 5-hydroxy dantrolene, this compound is available from several reputable suppliers. While specific offerings may vary, the following tables summarize key quantitative data from prominent commercial sources to facilitate comparison.

Table 1: Commercial Supplier Information for this compound

SupplierWebsiteContact Information
MedChemExpress--INVALID-LINK----INVALID-LINK--
LGC Standards--INVALID-LINK--N/A
Santa Cruz Biotechnology--INVALID-LINK--N/A
Toronto Research Chemicals (TRC)--INVALID-LINK--N/A
Veeprho--INVALID-LINK----INVALID-LINK--

Table 2: Technical Data for Commercially Available this compound

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityIsotopic EnrichmentAvailable Sizes
MedChemExpressHY-132370S1217225-15-4C₁₄H₆D₄N₄O₆334.28≥98%N/A1mg, 5mg
LGC StandardsTRC-H8251771217225-15-4C₁₄H₆D₄N₄O₆334.28N/AN/A1mg, 10mg
Santa Cruz Biotechnologysc-2124231217225-15-4C₁₄H₆D₄N₄O₆334.28≥95%N/A1mg, 5mg
Toronto Research ChemicalsH8251771217225-15-4C₁₄H₆D₄N₄O₆334.28N/AN/A1mg, 10mg, 25mg, 50mg
VeeprhoN/A1217225-15-4C₁₄H₆D₄N₄O₆334.28N/AN/AInquire for details

Experimental Protocols: Bioanalytical Quantification

This compound is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of dantrolene and its metabolites in biological matrices. The following is a representative protocol adapted from validated methods for dantrolene analysis in human plasma.[1]

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration).

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly used.

    • Flow Rate: A typical flow rate is 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for dantrolene and its metabolites.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions for both the analyte (5-hydroxy dantrolene) and the internal standard (this compound) must be optimized.

Table 3: Example MRM Transitions (to be optimized on the specific instrument)

CompoundPrecursor Ion (m/z)Product Ion (m/z)
5-Hydroxy dantrolene[To be determined][To be determined]
This compound[To be determined + 4][To be determined]
Data Analysis

The concentration of 5-hydroxy dantrolene in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of the non-labeled compound.

Visualizing Workflows and Pathways

Dantrolene Metabolism

Dantrolene is primarily metabolized in the liver to its active metabolite, 5-hydroxydantrolene, and a reduced, acetylated metabolite. The following diagram illustrates this metabolic pathway.

Dantrolene_Metabolism Dantrolene Dantrolene Metabolite1 5-Hydroxydantrolene Dantrolene->Metabolite1 Hydroxylation (CYP450) Metabolite2 Reduced Acetylated Dantrolene Dantrolene->Metabolite2 Reduction & Acetylation

Dantrolene Metabolic Pathway
Bioanalytical Workflow

The general workflow for the quantification of 5-hydroxy dantrolene in a biological sample using this compound as an internal standard is depicted below.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Evaporate Evaporation Precipitate->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Quantification Quantification (Peak Area Ratio) LC_MS->Quantification

LC-MS/MS Bioanalytical Workflow
Logical Relationship for Internal Standard Use

The core principle of using a deuterated internal standard is to correct for variations during sample processing and analysis. The diagram below illustrates this logical relationship.

Internal_Standard_Logic Analyte Analyte (5-Hydroxy dantrolene) Sample_Prep Sample Preparation Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Ratio Peak Area Ratio (Analyte / IS) LC_MS_Analysis->Ratio Concentration Accurate Concentration Ratio->Concentration

Internal Standard Correction Logic

References

The Gold Standard of Quantification: An In-depth Technical Guide to the Mechanism of Action of Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within drug development and life sciences research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. This technical guide delves into the fundamental principles, practical applications, and detailed methodologies of using stable isotope-labeled internal standards (SIL-IS). The integration of SIL-IS into analytical workflows, especially when coupled with mass spectrometry, has revolutionized the field by providing a robust framework for achieving high-quality quantitative data. This document serves as an in-depth resource, offering structured data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the effective implementation of this powerful technique.

Core Principles of Stable Isotope-Labeled Internal Standards

The primary role of an internal standard in quantitative analysis is to correct for the variability inherent in the analytical process. This includes variations arising from sample preparation, such as extraction inefficiencies and analyte degradation, as well as instrumental fluctuations, like injection volume inconsistencies and detector response drift. A SIL-IS is a form of an analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[1][2]

The key principle behind the use of a SIL-IS is that it is chemically and physically almost identical to the analyte, and therefore, it is assumed to behave in the same manner during sample preparation and analysis.[3] Because it has a different mass, it can be distinguished from the analyte by a mass spectrometer. By adding a known amount of the SIL-IS to the sample at the earliest stage of the workflow, the ratio of the analyte's signal to the SIL-IS's signal is used for quantification. This ratio remains constant even if there are losses during sample processing or fluctuations in the instrument's response, as both the analyte and the SIL-IS are affected proportionally.

The use of SIL-IS is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique, which is recognized as a high-accuracy method for quantitative analysis.[2][4]

Mechanism of Action: How SIL-IS Ensures Accuracy and Precision

The effectiveness of a SIL-IS lies in its ability to mimic the analyte throughout the entire analytical workflow. Here’s a breakdown of the mechanism:

  • Sample Preparation: During extraction, precipitation, and other sample clean-up steps, any physical loss of the analyte will be mirrored by a proportional loss of the SIL-IS. This is because their nearly identical chemical properties (e.g., polarity, solubility, pKa) cause them to behave similarly.

  • Chromatographic Separation: In liquid chromatography-mass spectrometry (LC-MS), the SIL-IS will co-elute with the analyte, or elute very closely. This is crucial for compensating for matrix effects.

  • Ionization and Detection (Mass Spectrometry): Matrix effects, which are the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the sample matrix, are a major source of error in LC-MS analysis. Since the SIL-IS co-elutes with the analyte and has the same ionization efficiency, it experiences the same degree of matrix effects. Therefore, the ratio of their signals remains unaffected, leading to accurate quantification.

The following diagram illustrates the principle of isotope dilution:

G cluster_0 Sample Preparation and Analysis Sample Biological Sample (Analyte: Unknown Amount) Spike Add Known Amount of SIL-IS Sample->Spike Extraction Sample Extraction (Potential for Analyte and SIL-IS Loss) Spike->Extraction LCMS LC-MS/MS Analysis (Matrix Effects and Instrumental Variability) Extraction->LCMS Data Measure Analyte and SIL-IS Signals LCMS->Data Ratio Calculate Analyte/SIL-IS Ratio Data->Ratio Quantification Quantify Analyte Concentration Ratio->Quantification

Figure 1. Workflow of Isotope Dilution Mass Spectrometry.

Quantitative Data: SIL-IS vs. Structural Analogs

The superiority of SIL-IS over other types of internal standards, such as structural analogs, is well-documented. Structural analogs are compounds with similar chemical structures to the analyte but are not isotopically labeled. While they can partially correct for variability, their different physicochemical properties can lead to different extraction recoveries and susceptibility to matrix effects.

The following table presents a summary of a study comparing the performance of a SIL-IS and a structural analog for the quantification of the anticancer drug Kahalalide F in plasma.

Internal Standard TypeMean Bias (%)Standard Deviation (%)Statistical Significance (p-value)
Stable Isotope-Labeled IS 100.37.6-
Structural Analog IS 96.88.60.02

Table 1. Comparison of accuracy and precision for the quantification of Kahalalide F using a stable isotope-labeled internal standard versus a butyric acid analog internal standard.[5] The data demonstrates that the SIL-IS provides a mean bias closer to the ideal value of 100% and a lower standard deviation, indicating higher accuracy and precision. The difference in performance was statistically significant.

Experimental Protocols

A robust validation of a bioanalytical method using a SIL-IS is a regulatory requirement. The following protocols outline the key experiments to be performed, based on FDA guidelines.[6][7]

Stock and Working Solution Preparation
  • Analyte and SIL-IS Stock Solutions: Prepare individual stock solutions of the analyte and the SIL-IS in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the SIL-IS at a fixed concentration.

Calibration Curve and Quality Control Sample Preparation
  • Calibration Standards: Spike known concentrations of the analyte working solutions into a blank biological matrix (e.g., plasma, urine) to prepare a series of calibration standards (typically 6-8 non-zero concentrations).

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.

Sample Preparation (Protein Precipitation Example)
  • Aliquot 100 µL of the calibration standards, QC samples, and unknown study samples into individual microcentrifuge tubes.

  • Add a fixed volume (e.g., 20 µL) of the SIL-IS working solution to each tube (except for blank matrix samples used to assess interference).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (or other suitable protein precipitation agent) to each tube.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water).

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

The following diagram illustrates a typical bioanalytical workflow:

G cluster_0 Bioanalytical Workflow Sample_Collection Sample Collection (e.g., Plasma) Sample_Aliquot Aliquot Sample Sample_Collection->Sample_Aliquot IS_Addition Add SIL-IS Sample_Aliquot->IS_Addition Protein_Precipitation Protein Precipitation IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis

Figure 2. A typical bioanalytical sample preparation workflow.
Bioanalytical Method Validation

The following validation experiments are essential to ensure the reliability of the method:

  • Selectivity and Specificity: Analyze at least six different lots of blank biological matrix to ensure that endogenous components do not interfere with the detection of the analyte or the SIL-IS.

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and SIL-IS. This is typically done by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution. The matrix factor should be consistent across different lots of the matrix.

  • Accuracy and Precision: Analyze replicate QC samples (at least five replicates at each concentration level) on at least three different days to determine the intra- and inter-day accuracy and precision. The accuracy should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal concentration, and the precision (Coefficient of Variation, %CV) should not exceed 15% (20% at the LLOQ).

  • Recovery: Determine the extraction efficiency of the analyte and SIL-IS from the biological matrix. While 100% recovery is not necessary, it should be consistent and reproducible.

  • Stability: Evaluate the stability of the analyte and SIL-IS in the biological matrix under various conditions, including freeze-thaw cycles, short-term (bench-top) storage, and long-term storage at the intended temperature.

Logical Relationships in Method Validation

The decision to use a SIL-IS has a direct impact on the expected outcomes of the validation experiments. The following diagram illustrates the logical relationship between the choice of internal standard and the key validation parameters.

G cluster_0 Impact of Internal Standard Choice on Method Validation IS_Choice Choice of Internal Standard SIL_IS Stable Isotope-Labeled IS IS_Choice->SIL_IS Analog_IS Structural Analog IS IS_Choice->Analog_IS Accuracy_Precision High Accuracy and Precision SIL_IS->Accuracy_Precision Matrix_Effect_Comp Effective Matrix Effect Compensation SIL_IS->Matrix_Effect_Comp Variable_Accuracy Potentially Lower Accuracy and Precision Analog_IS->Variable_Accuracy Incomplete_Comp Incomplete Matrix Effect Compensation Analog_IS->Incomplete_Comp Robustness High Method Robustness Accuracy_Precision->Robustness Matrix_Effect_Comp->Robustness

Figure 3. Logical relationship of internal standard choice and validation outcomes.

Conclusion

The use of stable isotope-labeled internal standards is an indispensable tool in modern quantitative analysis. As demonstrated through the principles, data, and protocols presented in this guide, SIL-IS provides a robust and reliable means to overcome the inherent variability of analytical methods, particularly in complex biological matrices. For researchers, scientists, and drug development professionals, a thorough understanding and correct implementation of this technique are crucial for generating high-quality, reproducible, and accurate quantitative data that can withstand scientific and regulatory scrutiny.

References

Methodological & Application

Application Note: High-Throughput Bioanalysis of Dantrolene and its Metabolite, 5-Hydroxydantrolene, in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the skeletal muscle relaxant dantrolene and its active metabolite, 5-hydroxydantrolene, in human plasma. The method employs 5-Hydroxy dantrolene-d4, a stable isotope-labeled internal standard, to ensure high accuracy, precision, and reproducibility. A straightforward protein precipitation procedure is utilized for sample preparation, enabling a high-throughput workflow suitable for pharmacokinetic studies and therapeutic drug monitoring. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, and detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary sensitivity and selectivity for the bioanalysis of dantrolene and its primary metabolite in a clinical research setting.

Introduction

Dantrolene is a postsynaptic muscle relaxant used in the treatment of malignant hyperthermia, spasticity associated with neurological disorders, and neuroleptic malignant syndrome. The therapeutic efficacy and safety of dantrolene are influenced by its pharmacokinetic profile, which includes metabolism to 5-hydroxydantrolene, an active metabolite. Therefore, the simultaneous quantification of both parent drug and active metabolite is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments.

LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS) is critical for mitigating matrix effects, variations in sample recovery, and instrument response fluctuations.[1] this compound is a deuterated analog of the 5-hydroxydantrolene metabolite, making it an ideal internal standard for this application as it co-elutes with the analyte of interest and compensates for potential analytical variability.[2][3] This application note provides a comprehensive protocol for the LC-MS/MS bioanalysis of dantrolene and 5-hydroxydantrolene in human plasma using this compound.

Experimental Protocols

Materials and Reagents
  • Dantrolene sodium salt (Reference Standard)

  • 5-Hydroxydantrolene (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Stock and Working Solutions
  • Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve dantrolene and 5-hydroxydantrolene in methanol to prepare individual stock solutions.

  • Internal Standard Stock Solution (1 mg/mL): Dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the stock solution in methanol to a final concentration of 100 ng/mL.

Sample Preparation
  • Thaw plasma samples, calibration standards, and QC samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL this compound in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20-80% B

    • 2.5-3.0 min: 80% B

    • 3.1-4.0 min: 20% B (re-equilibration)

  • Column Temperature: 40°C.

Mass Spectrometry:

  • System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: The following Multiple Reaction Monitoring (MRM) transitions should be optimized for the specific instrument used. The transitions for this compound are predicted based on the non-deuterated form.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Dantrolene315.1224.110025
5-Hydroxydantrolene331.1240.110028
This compound (IS) 335.1 244.1 100 28

Data Presentation

Calibration Curve

The method should be linear over a clinically relevant concentration range. A typical calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

Calibration LevelDantrolene (ng/mL)5-Hydroxydantrolene (ng/mL)
LLOQ11
CAL 255
CAL 32020
CAL 45050
CAL 5100100
CAL 6500500
CAL 710001000
ULOQ20002000
Quality Control Samples

The accuracy and precision of the method are evaluated using quality control samples at low, medium, and high concentrations.

QC LevelDantrolene (ng/mL)5-Hydroxydantrolene (ng/mL)
LQC33
MQC8080
HQC16001600

Mandatory Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add IS (5-Hydroxy dantrolene-d4) plasma->add_is vortex1 Vortex add_is->vortex1 ppt Protein Precipitation (Cold Acetonitrile) vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Dantrolene & 5-OH-Dantrolene calibration->quantification

Caption: Experimental workflow for the LC-MS/MS bioanalysis of dantrolene.

Dantrolene_Metabolism cluster_liver Hepatic Metabolism cluster_analysis LC-MS/MS Bioanalysis Dantrolene Dantrolene CYP450 CYP3A4/5 Dantrolene->CYP450 Metabolite 5-Hydroxydantrolene (Active Metabolite) Analyte Analyte InternalStandard This compound (Internal Standard) IS Internal Standard CYP450->Metabolite

Caption: Metabolic pathway of dantrolene and its relation to the internal standard.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of dantrolene and its active metabolite, 5-hydroxydantrolene, in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the reliability and accuracy of the results, making this method well-suited for pharmacokinetic and therapeutic drug monitoring studies in a research setting. The simple protein precipitation sample preparation protocol allows for rapid sample processing, further enhancing the utility of this method for large-scale bioanalytical projects.

References

Application Note: Quantitative Analysis of Dantrolene in Human Plasma using 5-Hydroxy dantrolene-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dantrolene is a direct-acting skeletal muscle relaxant used in the treatment of malignant hyperthermia, a life-threatening condition triggered by certain anesthetics.[1][2][3][4] It functions by binding to the ryanodine receptor 1 (RyR1), which inhibits the release of calcium from the sarcoplasmic reticulum and dissociates the excitation-contraction coupling in skeletal muscle.[1][2][5][6] Accurate quantification of dantrolene and its active metabolite, 5-hydroxydantrolene, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[7][8] This protocol details a robust and sensitive method for the quantification of dantrolene in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 5-Hydroxy dantrolene-d4 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision.[7][9]

Principle

This method employs a protein precipitation technique for sample extraction, followed by chromatographic separation on a C18 reverse-phase column. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of this compound, a deuterium-labeled analog of a dantrolene metabolite, as an internal standard corrects for variations in sample processing and instrument response, thereby enhancing the reliability of the quantification.[7]

Experimental Protocols

1. Materials and Reagents

  • Analytes and Standards:

    • Dantrolene (Reference Standard)

    • This compound (Internal Standard)[7][9]

  • Solvents and Chemicals:

    • Acetonitrile (HPLC or LC-MS grade)

    • Methanol (HPLC or LC-MS grade)

    • Formic Acid (LC-MS grade)

    • Deionized Water (18 MΩ·cm or greater)

    • Human Plasma (K2-EDTA)

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

    • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

    • Analytical Balance

    • Microcentrifuge

    • Pipettes and general laboratory glassware

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of dantrolene and 1 mg of this compound into separate volumetric flasks.

    • Dissolve in a suitable solvent such as methanol to a final concentration of 1 mg/mL.

    • Store stock solutions at -20°C.

  • Working Solutions:

    • Prepare serial dilutions of the dantrolene stock solution with 50:50 (v/v) acetonitrile/water to create working solutions for calibration standards and quality control (QC) samples.

    • Prepare a working solution of this compound (Internal Standard) at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile/water.

3. Sample Preparation (Protein Precipitation)

  • Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.

  • Pipette 50 µL of blank human plasma into the appropriate tubes.

  • Spike 5 µL of the appropriate dantrolene working solution into the calibration and QC tubes. For unknown samples, add 5 µL of 50:50 acetonitrile/water.

  • Add 10 µL of the 100 ng/mL internal standard working solution to all tubes except for the blank matrix samples.

  • Vortex all tubes for 10 seconds.

  • Add 200 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject a portion of the supernatant (typically 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Instrumental Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

Parameter Condition
LC System UPLC or HPLC System
Column Reversed-phase C18 column (e.g., 1.7 µm, 2.1 x 30 mm)[10][11]
Mobile Phase A 0.1% Formic Acid in Water[10][11]
Mobile Phase B Acetonitrile[10][11]
Flow Rate 0.3 mL/min[10][11]
Gradient Isocratic (e.g., 80% B) or a suitable gradient
Injection Volume 5 µL
Column Temperature 40°C
MS System Tandem Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative[10][11]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temp. 400°C

MRM Transitions (Example)

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
DantroleneOptimize for systemOptimize for systemOptimize for system
This compound (IS)Optimize for systemOptimize for systemOptimize for system

Note: Specific m/z transitions and collision energies must be optimized for the specific instrument being used.

Data Presentation

Table 1: Method Validation Summary

This table summarizes typical performance characteristics based on published methods.

Parameter Result Reference
Linearity Range 25 - 2500 ng/mL for dantrolene in human plasma.[10][11]
Lower Limit of Quantitation 10 ng/mL for dantrolene.[12]
Accuracy & Precision Within ±15% for QC samples (±20% at LLOQ) as per FDA guidelines.[11]
Selectivity No significant interference from endogenous plasma components at the retention times of the analyte and IS.
Matrix Effect Assessed and determined to be not significant.[13]
Recovery Typically >60% from plasma.[14]

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis & Quantification stock Prepare Stock Solutions (Dantrolene & IS) working Prepare Working Solutions (Calibration & QC) stock->working spike Spike Plasma with IS & Standards working->spike sample Plasma Sample Collection sample->spike precip Protein Precipitation (Acetonitrile) spike->precip centrifuge Centrifugation precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject acquire Data Acquisition (MRM Mode) inject->acquire process Data Processing (Peak Integration) acquire->process quantify Quantification (Calibration Curve) process->quantify report Final Report quantify->report

Figure 1. Experimental workflow for dantrolene quantification.
Dantrolene Signaling Pathway

G cluster_cell Skeletal Muscle Cell cluster_receptor SR Sarcoplasmic Reticulum (SR) (High Ca²⁺) Myoplasm Myoplasm (Low Ca²⁺) SR->Myoplasm Ca²⁺ Release Contraction Muscle Contraction Myoplasm->Contraction Increased Ca²⁺ leads to RyR1 Ryanodine Receptor 1 (RyR1) Dantrolene Dantrolene Dantrolene->RyR1 Binds & Inhibits

Figure 2. Dantrolene's mechanism of action.

References

Application Notes and Protocols: 5-Hydroxy Dantrolene-d4 as an Internal Standard for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dantrolene is a direct-acting skeletal muscle relaxant used in the management of spasticity and malignant hyperthermia.[1] Accurate determination of dantrolene and its major active metabolite, 5-hydroxydantrolene, in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Stable isotope-labeled internal standards are essential in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to ensure accuracy and precision by compensating for variability during sample preparation and analysis. 5-Hydroxy dantrolene-d4 is a deuterium-labeled analog of 5-hydroxydantrolene and serves as an ideal internal standard for the quantitative analysis of dantrolene and its primary metabolite in pharmacokinetic research.[2] This document provides detailed application notes and a representative protocol for the use of this compound in such studies.

Pharmacokinetic Parameters of Dantrolene and 5-Hydroxydantrolene

The following tables summarize key pharmacokinetic parameters of dantrolene and its major metabolite, 5-hydroxydantrolene, from various studies. These values can vary depending on the species, dose, and administration route.

Table 1: Pharmacokinetic Parameters of Dantrolene

SpeciesDose and RouteCmax (µg/mL)tmax (h)t½ (h)AUC (µg·h/mL)Reference
Human (children)2.4 mg/kg IV6.03 ± 0.93 (at 1 min post-infusion)-10.0 ± 2.6-[3]
Human (MHS patients)5 mg/kg oral (total dose)> 2.8-15.8 ± 6.0-
Dog5 mg/kg oral0.43-1.263.87[4]
Dog10 mg/kg oral0.65-1.215.94[4]
Horse500 mg oral (capsules)0.029 ± 0.0223.8--[1][5]
Horse500 mg oral (paste)0.038 ± 0.0133.8--[1][5]

Table 2: Pharmacokinetic Parameters of 5-Hydroxydantrolene

SpeciesDose and Route (of Dantrolene)Cmax (µg/mL)tmax (h)t½ (h)Reference
Human (children)2.4 mg/kg IV0.60 ± 0.18~79.0 ± 2.5[3]
Dog10 mg/kg oral0.073--[4]

Experimental Protocols

This section outlines a representative protocol for the simultaneous determination of dantrolene and 5-hydroxydantrolene in plasma using this compound as an internal standard (IS) with LC-MS/MS. This protocol is a composite based on established methodologies for similar analyses.[6][7][8]

Materials and Reagents
  • Dantrolene sodium salt

  • 5-Hydroxydantrolene

  • This compound (Internal Standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate

  • Human plasma (or other relevant biological matrix)

  • 96-well plates or microcentrifuge tubes

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of dantrolene, 5-hydroxydantrolene, and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Working Solutions: Prepare serial dilutions of the dantrolene and 5-hydroxydantrolene stock solutions with 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) in acetonitrile. This solution will be used for protein precipitation.

Sample Preparation (Protein Precipitation)
  • Aliquot 50-100 µL of plasma samples (standards, QCs, and unknown samples) into a 96-well plate or microcentrifuge tubes.

  • Add 200 µL of the internal standard working solution (in acetonitrile) to each well/tube.

  • Vortex mix for 1-2 minutes to precipitate proteins.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

  • Column: A reversed-phase C18 column (e.g., 1.7-3 µm particle size, 2.1 x 50-150 mm).[8]

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A gradient elution may be necessary to achieve optimal separation.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative or positive mode (to be optimized).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for dantrolene, 5-hydroxydantrolene, and this compound need to be determined by direct infusion of the individual compounds.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, short-term, long-term, and post-preparative)

Diagrams

Dantrolene's Mechanism of Action

dantrolene_moa cluster_muscle_cell Skeletal Muscle Cell Nerve_Impulse Nerve Impulse RyR1 Ryanodine Receptor 1 (RyR1) Nerve_Impulse->RyR1 Depolarization SR Sarcoplasmic Reticulum (SR) Ca_Release SR->Ca_Release Contraction Muscle Contraction Ca_Release->Contraction Initiates RyR1->Ca_Release Opens Dantrolene Dantrolene Dantrolene->RyR1 Inhibits experimental_workflow Dosing Dantrolene Administration to Subjects Sampling Plasma Sample Collection (Time-course) Dosing->Sampling Preparation Sample Preparation (Protein Precipitation with This compound IS) Sampling->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Data Processing and Quantification Analysis->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

References

Application Notes and Protocols for Plasma Analysis of 5-Hydroxy Dantrolene-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of plasma for the analysis of 5-Hydroxy dantrolene, utilizing 5-Hydroxy dantrolene-d4 as an internal standard. The following methods are designed to ensure accurate and reproducible quantification, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Dantrolene is a post-synaptic muscle relaxant, and its major active metabolite is 5-hydroxydantrolene. Accurate measurement of these compounds in plasma is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring the reliability of the analytical results.[1][2][3]

The selection of a sample preparation technique is a critical step in the bioanalytical workflow.[1] The primary goal is to remove endogenous interferences like proteins and phospholipids that can suppress the analyte signal in mass spectrometry.[4] This document outlines three common and effective techniques for plasma sample preparation: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of dantrolene and similar small molecules in plasma using the described sample preparation techniques. These values can serve as a benchmark for method development and validation.

Table 1: Linearity Ranges of Dantrolene in Plasma

Sample Preparation MethodLinearity Range (ng/mL)Reference
Liquid-Liquid Extraction25 - 2500[5][6]
Protein PrecipitationNot Specified
Solid-Phase Extraction2.5 - 320[7]

Table 2: Recovery Data for Analytes from Plasma

| Sample Preparation Method | Analyte | Recovery (%) | Reference | | :--- | :--- | :--- | | Protein Precipitation (Acetonitrile) | Drug Cocktail | > 80 |[8] | | Liquid-Liquid Extraction | Acidic Drugs | Excellent |[9] | | Solid-Phase Extraction | Aripiprazole | Not Specified |[7] |

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a simple, rapid, and cost-effective method for sample cleanup, making it suitable for high-throughput analysis.[4][8] It involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate proteins.[4]

Materials:

  • Plasma sample

  • This compound internal standard (IS) solution

  • Acetonitrile (ACN), HPLC grade[4][8][10][11][12]

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

  • Add 10 µL of the this compound internal standard solution at a known concentration.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma is recommended).[12]

  • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[13]

  • Carefully collect the supernatant, which contains the analyte and internal standard, and transfer it to a clean tube or a 96-well plate.

  • The sample is now ready for injection into the LC-MS/MS system.

PPT_Workflow plasma Plasma Sample (100 µL) is Add IS (10 µL) This compound plasma->is acn Add Acetonitrile (300 µL) is->acn vortex1 Vortex (30-60s) acn->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Protein Precipitation Workflow
Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates analytes from interferences by partitioning the sample between two immiscible liquid phases.[1] It can provide cleaner extracts than protein precipitation.[4]

Materials:

  • Plasma sample

  • This compound internal standard (IS) solution

  • Tertiary butyl methyl ether (TBME) or other suitable organic solvent[5][6]

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

  • Add 10 µL of the this compound internal standard solution.

  • Add 600 µL of tertiary butyl methyl ether.

  • Vortex the mixture for 2-5 minutes to ensure efficient extraction.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LLE_Workflow plasma Plasma Sample (100 µL) is Add IS (10 µL) plasma->is solvent Add TBME (600 µL) is->solvent vortex1 Vortex (2-5 min) solvent->vortex1 centrifuge Centrifuge (4,000 rpm, 10 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Liquid-Liquid Extraction Workflow
Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can provide the cleanest extracts by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away.[7][14]

Materials:

  • Plasma sample

  • This compound internal standard (IS) solution

  • SPE cartridges (e.g., C18)[6]

  • SPE manifold

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Methanol or Acetonitrile)

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • Pre-treatment: To 100 µL of plasma, add 10 µL of the IS solution and 200 µL of 4% phosphoric acid. Vortex to mix.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to dry.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.

SPE_Workflow cluster_spe SPE Cartridge Steps pretreat Plasma Pre-treatment (Acidification) load Load Sample pretreat->load condition Condition Cartridge (Methanol) equilibrate Equilibrate Cartridge (Water) condition->equilibrate equilibrate->load wash Wash Cartridge (5% Methanol) load->wash dry Dry Cartridge wash->dry elute Elute Analytes (Methanol) dry->elute evap_recon Evaporate & Reconstitute elute->evap_recon lcms LC-MS/MS Analysis evap_recon->lcms

References

Developing a Therapeutic Drug Monitoring Assay for Dantrolene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dantrolene is a direct-acting skeletal muscle relaxant used in the management of spasticity associated with conditions such as spinal cord injury, stroke, cerebral palsy, and multiple sclerosis. It is also the primary and life-saving treatment for malignant hyperthermia. The therapeutic efficacy of dantrolene is dependent on maintaining an optimal plasma concentration. Therefore, a robust and reliable therapeutic drug monitoring (TDM) assay is crucial for optimizing patient dosage, ensuring efficacy, and minimizing potential toxicity.

This document provides detailed application notes and protocols for the development and validation of a therapeutic drug monitoring assay for dantrolene in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Mechanism of Action

Dantrolene exerts its muscle relaxant effect by binding to the ryanodine receptor 1 (RyR1), a calcium release channel located on the sarcoplasmic reticulum of skeletal muscle cells.[1] This binding inhibits the release of calcium from the sarcoplasmic reticulum, thereby uncoupling excitation-contraction and reducing muscle contraction.

dantrolene_moa cluster_muscle_cell Skeletal Muscle Cell Action_Potential Action Potential (Nerve Impulse) SR Sarcoplasmic Reticulum (SR) Action_Potential->SR Excitation-Contraction Coupling RyR1 Ryanodine Receptor 1 (RyR1) SR->RyR1 Ca_Release Ca²⁺ Release RyR1->Ca_Release Opens Contraction Muscle Contraction Ca_Release->Contraction Initiates Dantrolene Dantrolene Dantrolene->RyR1 Binds & Inhibits sample_prep_workflow cluster_prep Sample Preparation Plasma_Sample 100 µL Human Plasma Add_IS Add Internal Standard Plasma_Sample->Add_IS Add_ACN Add 300 µL Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject validation_process cluster_validation Assay Validation Specificity Specificity & Selectivity LLOQ Lower Limit of Quantification (LLOQ) Specificity->LLOQ Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision (Intra- & Inter-day) Linearity->Precision Recovery Extraction Recovery Accuracy->Recovery Matrix_Effect Matrix Effect Precision->Matrix_Effect Stability Stability (Freeze-thaw, Bench-top, etc.) LLOQ->Stability

References

Application of 5-Hydroxy Dantrolene-d4 in Equine Sports Medicine Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dantrolene is a skeletal muscle relaxant used in equine sports medicine to manage and prevent exertional rhabdomyolysis, a condition commonly known as "tying-up."[1][2][3][4] Understanding the pharmacokinetics and metabolism of dantrolene is crucial for establishing appropriate withdrawal times for competition horses and for developing effective therapeutic regimens. The primary metabolite of dantrolene in horses is 5-hydroxy dantrolene.[1][2][3][5] 5-Hydroxy dantrolene-d4, a deuterium-labeled analog of the major metabolite, serves as an invaluable tool in bioanalytical assays for the accurate quantification of dantrolene and its metabolites in biological matrices.[6][7] Its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods significantly improves the accuracy and precision of quantitative analysis.[6][8]

Key Applications

  • Internal Standard for Quantitative Bioanalysis: The primary application of this compound is as an internal standard in LC-MS based methods for the determination of dantrolene and 5-hydroxy dantrolene in equine plasma and urine.[6][8] The stable isotope-labeled internal standard co-elutes with the analyte of interest and is distinguished by its higher mass, allowing for correction of variability during sample preparation and analysis.[9]

  • Pharmacokinetic Studies: Accurate quantification of drug and metabolite concentrations over time is essential for pharmacokinetic modeling. The use of this compound enables the generation of reliable data for determining key pharmacokinetic parameters of dantrolene in horses, such as peak plasma concentration (Cmax), time to peak concentration (Tmax), and elimination half-life.[1][10][11]

  • Metabolism Studies: By facilitating the accurate measurement of the parent drug and its primary metabolite, this compound aids in elucidating the metabolic pathways of dantrolene in the horse.[1][2][3]

  • Doping Control and Drug Testing: Regulatory bodies in equine sports require sensitive and specific methods for the detection and quantification of therapeutic and prohibited substances. The use of deuterated internal standards like this compound is a best practice in anti-doping laboratories to ensure the reliability of analytical findings.

Quantitative Data Summary

The following tables summarize key quantitative data from pharmacokinetic studies of dantrolene in horses.

Table 1: Pharmacokinetic Parameters of Dantrolene in Horses Following a Single Oral Dose

ParameterDantrolene Capsules (500 mg)Dantrolene Paste (500 mg)Reference
Peak Plasma Concentration (Cmax) 28.9 ± 21.6 ng/mL37.8 ± 12.8 ng/mL[1][2][5]
Time to Peak Concentration (Tmax) 3.8 hours3.8 hours[1][2][5]
Detection Limit in Plasma and Urine Below limit of detection by 168 hoursBelow limit of detection by 168 hours[1][2]

Table 2: Pharmacokinetic Parameters of Dantrolene Sodium in Horses

Administration RouteDoseElimination Half-LifeWhole Body ClearanceBioavailabilityReference
Intravenous 2 mg/kg129 ± 8 min4.16 ± 0.52 ml/min/kg-[10][11]
Intragastric 4 mg/kg--39 ± 10%[10][11]

Table 3: Analytical Method Performance for 5-Hydroxy Dantrolene

ParameterValueReference
Limit of Quantification (LOQ) in Plasma 100 pg/mL[8]
Lower Limit of Detection (LOD) in Plasma 10 pg/mL[8]

Experimental Protocols

Protocol 1: Quantification of Dantrolene and 5-Hydroxy Dantrolene in Equine Plasma using LC-MS with this compound as an Internal Standard

1. Objective: To determine the concentration of dantrolene and its major metabolite, 5-hydroxy dantrolene, in equine plasma samples.

2. Materials:

  • Equine plasma samples
  • Dantrolene analytical standard
  • 5-Hydroxy dantrolene analytical standard
  • This compound (Internal Standard)
  • Acetonitrile (ACN), HPLC grade
  • Formic acid, LC-MS grade
  • Water, LC-MS grade
  • Solid-phase extraction (SPE) cartridges (e.g., Oasis WAX)[12]
  • Centrifuge
  • Vortex mixer
  • Nitrogen evaporator
  • LC-MS/MS system

3. Sample Preparation:

  • Spike 1 mL of equine plasma with a known concentration of this compound internal standard solution.
  • Add 2 mL of 0.3 M ammonium formate buffer (pH 7.0) and vortex.[9]
  • Perform a solid-phase extraction (SPE) to clean up the sample. Condition the SPE cartridge with methanol and water. Load the sample, wash with a weak organic solvent, and elute the analytes with a stronger organic solvent (e.g., methanol with formic acid).
  • Evaporate the eluate to dryness under a stream of nitrogen.
  • Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: A suitable gradient to separate dantrolene and 5-hydroxy dantrolene from matrix components.
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 µL
  • Mass Spectrometry (MS/MS):
  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for dantrolene and its metabolite.
  • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for dantrolene, 5-hydroxy dantrolene, and this compound.

5. Data Analysis:

  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
  • Quantify the concentration of dantrolene and 5-hydroxy dantrolene in the unknown plasma samples using the calibration curves.

Visualizations

Dantrolene_Metabolism_Workflow cluster_in_vivo In Vivo Process cluster_in_vitro In Vitro Analysis Dantrolene Dantrolene Administration (Oral) Absorption Gastrointestinal Absorption Dantrolene->Absorption Metabolism Hepatic Metabolism (Cytochrome P450) Absorption->Metabolism Hydroxylation 5-Hydroxylation Metabolism->Hydroxylation Major Pathway Dantrolene_Metabolite 5-Hydroxy Dantrolene (Major Metabolite) Hydroxylation->Dantrolene_Metabolite Elimination Elimination (Urine and Bile) Dantrolene_Metabolite->Elimination Blood_Sample Blood Sample Collection Dantrolene_Metabolite->Blood_Sample Sampling Plasma_Separation Plasma Separation Blood_Sample->Plasma_Separation IS_Spiking Internal Standard Spiking (this compound) Plasma_Separation->IS_Spiking Extraction Solid-Phase Extraction (SPE) IS_Spiking->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification LC_MS->Quantification

Caption: Workflow of dantrolene metabolism in horses and subsequent bioanalysis.

Experimental_Workflow Start Start: Equine Plasma Sample Spike_IS Spike with 5-Hydroxy dantrolene-d4 (Internal Standard) Start->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer SPE Solid-Phase Extraction (SPE) for Cleanup Supernatant_Transfer->SPE Evaporation Evaporation to Dryness (Nitrogen Stream) SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Detailed experimental workflow for sample preparation and analysis.

Signaling_Pathway cluster_muscle_cell Skeletal Muscle Cell Excitation Excitation-Contraction Coupling SR Sarcoplasmic Reticulum (SR) Excitation->SR Signal Calcium_Release Ca2+ Release SR->Calcium_Release Muscle_Contraction Muscle Contraction Calcium_Release->Muscle_Contraction Dantrolene_Action Dantrolene Dantrolene_Action->Calcium_Release Inhibits

Caption: Mechanism of action of dantrolene in skeletal muscle cells.

References

Application Notes and Protocols for the Liquid Chromatographic Separation of Dantrolene and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and analysis of dantrolene and its primary metabolites, 5-hydroxydantrolene and acetamidodantrolene, using liquid chromatography.

Introduction

Dantrolene is a postsynaptic muscle relaxant used in the treatment of malignant hyperthermia and spasticity.[1] Its metabolism in the liver primarily yields two major metabolites: 5-hydroxydantrolene and a nitro-reduced acetamido metabolite.[2][3][4] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, drug monitoring, and quality control. High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of dantrolene and its metabolites in various biological matrices.[2][5][6]

Metabolic Pathway of Dantrolene

Dantrolene undergoes metabolism in the liver, primarily through two pathways: oxidation to 5-hydroxydantrolene and nitroreduction to aminodantrolene, which is then acetylated to form acetamidodantrolene.

DantroleneMetabolism Dantrolene Dantrolene Hydroxydantrolene 5-Hydroxydantrolene Dantrolene->Hydroxydantrolene Oxidation Aminodantrolene Aminodantrolene Dantrolene->Aminodantrolene Nitroreduction Acetamidodantrolene Acetamidodantrolene (Nitro-reduced metabolite) Aminodantrolene->Acetamidodantrolene Acetylation

Caption: Metabolic pathway of dantrolene.

Liquid Chromatography Parameters

Several reversed-phase HPLC methods have been established for the analysis of dantrolene and its metabolites. The following tables summarize the key chromatographic parameters from various published methods.

Method 1: Simultaneous Determination of Dantrolene and 5-Hydroxydantrolene in Human Plasma

This method is suitable for the simultaneous quantification of the parent drug and its primary oxidative metabolite.

ParameterCondition
Column Reversed-phase C18
Mobile Phase Acetonitrile: 0.1% Formic Acid (80:20, v/v)[7]
Flow Rate 0.3 mL/min[7]
Detection UV at 375 nm
Injection Volume 20 µL
Temperature Ambient
Method 2: Determination of Dantrolene and its Nitro-Reduced Metabolite in Plasma and Urine

This method is designed for the analysis of dantrolene and its nitro-reduced and acetylated metabolite.

ParameterCondition
Column Zorbax C8[6]
Mobile Phase Methanol:Acetonitrile:Water (250:250:500, v/v/v)[6]
Flow Rate 1.0 mL/min
Detection UV at 315 nm[6]
Injection Volume 50 µL
Temperature Ambient
Method 3: High-Resolution Separation of Dantrolene

This method provides a sharp and symmetrical peak for dantrolene, suitable for purity testing and formulation analysis.

ParameterCondition
Column Cogent Bidentate C18™, 4µm, 100Å
Mobile Phase 60% DI Water / 40% Acetonitrile / 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Injection Volume 2 µL
Temperature Ambient

Experimental Protocols

Protocol 1: Sample Preparation from Plasma (Liquid-Liquid Extraction)

This protocol is suitable for the extraction of dantrolene and its metabolites from plasma samples prior to HPLC analysis.

SamplePrep_LLE start Start: Plasma Sample add_solvent Add 3 mL of Tertiary Butyl Methyl Ether start->add_solvent vortex Vortex for 1 minute add_solvent->vortex centrifuge Centrifuge at 4000 rpm for 10 minutes vortex->centrifuge separate Separate the organic layer centrifuge->separate evaporate Evaporate to dryness under nitrogen separate->evaporate reconstitute Reconstitute in 100 µL of Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject

Caption: Liquid-liquid extraction workflow.

Materials:

  • Plasma sample

  • Tertiary butyl methyl ether

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • HPLC mobile phase

Procedure:

  • To 1 mL of plasma sample in a centrifuge tube, add 3 mL of tertiary butyl methyl ether.[7]

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the HPLC mobile phase.

  • Vortex briefly and inject the sample into the HPLC system.

Protocol 2: General HPLC Analysis Workflow

This protocol outlines the general steps for performing an HPLC analysis of dantrolene and its metabolites.

HPLC_Workflow start Start: Prepared Sample instrument_setup HPLC Instrument Setup (Column, Mobile Phase, Flow Rate, Detector) start->instrument_setup equilibration System Equilibration with Mobile Phase instrument_setup->equilibration injection Inject Sample equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_acquisition Data Acquisition and Integration detection->data_acquisition analysis Data Analysis (Quantification and Reporting) data_acquisition->analysis end End: Report analysis->end

Caption: General HPLC analysis workflow.

Procedure:

  • Instrument Setup:

    • Install the appropriate HPLC column (e.g., C8 or C18).

    • Prepare the mobile phase according to the selected method and degas it thoroughly.

    • Set the flow rate and detector wavelength as specified in the chosen method.

  • System Equilibration:

    • Purge the pump with the mobile phase.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Sample Injection:

    • Inject the prepared sample (from Protocol 1 or a standard solution) into the HPLC system.

  • Chromatographic Separation and Detection:

    • The analytes will be separated on the column based on their affinity for the stationary and mobile phases.

    • The detector will measure the absorbance of the eluting compounds at the specified wavelength.

  • Data Acquisition and Analysis:

    • The chromatography software will record the chromatogram.

    • Integrate the peaks of interest to determine their retention times and peak areas.

    • Quantify the concentration of dantrolene and its metabolites by comparing the peak areas to a calibration curve prepared from standard solutions.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the separation and analysis of dantrolene and its major metabolites using liquid chromatography. The selection of the appropriate method will depend on the specific analytical requirements, such as the matrix and the target analytes. Proper sample preparation and adherence to the specified chromatographic conditions are essential for achieving accurate and reproducible results.

References

Application Notes and Protocols for the Detection of 5-Hydroxy dantrolene-d4 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 5-Hydroxy dantrolene-d4 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is the deuterated stable isotope-labeled internal standard for 5-hydroxydantrolene, the major active metabolite of the muscle relaxant dantrolene. Accurate quantification of this metabolite is crucial for pharmacokinetic and drug metabolism studies.

Introduction

Dantrolene is a post-synaptic muscle relaxant used in the treatment of malignant hyperthermia and spasticity. It is primarily metabolized in the liver to 5-hydroxydantrolene, which also exhibits muscle relaxant properties. To accurately quantify 5-hydroxydantrolene in biological matrices, a stable isotope-labeled internal standard, such as this compound, is employed to compensate for variations in sample preparation and instrument response. This application note outlines a robust LC-MS/MS method for this purpose.

Metabolic Pathway of Dantrolene

Dantrolene undergoes extensive hepatic metabolism. The primary metabolic pathway involves hydroxylation at the 5-position of the hydantoin ring, catalyzed by cytochrome P450 enzymes, to form 5-hydroxydantrolene. This metabolite can then be further conjugated prior to excretion. Another significant pathway involves the reduction of the nitro group.

Dantrolene_Metabolism Dantrolene Dantrolene Metabolite1 5-Hydroxydantrolene Dantrolene->Metabolite1 Hydroxylation (CYP450) Metabolite2 Reduced Metabolites Dantrolene->Metabolite2 Nitroreduction Conjugates Conjugated Metabolites Metabolite1->Conjugates Conjugation

Caption: Metabolic pathway of Dantrolene.

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard)

  • 5-Hydroxydantrolene (Analyte)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 20 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 10% B, linear gradient to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Parameters:

The following parameters should be optimized for the specific instrument being used. The provided values are typical starting points.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
5-Hydroxydantrolene331.1285.10.13020
This compound (IS) 335.1 289.1 0.1 30 20

Note: The exact m/z values for the precursor and product ions of this compound may vary slightly based on the specific deuteration pattern. The values provided are based on a +4 Da shift from the parent compound.

Data Presentation and Analysis

Quantitative data should be presented in a clear and organized manner. Calibration curves should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Table 1: Example Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115201500000.0101
576501510000.0507
10153001495000.1023
50758001505000.5036
1001510001490001.0134
5007620001515005.0300
1000152500015000010.1667

Table 2: Quality Control (QC) Sample Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low32.9598.34.5
Medium8082.1102.63.2
High800790.598.82.8

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantitative analysis of 5-hydroxydantrolene using this compound as an internal standard.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with 5-Hydroxy dantrolene-d4 (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Peak Area Ratios Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Caption: Experimental workflow for analysis.

Isotope Dilution Mass Spectrometry (IDMS) Method for the Quantitative Analysis of Dantrolene

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of dantrolene in biological matrices, specifically human plasma, using Isotope Dilution Mass Spectrometry (IDMS). This method is intended for researchers, scientists, and drug development professionals who require a highly accurate and precise method for dantrolene quantification.

Introduction

Dantrolene is a postsynaptic muscle relaxant used in the treatment of malignant hyperthermia, spasticity, and neuroleptic malignant syndrome.[1][2][3] Accurate measurement of dantrolene concentrations in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high specificity and accuracy.[4] This method minimizes the impact of matrix effects and variations in sample recovery by using a stable isotope-labeled internal standard.[5]

Principle of the Method

A known quantity of a stable isotope-labeled dantrolene (e.g., dantrolene-d₃) is added as an internal standard (IS) to a plasma sample. The analyte and the IS are then extracted from the plasma matrix using liquid-liquid extraction. The extract is subsequently analyzed by UPLC-MS/MS. The UPLC system separates dantrolene and its labeled internal standard from other components in the sample. The tandem mass spectrometer detects and quantifies the analyte and the internal standard using multiple reaction monitoring (MRM). The concentration of dantrolene in the sample is determined by calculating the ratio of the peak area of the native analyte to that of the stable isotope-labeled internal standard and comparing this ratio to a calibration curve.

Visualization of the Method

IDMS Principle

The following diagram illustrates the fundamental principle of Isotope Dilution Mass Spectrometry.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification A Biological Sample (Unknown Dantrolene Concentration) B Addition of Known Amount of Stable Isotope-Labeled Dantrolene (IS) A->B C Sample Extraction (e.g., Liquid-Liquid Extraction) B->C D Chromatographic Separation (UPLC) C->D Injection E Mass Spectrometric Detection (MRM of Dantrolene and IS) D->E F Measure Peak Area Ratio (Dantrolene / IS) G Calculation of Concentration using Calibration Curve F->G

Caption: Principle of the IDMS method for dantrolene analysis.

Experimental Workflow

The diagram below outlines the step-by-step experimental workflow for the dantrolene IDMS method.

G start Start sample_prep Plasma Sample Spiked with IS start->sample_prep l_l_extraction Liquid-Liquid Extraction with tertiary butyl methyl ether sample_prep->l_l_extraction evaporation Evaporation of Organic Layer l_l_extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution uplc_msms UPLC-MS/MS Analysis reconstitution->uplc_msms data_analysis Data Analysis and Quantification uplc_msms->data_analysis end End data_analysis->end

Caption: Experimental workflow for dantrolene quantification by IDMS.

Detailed Experimental Protocol

Materials and Reagents
  • Dantrolene reference standard

  • Stable isotope-labeled dantrolene (e.g., dantrolene-d₃) as internal standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Tertiary butyl methyl ether (HPLC grade)

  • Ultrapure water

  • Drug-free human plasma

Instrumentation
  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of dantrolene and the internal standard in a suitable solvent (e.g., methanol or DMSO).

  • Working Solutions: Prepare serial dilutions of the dantrolene stock solution in 50:50 acetonitrile/water to create calibration standards.

  • Internal Standard Spiking Solution: Dilute the internal standard stock solution to a final concentration of 100 ng/mL in 50:50 acetonitrile/water.

Sample Preparation
  • To 100 µL of plasma sample, add 25 µL of the internal standard spiking solution.

  • Vortex mix for 10 seconds.

  • Add 1 mL of tertiary butyl methyl ether.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for analysis.

LC-MS/MS Parameters

The following table provides the recommended starting parameters for the LC-MS/MS analysis. These may require optimization for the specific instrument used.

Parameter Condition
LC Column C18, 1.7 µm, 2.1 x 30 mm
Mobile Phase Acetonitrile: 0.1% Formic Acid (80:20, v/v)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

The specific MRM transitions for dantrolene and its stable isotope-labeled internal standard must be optimized by infusing the pure compounds into the mass spectrometer. The precursor ion will correspond to the [M+H]⁺ ion, and the product ions will be characteristic fragments.

Data Presentation and Method Performance

The following tables summarize the expected quantitative performance of this IDMS method, based on typical validation parameters for bioanalytical methods.

Table 1: Calibration Curve and Linearity
Parameter Expected Value
Calibration Range 25 - 2500 ng/mL[6][7]
Regression Model Linear, weighted (1/x²)
Correlation Coefficient (r²) ≥ 0.99
Table 2: Accuracy and Precision
QC Level Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (% Bias)
LLOQ 25≤ 20%≤ 20%± 20%
Low QC 75≤ 15%≤ 15%± 15%
Mid QC 750≤ 15%≤ 15%± 15%
High QC 2000≤ 15%≤ 15%± 15%

Conclusion

The described Isotope Dilution Mass Spectrometry method provides a robust, sensitive, and specific approach for the quantitative determination of dantrolene in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method highly suitable for regulated bioanalysis in clinical and research settings. The protocol details the necessary steps from sample preparation to data analysis, offering a solid foundation for method implementation and validation in any analytical laboratory.

References

Application Note: Quantification of Dantrolene in Human Urine using a Deuterated Internal Standard by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dantrolene is a postsynaptic muscle relaxant used in the treatment of malignant hyperthermia, neuroleptic malignant syndrome, and spasticity.[1] Monitoring its excretion in urine is crucial for pharmacokinetic studies and in clinical settings to ensure therapeutic efficacy and patient compliance. Dantrolene is metabolized in the liver, primarily through hydroxylation and nitro-group reduction, followed by conjugation, and is then excreted in the urine.[2][3] The major metabolites found in body fluids include the 5-hydroxy analog and an acetamido analog.[3]

This application note details a robust and sensitive method for the quantification of dantrolene in human urine using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The use of a deuterated internal standard (IS), such as dantrolene-d5, is critical for accurate quantification as it effectively compensates for variations in sample preparation and potential matrix effects inherent in complex biological samples like urine.

Metabolic Pathway of Dantrolene

Dantrolene undergoes extensive metabolism in the liver. The primary metabolic routes are hydroxylation of the hydantoin ring to form 5-hydroxydantrolene and reduction of the nitro group to form aminodantrolene, which is subsequently acetylated.[2][3] These metabolites, along with the parent drug, can be conjugated with glucuronic acid or sulfate before being excreted in the urine.[2][3]

Dantrolene_Metabolism Dantrolene Dantrolene Hydroxylation Hydroxylation (CYP450) Dantrolene->Hydroxylation Reduction Nitroreductase Dantrolene->Reduction Metabolite1 5-Hydroxydantrolene Hydroxylation->Metabolite1 Metabolite2 Aminodantrolene Reduction->Metabolite2 Acetylation Acetylation Metabolite3 Acetamidodantrolene Acetylation->Metabolite3 Conjugation Glucuronidation/ Sulfation Excretion1 Urinary Excretion (Conjugated/Unconjugated) Conjugation->Excretion1 Excretion2 Urinary Excretion (Conjugated/Unconjugated) Conjugation->Excretion2 Metabolite1->Conjugation Metabolite2->Acetylation Metabolite3->Conjugation

Caption: Metabolic pathway of dantrolene.

Experimental Protocols

Materials and Reagents
  • Dantrolene sodium salt (Reference Standard)

  • Dantrolene-d5 (Deuterated Internal Standard)

  • Beta-glucuronidase from E. coli

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human urine (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of dantrolene and dantrolene-d5 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the dantrolene stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard (IS) Working Solution: Dilute the dantrolene-d5 stock solution to a final concentration of 100 ng/mL in a 50:50 mixture of acetonitrile and water.

  • Calibration Standards and QC Samples: Spike drug-free human urine with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation

The sample preparation workflow involves enzymatic hydrolysis to cleave glucuronide conjugates, followed by solid-phase extraction (SPE) to clean up the sample.

Sample_Prep_Workflow cluster_0 Sample Preparation start Urine Sample (0.5 mL) add_is Add Dantrolene-d5 IS start->add_is add_buffer Add Ammonium Acetate Buffer (pH 6.8) add_is->add_buffer add_enzyme Add β-glucuronidase add_buffer->add_enzyme hydrolysis Incubate (e.g., 60 min at 55°C) add_enzyme->hydrolysis spe_load Load Sample onto SPE Cartridge hydrolysis->spe_load spe_condition Condition SPE Cartridge spe_condition->spe_load spe_wash Wash SPE Cartridge spe_load->spe_wash spe_elute Elute with Methanol spe_wash->spe_elute evaporate Evaporate to Dryness spe_elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject into UPLC-MS/MS reconstitute->end

Caption: Sample preparation workflow.

Protocol:

  • To 0.5 mL of urine sample, add 20 µL of the 100 ng/mL dantrolene-d5 internal standard working solution.

  • Add 0.5 mL of 0.1 M ammonium acetate buffer (pH 6.8).

  • Add 20 µL of β-glucuronidase solution.

  • Vortex and incubate the mixture at 55°C for 60 minutes.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the incubated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

UPLC System:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-4.0 min: 10% B

    • 4.0-5.0 min: 10% B

Mass Spectrometer:

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dantrolene 315.1269.120
315.1181.025
Dantrolene-d5 (IS) 320.1274.120
320.1186.025

Note: The MRM transitions for dantrolene-d5 are predicted based on the fragmentation pattern of dantrolene and may require optimization.

Quantitative Data

The following tables summarize the expected performance characteristics of this method, based on typical validation results for similar bioanalytical assays.

Table 1: Calibration Curve Parameters

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)Weighting
Dantrolene1 - 1000> 0.9951/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low QC 5< 1095 - 105< 1590 - 110
Mid QC 100< 1095 - 105< 1590 - 110
High QC 800< 1095 - 105< 1590 - 110

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC 585 - 11590 - 110
High QC 80085 - 11590 - 110

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterConcentration (ng/mL)
LOD 0.5
LOQ 1.0
Conclusion

The described UPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of dantrolene in human urine. The incorporation of a deuterated internal standard and a robust sample preparation procedure involving enzymatic hydrolysis and solid-phase extraction ensures high accuracy and precision. This method is suitable for use in clinical research and therapeutic drug monitoring of dantrolene.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Hydroxy Dantrolene-d4 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the internal standard concentration of 5-Hydroxy dantrolene-d4 in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of an internal standard (IS) like this compound?

An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added at a constant concentration to all samples, including calibrators and quality controls.[1] Its primary role is to correct for variability during sample preparation, injection, and analysis, thereby improving the accuracy and precision of quantitative results.[2] this compound is a stable isotope-labeled version of the 5-hydroxy metabolite of dantrolene, making it an ideal internal standard for the quantification of this metabolite.

Q2: What is a good starting concentration for this compound?

A common and effective starting point for the concentration of an internal standard is the mid-point of the analyte's calibration curve. For example, if the calibration curve for 5-Hydroxy dantrolene ranges from 1 ng/mL to 1000 ng/mL, a suitable starting concentration for this compound would be around 500 ng/mL. This approach helps to ensure a consistent analyte-to-internal standard peak area ratio across the calibration range.[3]

Q3: How can I determine if the concentration of my this compound is too high or too low?

The optimal concentration of your internal standard is crucial for reliable results. Here's how to identify suboptimal concentrations:

  • Too High: An excessively high concentration can lead to ion suppression, where the internal standard competes with the analyte for ionization in the mass spectrometer's source, potentially reducing the analyte's signal.[4] It can also lead to detector saturation for the internal standard peak.

  • Too Low: A concentration that is too low may result in a poor signal-to-noise ratio for the internal standard, leading to high variability in its peak area and compromising the precision of the assay.[3]

Q4: What are "matrix effects" and how can this compound help mitigate them?

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to either ion suppression or enhancement, affecting the accuracy of quantification.[5] Because this compound is structurally and chemically very similar to the analyte, it is affected by the matrix in a nearly identical way. By using the ratio of the analyte signal to the internal standard signal for quantification, these variations can be effectively normalized.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound concentration.

Symptom Possible Cause(s) Recommended Action(s)
High Variability in IS Peak Area Across Samples 1. Inconsistent pipetting of the IS solution.2. Poor mixing of the IS with the sample.3. Degradation of the IS in stock or working solutions.4. Significant and variable matrix effects.1. Use calibrated pipettes and ensure consistent technique.2. Vortex or mix samples thoroughly after adding the IS.3. Prepare fresh stock and working solutions and verify proper storage conditions.
Poor Precision and Inaccurate Quantification 1. Inappropriate IS concentration (too high or too low).2. Isotopic exchange (loss of deuterium atoms).3. In-source fragmentation of the IS.4. Chromatographic separation of analyte and IS.1. Perform an IS concentration optimization experiment (see protocol below).2. Investigate the stability of the IS in the sample matrix and mobile phase. Consider adjusting the pH.[7]3. Optimize mass spectrometer source conditions (e.g., declustering potential).4. Modify chromatographic conditions (e.g., gradient, mobile phase composition) to improve co-elution.[8]
Non-linear Calibration Curve 1. IS concentration is too high, causing ion suppression of the analyte at higher concentrations.2. Contribution of unlabeled analyte impurity in the IS.3. Analyte or IS detector saturation.1. Reduce the IS concentration.2. Assess the purity of the IS. The response of the unlabeled analyte in a blank sample spiked only with the IS should be less than 20% of the Lower Limit of Quantification (LLOQ) response for the analyte.[8]3. Dilute samples to fall within the linear range of the detector.
Analyte and IS Have Different Retention Times 1. Chromatographic isotope effect, where the deuterated compound elutes slightly earlier than the non-deuterated analyte.[7]1. This is a known phenomenon and is often acceptable if the shift is small and consistent. If the separation is significant, it may lead to differential matrix effects. In such cases, chromatographic optimization is necessary.

Experimental Protocols

Protocol 1: Optimization of this compound Concentration

This protocol outlines a systematic approach to determine the optimal concentration of this compound.

Objective: To identify the internal standard concentration that provides a stable and appropriate signal without negatively impacting the analyte's response, ensuring high precision and accuracy.

Methodology:

  • Prepare a Mid-Level Analyte Standard: Prepare a solution of 5-Hydroxy dantrolene at a concentration in the middle of your expected calibration range.

  • Test a Range of IS Concentrations:

    • Prepare several aliquots of the mid-level analyte standard.

    • Spike each aliquot with a different concentration of this compound. A suggested range could be 10 ng/mL, 50 ng/mL, 100 ng/mL, 250 ng/mL, and 500 ng/mL.

    • Ensure the final volume and solvent composition are consistent across all test samples.

  • Analyze and Evaluate:

    • Inject each sample in triplicate into the LC-MS/MS system.

    • Evaluate the following parameters for each concentration:

ParameterAcceptance Criteria
Analyte Peak Area Should remain relatively constant and not show a decreasing trend as the IS concentration increases (indicative of ion suppression).
IS Peak Area Should increase proportionally with concentration and exhibit low variability (%CV < 15%).
Precision (%CV) of Analyte/IS Ratio The concentration with the lowest %CV is generally preferred.
Data Presentation: Example of IS Concentration Optimization Data
IS Concentration (ng/mL)Mean Analyte Peak AreaMean IS Peak Area%CV of Analyte/IS Ratio (n=3)
101,520,00085,0008.5%
501,510,000430,0003.2%
1001,490,000875,0002.1%
2501,350,0002,100,0002.5%
5001,100,0004,300,0004.8%

In this example, 100 ng/mL would be the optimal concentration as it provides a low %CV for the area ratio without significantly suppressing the analyte signal.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with 5-Hydroxy dantrolene-d4 (IS) Sample->Spike Extract Protein Precipitation / LLE / SPE Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Inject Injection Evap->Inject LC Chromatographic Separation Inject->LC MS Mass Spectrometric Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Area Ratio Integrate->Ratio Quant Quantification using Calibration Curve Ratio->Quant

Figure 1. Experimental workflow for bioanalysis using an internal standard.

G cluster_investigate Troubleshooting Path start High Variability in IS Signal? check_prep Review Sample Preparation Procedure (Pipetting, Mixing) start->check_prep Yes check_stability Assess IS Stability in Solution check_prep->check_stability check_concentration Is IS Concentration Appropriate? check_stability->check_concentration optimize_concentration Perform IS Concentration Optimization check_concentration->optimize_concentration No check_matrix Evaluate Matrix Effects check_concentration->check_matrix Yes optimize_concentration->check_matrix optimize_chromatography Optimize Chromatography check_matrix->optimize_chromatography Significant Matrix Effects solution Problem Resolved check_matrix->solution No Significant Matrix Effects optimize_chromatography->solution

Figure 2. Logical troubleshooting workflow for IS variability.

References

How to address matrix effects in dantrolene LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of dantrolene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect dantrolene analysis?

A1: Matrix effects in LC-MS analysis are the alteration of ionization efficiency for an analyte, such as dantrolene, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3][4][5] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[4]

Q2: What are the common causes of matrix effects in biological samples?

A2: The primary causes of matrix effects are endogenous components of the biological matrix that co-elute with dantrolene. These can include phospholipids, salts, endogenous metabolites, and proteins that were not completely removed during sample preparation.[5] For instance, phospholipids are a major cause of ion suppression in plasma samples.

Q3: How can I determine if my dantrolene analysis is affected by matrix effects?

A3: Two common methods to assess matrix effects are the post-column infusion technique and the post-extraction spike method.[2][3][4][5] Post-column infusion provides a qualitative assessment by showing at which retention times ion suppression or enhancement occurs. The post-extraction spike method offers a quantitative measure of the matrix effect, typically expressed as a matrix factor (MF).[5]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) available for dantrolene?

A4: Based on available information, a commercial stable isotope-labeled internal standard for dantrolene may not be readily available. While the synthesis of dantrolene analogues has been described, obtaining a SIL-IS might require custom synthesis.[6][7] Using a structural analogue as an internal standard is a common alternative, but it may not fully compensate for matrix effects as effectively as a SIL-IS.[8][9]

Troubleshooting Guide

This guide provides solutions to common problems encountered during dantrolene LC-MS analysis, with a focus on addressing matrix effects.

Problem Potential Cause Recommended Solution
Poor reproducibility of dantrolene quantification Significant and variable matrix effects between samples.1. Optimize Sample Preparation: Switch to a more rigorous sample cleanup method like Solid Phase Extraction (SPE) to remove more interfering components.[10][11] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS is the most effective way to compensate for matrix effects.[12] If not, use a structural analogue that elutes very close to dantrolene. 3. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effect.[13]
Low dantrolene signal (ion suppression) Co-eluting matrix components, particularly phospholipids in plasma.1. Improve Chromatographic Separation: Modify the LC gradient to better separate dantrolene from the suppression zone identified by post-column infusion.[3] 2. Enhance Sample Cleanup: Use a sample preparation method specifically designed to remove phospholipids, such as HybridSPE® or specific SPE cartridges. 3. Dilute the Sample: A simple dilution of the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.[3]
Inconsistent internal standard performance The internal standard is not co-eluting with dantrolene and is therefore not experiencing the same matrix effect.1. Select a Better Internal Standard: Choose a structural analogue with closer physicochemical properties and retention time to dantrolene. 2. Optimize Chromatography: Adjust the mobile phase composition or gradient to ensure co-elution of the internal standard and dantrolene.
High variability in matrix factor across different sample lots Different lots of the biological matrix have varying compositions of interfering substances.1. Assess Multiple Lots: During method development, evaluate the matrix effect using at least six different lots of the biological matrix. 2. Robust Sample Preparation: Employ a sample preparation method that demonstrates consistent analyte recovery and matrix effect across different lots. SPE is often more robust than protein precipitation in this regard.[10]

Quantitative Data Summary

The choice of sample preparation is critical in mitigating matrix effects. While specific quantitative data for dantrolene is limited in publicly available literature, the following table summarizes the expected performance of common sample preparation techniques in reducing matrix effects for small molecules in biological fluids.

Sample Preparation Method Typical Matrix Effect Reduction Relative Cost Throughput Notes
Protein Precipitation (PPT) Low to ModerateLowHighSimple and fast, but often results in significant matrix effects due to insufficient removal of phospholipids and other interferences.[11]
Liquid-Liquid Extraction (LLE) Moderate to HighModerateModerateMore effective at removing salts and some phospholipids than PPT. Optimization of the extraction solvent is crucial.[8][9]
Solid Phase Extraction (SPE) HighHighLow to ModerateOffers the most effective removal of a broad range of matrix components, leading to the least matrix effects. Can be automated for higher throughput.[10][11]
HybridSPE® Very HighHighModerateSpecifically designed for phospholipid removal, leading to a significant reduction in matrix effects from plasma and serum.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Addition

This protocol details how to calculate the Matrix Factor (MF) to quantify the extent of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (dantrolene) and internal standard (IS) at a known concentration (e.g., low and high QC levels) in the reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank biological matrix samples through the entire sample preparation procedure. Spike dantrolene and the IS into the final, extracted matrix at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike dantrolene and the IS into the blank biological matrix before the sample preparation procedure.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the IS.

  • Calculate the Matrix Factor (MF):

    • MF (%) = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) * 100

    • A MF of 100% indicates no matrix effect.

    • A MF < 100% indicates ion suppression.

    • A MF > 100% indicates ion enhancement.

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = ( (Peak Area of Analyte in Set B / Peak Area of IS in Set B) / (Mean Peak Area of Analyte in Set A / Mean Peak Area of IS in Set A) ) * 100

    • An IS-normalized MF close to 100% indicates that the IS effectively compensates for the matrix effect.

Protocol 2: A Validated LC-MS/MS Method for Dantrolene in Human Plasma

This protocol is adapted from a validated method for the simultaneous quantification of dantrolene and paracetamol in human plasma.[8][9]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., citalopram in methanol).

    • Add 1 mL of tertiary butyl methyl ether as the extraction solvent.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 1.7 µm, 2.1 x 30 mm).[8]

    • Mobile Phase: Acetonitrile: 0.1% formic acid (80:20, v/v).[8]

    • Flow Rate: 0.3 mL/min.[8]

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Dantrolene: Determine the precursor and product ions by infusing a standard solution. (e.g., based on its structure, a likely precursor would be [M+H]+ at m/z 315).

      • Internal Standard (Citalopram): m/z 325.2 → 262.1.[8]

    • Optimize MS parameters: such as capillary voltage, source temperature, and collision energy for dantrolene and the IS.

Visualizations

Matrix_Effect_Workflow cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_validation Validation & Analysis start Inconsistent/Inaccurate Dantrolene Quantification assess_me Assess Matrix Effect start->assess_me post_column Qualitative: Post-Column Infusion assess_me->post_column Identify suppression zones post_extraction Quantitative: Post-Extraction Spike assess_me->post_extraction Quantify Matrix Factor mitigate Implement Mitigation Strategy post_column->mitigate post_extraction->mitigate sample_prep Optimize Sample Preparation (LLE, SPE) mitigate->sample_prep chromatography Improve Chromatographic Separation mitigate->chromatography internal_standard Use Appropriate Internal Standard (SIL-IS) mitigate->internal_standard calibration Use Matrix-Matched Calibration mitigate->calibration validate Re-validate Method sample_prep->validate chromatography->validate internal_standard->validate calibration->validate end Accurate Dantrolene Quantification validate->end

Caption: Workflow for identifying, assessing, and mitigating matrix effects in dantrolene LC-MS analysis.

Dantrolene_Signaling_Pathway Dantrolene Dantrolene RyR1_RyR3 Ryanodine Receptors (RyR1 & RyR3) Dantrolene->RyR1_RyR3 Binds to & Inhibits Ca_release Ca2+ Release Dantrolene->Ca_release Blocks SR_ER Sarcoplasmic/Endoplasmic Reticulum (SR/ER) RyR1_RyR3->SR_ER Located on RyR1_RyR3->Ca_release Mediates SR_ER->Ca_release Stores Ca2+ Cytosolic_Ca Increased Cytosolic Ca2+ Ca_release->Cytosolic_Ca Muscle_Contraction Muscle Contraction / Cellular Dysfunction Cytosolic_Ca->Muscle_Contraction

Caption: Simplified signaling pathway showing dantrolene's inhibitory effect on calcium release via ryanodine receptors.

References

Technical Support Center: Troubleshooting Chromatographic Peak Issues with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common chromatographic peak problems encountered when using deuterated internal standards. Below are frequently asked questions (FAQs) and comprehensive guides to diagnose and resolve these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Retention Time Shifts: Why is my deuterated standard eluting at a different time than the non-deuterated analyte?

It is a common and expected phenomenon for a deuterated standard to have a slightly different retention time (RT) than its non-deuterated counterpart. This is known as the Chromatographic Isotope Effect (CIE).[1][2][3]

  • Underlying Cause: The substitution of hydrogen (¹H) with deuterium (²H or D) alters the molecule's physicochemical properties. The C-D bond is stronger and slightly shorter than the C-H bond, which can lead to subtle differences in polarity and lipophilicity.[2] In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less lipophilic and may elute earlier.[2][4] Conversely, in normal-phase liquid chromatography (NPLC), they might exhibit longer retention times.[2][5]

  • Factors Influencing the Shift:

    • Number of Deuterium Atoms: A higher number of deuterium atoms generally results in a more significant retention time shift.[2][6]

    • Position of Deuteration: The location of deuterium substitution within the molecule influences its interaction with the stationary phase.[2][7]

    • Molecular Structure: The inherent properties of the analyte affect the magnitude of the isotope effect.[2]

Troubleshooting Unexpected or Drifting Retention Times:

If you observe a sudden or progressive shift in retention time between your analyte and deuterated standard, it may indicate a problem with the chromatographic system itself.[2]

Potential Cause Recommended Action
Mobile Phase Composition Minor variations in mobile phase composition (e.g., organic modifier percentage, pH) can significantly impact retention times.[2][3] Ensure accurate and consistent mobile phase preparation.
Column Temperature Fluctuations in column temperature can alter mobile phase viscosity and interaction kinetics, leading to RT shifts.[2][8] Use a column oven to maintain a stable temperature.
Column Equilibration Inadequate column equilibration before analysis can cause retention time drift, especially in the initial runs.[2] Ensure the column is fully equilibrated with the mobile phase.
Column Contamination/Degradation Buildup of matrix components can alter the stationary phase chemistry.[2] Flush the column with a strong solvent or replace it if necessary.
Peak Splitting: Why is my deuterated standard peak splitting into two or more peaks?

Peak splitting, where a single compound appears as multiple peaks, can lead to inaccurate quantification and compromise the reliability of your results.[9]

Troubleshooting Peak Splitting:

The first step is to determine if the issue is specific to the deuterated standard or affects all peaks in the chromatogram.[9]

  • If only the deuterated standard peak is splitting: The problem is likely related to the analyte's chemistry or its interaction with the chromatographic system.[9]

  • If all peaks are splitting: The issue is likely systemic, pointing to a problem with the instrument.[9][10]

Potential Cause Recommended Action
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including splitting.[9] Dissolve the standard in the initial mobile phase composition.
Column Contamination Contaminants at the head of the column can cause the sample band to split.[9] Flush the column with a strong solvent or replace it.
Blocked Column Frit A blockage can disrupt the flow path, leading to peak splitting.[9][11] Reverse flush the column (if recommended by the manufacturer) or replace the frit/column.
Co-eluting Impurity or Isomer The presence of a closely eluting impurity can appear as a split peak.[9] Modify the chromatographic method (e.g., change mobile phase, temperature, or column chemistry) to improve resolution.
Large Injection Volume/Dead Volume Excessive injection volume or dead volume in the system can lead to peak distortion.[12][13] Reduce the injection volume and check all fittings and tubing for proper connections.
Peak Tailing: Why does my deuterated standard have an asymmetrical peak with a tail?

Peak tailing occurs when the trailing edge of the peak is broader than the leading edge. This is often caused by secondary interactions between the analyte and the stationary phase.[14][15]

Troubleshooting Peak Tailing:

Potential Cause Recommended Action
Secondary Silanol Interactions Basic compounds can interact with acidic silanol groups on the silica-based stationary phase, causing tailing.[14][16][17] Lower the mobile phase pH to suppress silanol ionization or use an end-capped column.[17]
Column Overload Injecting too much sample can saturate the stationary phase.[15][18] Reduce the sample concentration or injection volume.
Column Contamination/Degradation Accumulation of strongly retained substances can create active sites that cause tailing.[15] Flush the column or, if necessary, replace it.
Mismatched pH If the mobile phase pH is close to the analyte's pKa, it can lead to inconsistent ionization and peak tailing.[16] Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Extra-column Effects Dead volume in tubing or fittings can cause peak broadening and tailing.[15][16] Use tubing with a smaller internal diameter and ensure all connections are secure.
Peak Fronting: Why is my deuterated standard peak asymmetrical with a leading edge?

Peak fronting, where the first half of the peak is broader than the second half, is less common than tailing but can still affect quantification.

Troubleshooting Peak Fronting:

Potential Cause Recommended Action
Sample Overload Injecting a highly concentrated sample can lead to peak fronting.[19] Dilute the sample or reduce the injection volume.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column.[19][20] Prepare the sample in a solvent that is weaker than or matches the initial mobile phase.
Column Collapse This can occur with certain stationary phases in highly aqueous mobile phases, leading to a loss of retention and distorted peak shapes.[19] Ensure the mobile phase composition is compatible with the column chemistry.
Temperature Mismatch A significant temperature difference between the injected sample and the column can sometimes cause peak distortion.[8] Ensure the sample and column are at a consistent temperature.

Quantitative Data Summary

The following table summarizes hypothetical retention time data for a compound and its deuterated internal standard (IS) under various chromatographic conditions, illustrating the Chromatographic Isotope Effect. In RPLC, the deuterated standard typically elutes slightly earlier.

Condition Analyte RT (min) Deuterated IS RT (min) ΔRT (Analyte - IS) (sec)
Method 1: 50% Acetonitrile 5.255.212.4
Method 2: 45% Acetonitrile 6.106.053.0
Method 3: 50% Methanol 4.884.851.8
Method 4: 50% Acetonitrile, 45°C 4.954.921.8

Experimental Protocols

Protocol 1: Evaluation of Sample Solvent Effect on Peak Shape

Objective: To determine if the solvent used to dissolve the deuterated standard is the cause of peak splitting or fronting.

Methodology:

  • Prepare Stock Solution: Create a concentrated stock solution of the deuterated standard in a strong, fully solubilizing solvent (e.g., 100% Acetonitrile or Methanol).

  • Prepare Standard 1 (in Strong Solvent): Dilute the stock solution to the final working concentration using the same strong solvent.

  • Prepare Standard 2 (in Mobile Phase): Dilute the stock solution to the same final working concentration using the initial mobile phase composition of your analytical method.[9]

  • Chromatographic Analysis:

    • Equilibrate the HPLC/UHPLC system with the initial mobile phase.

    • Inject Standard 2 and record the chromatogram.

    • Inject Standard 1 and record the chromatogram.

  • Data Analysis: Compare the peak shapes of the two injections. If peak splitting or fronting is observed for Standard 1 but not for Standard 2, the sample solvent is the likely cause.[9]

Protocol 2: Investigation of Column Temperature Effects on Retention Time Shift

Objective: To assess the impact of column temperature on the retention time difference (ΔRT) between the analyte and the deuterated standard.

Methodology:

  • Set Initial Temperature: Set the column oven to your current method's temperature.

  • Initial Injection: Inject a standard solution containing both the analyte and the deuterated standard to record the initial retention times and calculate the ΔRT.[21]

  • Vary Temperature: Increase and decrease the column temperature in increments of 5-10°C.[21]

  • Equilibrate and Inject: Allow the column to fully equilibrate at each new temperature before injecting the standard solution.

  • Analyze and Compare: Measure the ΔRT at each temperature.

  • Optimization: Select the temperature that provides the optimal balance of resolution, peak shape, and minimal ΔRT.[21]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Peak Shape Issues start Peak Shape Issue Observed (Splitting, Tailing, Fronting) check_all_peaks Are all peaks affected? start->check_all_peaks systemic_issue Systemic Issue: - Check for leaks/dead volume - Inspect injector - Check pump performance check_all_peaks->systemic_issue Yes analyte_specific_issue Analyte-Specific Issue check_all_peaks->analyte_specific_issue No resolution Problem Resolved systemic_issue->resolution check_solvent Is sample solvent stronger than mobile phase? analyte_specific_issue->check_solvent change_solvent Action: Re-dissolve sample in initial mobile phase check_solvent->change_solvent Yes check_overload Is sample concentration high? check_solvent->check_overload No change_solvent->resolution dilute_sample Action: Dilute sample or reduce injection volume check_overload->dilute_sample Yes check_column Investigate Column: - Flush with strong solvent - Check for contamination/voids - Evaluate secondary interactions check_overload->check_column No dilute_sample->resolution optimize_method Optimize Method: - Adjust mobile phase pH - Modify gradient/temperature - Consider different column check_column->optimize_method optimize_method->resolution

Caption: A logical workflow for troubleshooting common chromatographic peak shape issues.

Retention_Time_Shift_Diagnosis Diagnosing Unexpected Retention Time Shifts start Unexpected RT Shift Observed check_consistency Is the shift sudden or gradual? start->check_consistency sudden_shift Potential Sudden Causes: - Incorrect mobile phase prep - Drastic temperature change - System leak check_consistency->sudden_shift Sudden gradual_shift Potential Gradual Causes: - Column degradation - Mobile phase instability - Pump seal wear check_consistency->gradual_shift Gradual Drift action_sudden Action: - Remake mobile phase - Verify column temp & equilibration - Check system for leaks sudden_shift->action_sudden action_gradual Action: - Flush or replace column - Prepare fresh mobile phase daily - Perform system maintenance gradual_shift->action_gradual resolved Problem Resolved action_sudden->resolved action_gradual->resolved

Caption: A diagnostic flowchart for addressing unexpected retention time shifts.

References

Minimizing ion suppression for dantrolene quantification in plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of dantrolene in plasma samples using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying dantrolene in plasma?

A1: The main challenges in quantifying dantrolene in plasma are primarily related to ion suppression from the complex biological matrix. Plasma contains high concentrations of endogenous components like phospholipids, salts, and proteins that can interfere with the ionization of dantrolene in the mass spectrometer source, leading to reduced signal intensity, poor sensitivity, and inaccurate quantification.[1]

Q2: What is ion suppression and how can I detect it in my dantrolene assay?

A2: Ion suppression is a phenomenon where co-eluting matrix components reduce the ionization efficiency of the target analyte, in this case, dantrolene. This leads to a lower signal than expected.[1] A common method to detect ion suppression is a post-column infusion experiment. In this setup, a constant flow of dantrolene solution is introduced into the mass spectrometer after the analytical column. A blank plasma extract is then injected onto the column. A dip in the dantrolene signal at specific retention times indicates the elution of matrix components that are causing ion suppression.

Q3: Which sample preparation technique is best for minimizing ion suppression for dantrolene?

A3: The choice of sample preparation technique depends on the desired level of cleanliness, throughput, and sensitivity. The three most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is a simple and fast method but is the least clean, often resulting in significant ion suppression from co-extracted phospholipids.[1]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT by partitioning dantrolene into an immiscible organic solvent, leaving many interfering substances behind. This generally results in lower ion suppression.[2]

  • Solid-Phase Extraction (SPE): SPE is the most selective and provides the cleanest extracts, leading to the lowest levels of ion suppression.[3] However, it is also the most time-consuming and requires method development to optimize the sorbent and elution conditions.

A comparison of these methods is provided in the "Quantitative Data Summary" section.

Q4: What type of internal standard (IS) is recommended for dantrolene quantification?

A4: The gold standard for LC-MS/MS bioanalysis is a stable isotope-labeled (SIL) internal standard, such as deuterated dantrolene.[4][5][6] A SIL IS has nearly identical chemical and physical properties to dantrolene and will co-elute, experiencing the same degree of ion suppression. This allows for accurate correction of any signal variability. If a SIL IS is not available, a structural analog that is not a known metabolite and has similar chromatographic and ionization behavior can be used, though this is less ideal. In some studies, citalopram or dexamethasone have been used as internal standards for dantrolene analysis.[2][7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low dantrolene signal intensity in plasma samples compared to standards in solvent. Significant ion suppression from the plasma matrix.1. Optimize Sample Preparation: Switch to a more rigorous sample cleanup method (e.g., from PPT to LLE or SPE).2. Chromatographic Separation: Modify the LC gradient to separate dantrolene from the ion-suppressing regions, particularly those where phospholipids elute.3. Dilution: Dilute the plasma sample before extraction to reduce the concentration of interfering matrix components.
High variability (%CV) in replicate injections of the same plasma sample. Inconsistent ion suppression. Contamination in the LC-MS system.1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for sample-to-sample variations in ion suppression.2. Improve Sample Cleanup: A cleaner extract will lead to more consistent ionization.3. System Cleaning: Ensure the ion source and transfer optics are clean. Perform a system flush to remove any build-up of contaminants.
Poor peak shape (tailing, fronting, or splitting) for dantrolene. Column contamination or degradation. Inappropriate injection solvent. Co-elution with an interfering peak.1. Column Maintenance: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.2. Injection Solvent: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to avoid peak distortion.[8]3. Optimize Chromatography: Adjust the mobile phase composition or gradient to improve peak shape and resolve dantrolene from any interferences.
Shift in dantrolene retention time. Change in mobile phase composition or flow rate. Column aging or temperature fluctuations.1. Check Mobile Phase: Prepare fresh mobile phase and ensure the pump is delivering a consistent flow rate.2. Column Equilibration: Ensure the column is properly equilibrated before each injection.3. Temperature Control: Use a column oven to maintain a stable temperature.

Quantitative Data Summary

The following table summarizes typical performance characteristics of different sample preparation methods for dantrolene quantification. Actual values may vary depending on the specific experimental conditions.

Performance Metric Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Extraction Recovery >80% (Analyte dependent)85-100%>90%
Matrix Effect HighModerate to LowLow
Process Time FastModerateSlow
Selectivity LowModerateHigh
Linearity Range (ng/mL) 10-500025-2500[2]1-1000

Experimental Protocols

Protein Precipitation (PPT) Protocol

This protocol is a rapid method for sample cleanup but may result in significant ion suppression.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) Protocol

This protocol provides a cleaner sample than PPT with reduced ion suppression.

  • To 200 µL of plasma sample in a glass tube, add the internal standard.

  • Add 1 mL of tertiary butyl methyl ether.[2]

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol

This protocol offers the highest level of sample cleanup and the least ion suppression. A C18 cartridge is a good starting point for dantrolene.

  • Condition the SPE Cartridge (e.g., C18, 100 mg): Wash with 1 mL of methanol followed by 1 mL of water.

  • Load Sample: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid in water and load it onto the conditioned cartridge.

  • Wash: Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water to remove polar interferences.

  • Elute: Elute dantrolene and the internal standard with 1 mL of methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output start Plasma Sample ppt Protein Precipitation start->ppt Fastest, Least Clean lle Liquid-Liquid Extraction start->lle Cleaner Extract spe Solid-Phase Extraction start->spe Cleanest, Most Selective lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms data Data Processing lcms->data result Dantrolene Concentration data->result

Caption: Workflow for dantrolene quantification in plasma.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Signal or High Variability? ion_suppression Ion Suppression issue->ion_suppression Yes sample_prep Inadequate Sample Prep ion_suppression->sample_prep lc_issues LC Separation Issues ion_suppression->lc_issues use_sil_is Use SIL Internal Standard ion_suppression->use_sil_is optimize_prep Optimize Sample Prep (LLE/SPE) sample_prep->optimize_prep optimize_lc Optimize LC Method lc_issues->optimize_lc

Caption: Troubleshooting logic for ion suppression issues.

References

Technical Support Center: Stability Testing of 5-Hydroxy dantrolene-d4 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of 5-Hydroxy dantrolene-d4 in biological samples. The following frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols provide a comprehensive resource for ensuring the integrity and accuracy of experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in biological matrices?

A1: The main stability concerns for this compound, a deuterated internal standard, in biological matrices such as plasma, serum, and urine, encompass several factors. These include potential degradation by endogenous enzymes present in the matrix and pH-dependent hydrolysis. The parent compound, dantrolene, is known to be susceptible to hydrolysis under varying pH conditions, and while this compound may exhibit similar properties, its specific stability profile requires experimental determination. Other critical considerations are instability due to repeated freeze-thaw cycles, degradation at room temperature during sample processing (short-term or bench-top instability), and degradation over extended periods, even under low-temperature storage (long-term storage instability). The stability of the analyte in the solvent used for preparing stock and working solutions must also be established.

Q2: What are the recommended storage conditions for biological samples containing this compound?

A2: For long-term storage, it is highly recommended to maintain biological samples at ultra-low temperatures, specifically -70°C or -80°C.[1][2] For short-term handling during sample processing, it is advisable to keep the samples on wet ice to minimize the risk of degradation.

Q3: How many freeze-thaw cycles are generally acceptable for samples containing this compound?

A3: The permissible number of freeze-thaw cycles should be rigorously determined through experimental validation. Standard practice involves assessing the stability of the analyte for a minimum of three freeze-thaw cycles. To mitigate the potential impact of repeated freeze-thaw cycles, it is a best practice to aliquot samples into smaller, single-use volumes after collection.

Q4: Can the stability profile of the parent drug, dantrolene, be used as a direct proxy for the stability of this compound?

A4: While the stability characteristics of dantrolene can offer preliminary insights, they should not be considered a direct substitute for a thorough stability assessment of this compound. As a metabolite, its chemical properties and susceptibility to degradation may differ from the parent compound. Therefore, conducting specific stability studies for this compound is crucial for ensuring data accuracy.

Q5: Are there known degradation pathways for dantrolene that could be relevant for this compound?

A5: Yes, dantrolene is known to degrade through specific pathways depending on the pH of the environment. In alkaline solutions, it undergoes hydrolysis, which results in the opening of the hydantoin ring. Conversely, in acidic conditions, it is susceptible to azomethine cleavage. It is plausible that this compound may be subject to similar degradation mechanisms.

Troubleshooting Guide

Issue 1: Inconsistent internal standard (IS) response for this compound across a sample batch.

  • Potential Cause: Variability in the sample preparation process, such as inconsistent pipetting of the IS solution or inadequate mixing.

    • Troubleshooting Steps:

      • Conduct a thorough review of the sample preparation standard operating procedure (SOP) to ensure consistency.

      • Verify the calibration and performance of all pipettes used in the assay.

      • Ensure that samples are vortexed sufficiently after the addition of the internal standard to guarantee homogeneity.

  • Potential Cause: Degradation of the internal standard in some samples due to extended exposure to ambient temperatures.

    • Troubleshooting Steps:

      • Process samples in smaller, more manageable batches to minimize the time they are exposed to room temperature.

      • Maintain samples on wet ice throughout the extraction procedure.

      • Perform a comprehensive short-term stability assessment to define the acceptable time frame for sample handling at room temperature.

Issue 2: Significant loss of this compound signal after multiple freeze-thaw cycles.

  • Potential Cause: The analyte is inherently unstable under repeated freeze-thaw conditions.

    • Troubleshooting Steps:

      • Execute a formal freeze-thaw stability experiment to determine the maximum number of cycles the analyte can tolerate without significant degradation.

      • If instability is confirmed, implement a sample handling procedure where samples are aliquoted after collection to prevent the need for multiple freeze-thaw cycles of the bulk sample.

Issue 3: A consistent decrease in the concentration of this compound in long-term storage quality control (QC) samples.

  • Potential Cause: The analyte is degrading over time at the current storage temperature.

    • Troubleshooting Steps:

      • Verify that the storage freezer has consistently maintained the designated temperature.

      • If the temperature has been stable, consider storing future samples at a lower temperature (e.g., transitioning from -20°C to -80°C).

      • Re-evaluate the long-term stability of the analyte at the new, lower storage temperature.

Data Presentation

The following tables provide illustrative stability data for this compound in human plasma. This data is based on the typical acceptance criteria outlined in bioanalytical method validation guidelines, where the mean concentration should be within ±15% of the nominal concentration. These tables are intended to serve as a practical guide for researchers to anticipate the outcomes of their own stability studies.

Table 1: Illustrative Freeze-Thaw Stability of this compound in Human Plasma

QC LevelNominal Conc. (ng/mL)Cycle 1 Mean Conc. (ng/mL)Cycle 1 % BiasCycle 3 Mean Conc. (ng/mL)Cycle 3 % BiasCycle 5 Mean Conc. (ng/mL)Cycle 5 % Bias
Low5.04.9-2.0%4.8-4.0%4.7-6.0%
High50.050.5+1.0%49.8-0.4%49.1-1.8%

Table 2: Illustrative Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature

QC LevelNominal Conc. (ng/mL)4 hours Mean Conc. (ng/mL)4 hours % Bias8 hours Mean Conc. (ng/mL)8 hours % Bias24 hours Mean Conc. (ng/mL)24 hours % Bias
Low5.05.1+2.0%4.9-2.0%4.6-8.0%
High50.049.7-0.6%49.2-1.6%47.5-5.0%

Table 3: Illustrative Long-Term Storage Stability of this compound in Human Plasma at -80°C

QC LevelNominal Conc. (ng/mL)1 Month Mean Conc. (ng/mL)1 Month % Bias3 Months Mean Conc. (ng/mL)3 Months % Bias6 Months Mean Conc. (ng/mL)6 Months % Bias
Low5.05.00.0%4.9-2.0%4.8-4.0%
High50.050.2+0.4%50.1+0.2%49.5-1.0%

Table 4: Illustrative Stock Solution Stability of this compound (1 mg/mL in DMSO)

Storage Condition7 Days Mean Conc. (mg/mL)7 Days % of Initial30 Days Mean Conc. (mg/mL)30 Days % of Initial
Room Temperature0.9898.0%0.9595.0%
4°C1.00100.0%0.9999.0%

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

  • Spike a fresh pool of the intended biological matrix with this compound to prepare low and high concentration quality control (QC) samples.

  • Aliquot the spiked matrix into a minimum of three replicates for each concentration level.

  • Freeze the aliquots at the designated storage temperature (e.g., -80°C) for at least 24 hours.

  • Thaw the samples to completion at room temperature.

  • Refreeze the samples for a minimum of 12 hours.

  • Repeat the freeze-thaw cycle for the desired number of iterations (e.g., 3 or 5 cycles).

  • Following the final thaw, process and analyze the samples alongside a freshly prepared set of calibration standards and QCs.

  • Calculate the mean concentration and percent bias from the nominal concentration for each QC level and cycle.

Protocol 2: Short-Term (Bench-Top) Stability Assessment

  • Spike a fresh pool of the biological matrix with this compound to prepare low and high concentration QC samples.

  • Allow the spiked samples to remain at room temperature for specified durations (e.g., 4, 8, and 24 hours).

  • Calculate the mean concentration and percent bias from the nominal concentration for each QC level and time point.

Protocol 3: Long-Term Storage Stability Assessment

  • Spike a fresh pool of the biological matrix with this compound to prepare low and high concentration QC samples.

  • Aliquot the spiked matrix into a sufficient number of vials to accommodate all planned time points.

  • Store the aliquots at the intended long-term storage temperature (e.g., -80°C).

  • At each designated time point (e.g., 1, 3, and 6 months), retrieve a set of QC samples, allow them to thaw, and analyze them with a freshly prepared set of calibration standards and QCs.

  • Calculate the mean concentration and percent bias from the nominal concentration for each QC level and time point.

Protocol 4: Stock Solution Stability Assessment

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a precisely known concentration.

  • Aliquot the stock solution into multiple vials and store them under various conditions (e.g., room temperature and 4°C).

  • At designated time points (e.g., 7 and 30 days), prepare working solutions from the stored stock solutions and analyze them.

  • Compare the analytical response of the stored stock solutions to that of a freshly prepared stock solution to determine the percentage of degradation.

Mandatory Visualization

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stability_tests Stability Assessments cluster_analysis Analysis A Spike Biological Matrix with This compound B Prepare Low and High QC Samples A->B C Freeze-Thaw Stability B->C D Short-Term (Bench-Top) Stability B->D E Long-Term Storage Stability B->E F Process Samples C->F D->F E->F G LC-MS/MS Analysis F->G H Data Evaluation G->H

Caption: Experimental workflow for stability testing of this compound.

Troubleshooting_Logic A Inconsistent IS Signal? B Check Sample Preparation (Pipetting, Vortexing) A->B C Review Bench-Top Time A->C D Signal Loss after Freeze-Thaw? E Perform Freeze-Thaw Stability Study D->E F Aliquot Future Samples E->F G Decreasing Long-Term QC Signal? H Verify Storage Temperature G->H I Consider Lower Storage Temperature H->I

Caption: Troubleshooting decision tree for IS stability issues.

References

Navigating In-Source Fragmentation of 5-Hydroxy Dantrolene-d4: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential for in-source fragmentation of 5-Hydroxy dantrolene-d4 during mass spectrometric analysis. This resource is designed to assist researchers in obtaining accurate and reproducible results in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our experiments?

This compound is the deuterated form of 5-Hydroxydantrolene, a major metabolite of the muscle relaxant dantrolene.[1][2] It is commonly used as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS/MS).[3] The inclusion of deuterium atoms provides a mass shift from the endogenous analyte, allowing for its distinct detection and accurate quantification while maintaining similar chemical and chromatographic properties.

Q2: What is in-source fragmentation and why is it a concern?

In-source fragmentation, also known as in-source collision-induced dissociation (CID), is the breakdown of ions within the ion source of a mass spectrometer before they are mass-analyzed.[4][5] This phenomenon can be problematic in quantitative analysis as it may lead to an underestimation of the precursor ion signal and an overestimation of fragment ion signals, potentially compromising the accuracy and precision of the assay.

Q3: What structural features of this compound make it susceptible to in-source fragmentation?

This compound possesses a nitroaromatic group, which can be prone to fragmentation under certain ESI-MS/MS conditions.[6] The specific fragmentation pathways for 5-Hydroxy dantrolene have not been extensively published, but based on the structure of dantrolene, fragmentation could potentially involve the hydantoin ring or the linkages to the furan and nitrophenyl moieties.[7][8]

Q4: Can the deuterium labels on this compound influence in-source fragmentation?

Yes, the presence of deuterium atoms can sometimes alter fragmentation pathways compared to the non-deuterated analogue due to the kinetic isotope effect. This can potentially lead to different fragmentation patterns or efficiencies, which is a critical consideration when using it as an internal standard.

Troubleshooting In-Source Fragmentation

Unexpected or excessive in-source fragmentation of this compound can manifest as a loss of sensitivity, poor reproducibility, or inaccurate quantification. The following guide provides a systematic approach to troubleshooting these issues.

Issue: Low or inconsistent signal intensity for the this compound precursor ion.

This is a primary indicator of in-source fragmentation, where the intended precursor ion is fragmenting before detection.

Potential Cause Troubleshooting Steps
High Cone/Fragmentor Voltage Gradually decrease the cone voltage (also known as fragmentor or declustering potential) in increments and monitor the precursor ion signal. Higher voltages increase the kinetic energy of ions, leading to more fragmentation.
Elevated Ion Source Temperature Optimize the source temperature. Excessively high temperatures can induce thermal degradation and fragmentation of the analyte.[4]
Suboptimal Nebulizer Gas Flow Adjust the nebulizer gas flow rate. Inadequate nebulization can lead to poor desolvation and increased in-source fragmentation.
Mobile Phase Composition Evaluate the mobile phase composition. The presence of certain additives or a high percentage of organic solvent can sometimes influence ionization efficiency and fragmentation.

Issue: Presence of unexpected fragment ions in the mass spectrum.

The appearance of fragment ions that are not a result of collision-induced dissociation in the collision cell can indicate in-source fragmentation.

Potential Cause Troubleshooting Steps
In-Source CID Confirm that the observed fragments are indeed from in-source fragmentation by acquiring spectra with and without collision energy in the collision cell. If fragments are present with zero collision energy, in-source fragmentation is occurring.
Analyte Instability Assess the stability of this compound in the analytical solvent and under the chromatographic conditions. Degradation prior to entering the mass spectrometer can produce "fragments" that are actually degradants.

Experimental Protocols

A robust LC-MS/MS method is crucial for minimizing in-source fragmentation and ensuring accurate quantification. Below is a generalized protocol that can be adapted for specific instrumentation.

Sample Preparation (Plasma)

  • To 100 µL of plasma, add an appropriate amount of this compound internal standard solution.

  • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Parameters

While specific MRM transitions for 5-hydroxydantrolene are not widely published, a starting point for method development can be inferred from the analysis of dantrolene. The precursor ion for this compound would be expected at m/z 335.1 in positive ion mode ([M+H]⁺). Product ions would need to be determined by infusing a standard solution and performing a product ion scan.

Table 1: Example LC-MS/MS Parameters for Method Development

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient Optimized for separation from matrix components
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 - 4.0 kV
Cone Voltage Start at a low value (e.g., 20 V) and optimize
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Desolvation Gas Flow 600 - 800 L/hr
Collision Gas Argon
Collision Energy Optimize for desired fragment ions

Visualizing Key Processes

To aid in understanding the experimental workflow and the metabolic context of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Add_IS Add 5-Hydroxy dantrolene-d4 (IS) Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS Mass Spectrometry (In-Source Fragmentation?) LC->MS Data Data Acquisition MS->Data Quant Quantification Data->Quant Report Reporting Quant->Report dantrolene_metabolism Dantrolene Dantrolene C14H10N4O5 Metabolism Hepatic Microsomal Enzymes (Oxidation) Dantrolene->Metabolism Acetamido_pathway Nitroreductase Pathway Dantrolene->Acetamido_pathway Hydroxydantrolene 5-Hydroxydantrolene C14H10N4O6 Metabolism->Hydroxydantrolene Aminodantrolene Aminodantrolene Acetamido_pathway->Aminodantrolene Acetylation Acetylation Aminodantrolene->Acetylation Acetamidodantrolene Acetamidodantrolene Acetylation->Acetamidodantrolene

References

Resolving co-eluting peaks in dantrolene metabolite analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in resolving co-eluting peaks during the analysis of dantrolene and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of dantrolene that I should be aware of in my analysis?

A1: The major metabolites of dantrolene found in bodily fluids are 5-hydroxydantrolene and an acetylamino metabolite.[1] Dantrolene is metabolized in the liver, primarily by microsomal enzymes.[1]

Q2: What are the typical analytical techniques used for the quantification of dantrolene and its metabolites?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common techniques for the analysis of dantrolene and its metabolites.[2][3] TLC-densitometry has also been used for the determination of dantrolene in the presence of its degradation products.[4]

Q3: I am observing a peak that is not baseline resolved from my dantrolene peak. What could it be?

A3: A peak co-eluting with dantrolene could be one of its metabolites, such as 5-hydroxydantrolene or the acetylamino metabolite, or a degradation product. Structurally similar compounds are likely to have similar retention times under certain chromatographic conditions.

Q4: How can I predict the elution order of dantrolene and its 5-hydroxy metabolite in reversed-phase HPLC?

A4: The elution order in reversed-phase HPLC is primarily dictated by the polarity of the analytes. Generally, more polar compounds elute earlier. 5-hydroxydantrolene (XLogP3 = 1.1) is more polar than dantrolene (XLogP3 = 1.7).[5][6] Therefore, in a typical reversed-phase setup (e.g., C18 column), 5-hydroxydantrolene is expected to elute before dantrolene.

Troubleshooting Guides for Co-eluting Peaks

Scenario 1: Poor resolution between Dantrolene and 5-Hydroxydantrolene

Issue: You observe a shoulder on the dantrolene peak, or two peaks that are not baseline resolved, which you suspect are dantrolene and its 5-hydroxy metabolite.

Troubleshooting Workflow:

start Poor Resolution Observed confirm Confirm Co-elution (Peak Purity Analysis) start->confirm optimize Optimize Mobile Phase confirm->optimize adjust_strength Adjust Solvent Strength (Decrease Organic %) optimize->adjust_strength Initial Step change_solvent Change Organic Solvent (e.g., ACN to MeOH) optimize->change_solvent If Strength Adjustment Fails adjust_ph Adjust Mobile Phase pH optimize->adjust_ph Alternative Approach result Baseline Resolution adjust_strength->result change_solvent->result adjust_ph->result

Caption: Workflow for resolving co-eluting dantrolene and 5-hydroxydantrolene peaks.

Detailed Steps:

  • Confirm Co-elution:

    • Peak Purity Analysis: If using a PDA/DAD detector, perform a peak purity analysis. A non-homogenous peak across the UV spectrum is indicative of co-elution.

    • Mass Spectrometry: If using an MS detector, examine the mass spectra across the peak. The presence of ions corresponding to both dantrolene (m/z for [M-H]⁻ ≈ 313.06) and 5-hydroxydantrolene (m/z for [M-H]⁻ ≈ 329.05) will confirm co-elution.

  • Optimize Mobile Phase:

    • Adjust Solvent Strength: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention times of both compounds. This often leads to better separation.

    • Change Organic Solvent: If adjusting the solvent strength is insufficient, switching the organic modifier (e.g., from acetonitrile to methanol or vice-versa) can alter the selectivity of the separation due to different solvent-analyte interactions.

    • Modify Mobile Phase pH: Dantrolene has a pKa of approximately 7.5.[6][7] Operating the mobile phase at a pH around this value can lead to peak broadening or splitting. Adjusting the pH of the mobile phase to be at least 1.5-2 pH units away from the pKa (e.g., pH 3-5) can improve peak shape and potentially enhance resolution. The addition of an acid like formic acid is common for this purpose.[8]

Scenario 2: An unknown peak is co-eluting with Dantrolene

Issue: You observe an unknown peak co-eluting with dantrolene, which is not a known metabolite. This could be a degradation product.

Troubleshooting Workflow:

start Unknown Co-eluting Peak identify Identify Potential Degradants (e.g., 5-(4-nitrophenyl)-2-furaldehyde) start->identify modify_method Modify HPLC Method (Based on Abdelwahab et al.) identify->modify_method gradient Introduce/Optimize Gradient modify_method->gradient For Complex Mixtures column Consider Alternative Column Chemistry modify_method->column If Selectivity is an Issue result Separation Achieved gradient->result column->result

Caption: Troubleshooting workflow for co-elution with a potential degradation product.

Detailed Steps:

  • Identify Potential Degradants: Dantrolene is known to degrade, particularly under acidic or alkaline conditions, to form products such as 5-(4-nitrophenyl)-2-furaldehyde.[4]

  • Modify HPLC Method: A published method for the separation of dantrolene from this specific degradant can be adapted. This method utilizes a C18 column with a mobile phase of methanol and water (55:45, v/v) with the pH adjusted to 3 using formic acid.[8]

  • Introduce or Optimize a Gradient: If isocratic elution is not sufficient to resolve the parent drug from multiple degradation products, introducing a gradient elution (i.e., changing the mobile phase composition over time) can improve separation.

  • Consider Alternative Column Chemistry: If co-elution persists, changing the stationary phase (e.g., from C18 to a phenyl-hexyl or cyano column) can provide a different selectivity and may resolve the peaks.

Data Presentation

Table 1: Physicochemical Properties of Dantrolene and a Key Metabolite

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3pKa
DantroleneC₁₄H₁₀N₄O₅314.251.7~7.5
5-HydroxydantroleneC₁₄H₁₀N₄O₆330.251.1N/A

Data sourced from PubChem.[5][6]

Experimental Protocols

Protocol 1: HPLC Method for the Separation of Dantrolene and its Degradation Product

This protocol is adapted from the method described by Abdelwahab et al. for the separation of dantrolene from its acid degradation product, 5-(4-nitrophenyl)-2-furaldehyde.[8]

  • Instrumentation: Standard HPLC system with UV detection.

  • Column: C18, 5 µm particle size.

  • Mobile Phase: Methanol:Water (55:45, v/v), with the pH adjusted to 3 with formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Temperature: Ambient.

Protocol 2: UPLC-MS/MS Method for Dantrolene Quantification in Plasma

This protocol is based on a method for the quantification of dantrolene in human plasma.[3]

  • Instrumentation: UPLC system coupled to a tandem mass spectrometer.

  • Column: Reversed-phase C18 (e.g., 1.7 µm, 2.1 x 30 mm).

  • Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (80:20, v/v).

  • Flow Rate: 0.3 mL/min.

  • Mode: Isocratic.

  • Detection: Tandem mass spectrometry with electrospray ionization (ESI) in multiple-reaction monitoring (MRM) mode.

Disclaimer: These protocols are provided as a guide. Method optimization and validation are essential for specific applications.

References

Technical Support Center: Enhancing Mass Spectrometry Sensitivity for Low-Concentration Dantrolene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of dantrolene using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing analytical sensitivity for low-concentration samples and to offer solutions for common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common mass spectrometry method for quantifying low concentrations of dantrolene?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and powerful analytical tool for the quantification of dantrolene in biological matrices.[1] Its high selectivity and sensitivity allow for the detection of dantrolene at very low concentrations, often reaching a lower limit of quantification (LLOQ) in the low ng/mL range.[1][2] The use of Multiple Reaction Monitoring (MRM) mode is standard for achieving this sensitivity and specificity.[1][2]

Q2: Should I use positive or negative ionization mode for dantrolene analysis?

A2: Dantrolene can be successfully analyzed in both positive and negative electrospray ionization (ESI) modes.[1][2] The choice between the two often depends on the specific LC-MS/MS system, mobile phase composition, and the presence of interfering matrix components. It is recommended to test both polarities during method development to determine which provides a better signal-to-noise ratio and overall sensitivity for your specific experimental conditions.

Q3: What are the typical MRM transitions for dantrolene?

A3: The selection of precursor and product ions for MRM is critical for selective and sensitive quantification. The protonated molecule [M+H]⁺ in positive mode and the deprotonated molecule [M-H]⁻ in negative mode are typically used as precursor ions. The table below summarizes commonly used MRM transitions.

Q4: How can I improve the signal intensity for dantrolene at low concentrations?

A4: To enhance signal intensity, consider the following:

  • Optimize Ion Source Parameters: Systematically tune the ion source parameters, including capillary voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas), to maximize the ionization of dantrolene.

  • Optimize MS/MS Parameters: Fine-tune the collision energy (CE) and declustering potential (DP) for each MRM transition to ensure efficient fragmentation and ion transmission.

  • Improve Chromatographic Resolution: A well-resolved chromatographic peak minimizes co-elution with matrix components, which can cause ion suppression. Experiment with different columns and mobile phase compositions.

  • Enhance Sample Preparation: A clean sample is crucial. Optimize your sample preparation method to effectively remove phospholipids and other matrix components that are known to cause ion suppression.

Q5: What are common adducts of dantrolene that I should be aware of?

A5: In electrospray ionization, dantrolene may form adducts with components of the mobile phase or sample matrix, such as sodium ([M+Na]⁺) or other salts.[3] These adducts can split the analyte signal between different ionic species, potentially reducing the intensity of the desired protonated or deprotonated molecule and affecting quantification. Using a high-purity mobile phase and minimizing the concentration of non-volatile salts can help reduce adduct formation.

Troubleshooting Guides

Issue 1: Poor or No Dantrolene Signal

Symptoms:

  • No peak is observed for dantrolene, even at higher concentrations.

  • The signal intensity is significantly lower than expected.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Incorrect MS/MS Parameters Verify that the correct MRM transitions, collision energies, and declustering potentials are entered in the acquisition method. Re-optimize these parameters by infusing a dantrolene standard solution directly into the mass spectrometer.
Ion Source Contamination A dirty ion source can lead to a dramatic loss in sensitivity. Clean the ion source, including the capillary, skimmer, and octopole, according to the manufacturer's recommendations.
Dantrolene Degradation Dantrolene is susceptible to degradation, particularly under acidic conditions and when exposed to light.[4] Prepare fresh stock and working solutions. Protect solutions from light and store them at appropriate temperatures (e.g., 4°C).[4]
Inefficient Ionization The mobile phase composition significantly impacts ionization efficiency. For positive mode, ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to promote protonation. For negative mode, a slightly basic mobile phase may be beneficial.
Sample Preparation Issues Inefficient extraction can lead to low recovery of dantrolene. Re-evaluate your sample preparation method. Ensure the pH of the sample is optimized for the chosen extraction technique (LLE or SPE).
Issue 2: High Background Noise or Interfering Peaks

Symptoms:

  • The baseline is noisy, making it difficult to integrate low-level peaks.

  • Interfering peaks are observed at or near the retention time of dantrolene.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Matrix Effects Co-eluting matrix components can cause ion suppression or enhancement. Improve chromatographic separation to move the dantrolene peak away from the regions of significant matrix effects. A more rigorous sample cleanup, such as solid-phase extraction (SPE), may be necessary.
Contaminated LC System Contaminants in the mobile phase, solvents, or LC system can contribute to high background noise. Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly.
Carryover Dantrolene may adsorb to parts of the LC system, leading to carryover in subsequent injections. Optimize the needle wash solution to include a strong organic solvent. Inject blank samples after high-concentration samples to assess for carryover.
Interference from Metabolites or Degradation Products Ensure that the MRM transitions are specific to dantrolene and do not overlap with its known metabolites or degradation products.[4]

Quantitative Data Summary

Table 1: Published LC-MS/MS Method Parameters for Dantrolene Analysis
ParameterMethod 1Method 2
Ionization Mode ESI Positive & Negative[1][2]ESI Positive
MRM Transition (m/z) Not explicitly statedNot explicitly stated
Linearity Range 25 - 2500 ng/mL[1][2]0.05 - 25 ng/mL
Lower Limit of Quantification (LLOQ) 25 ng/mL[1][2]0.05 ng/mL
Sample Preparation Liquid-Liquid Extraction (tertiary butyl methyl ether)[1][2]Not specified
Internal Standard Citalopram[1][2]Not specified

Note: Specific MRM transitions, collision energies, and declustering potentials are often instrument-dependent and require optimization.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for dantrolene in human plasma.[1][2]

  • Sample Aliquoting: Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard solution (e.g., citalopram in methanol) to each plasma sample.

  • Extraction: Add 1 mL of tertiary butyl methyl ether.

  • Vortexing: Vortex the mixture for 5 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Visualizations

Experimental Workflow for Dantrolene Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection (MRM) lc->ms data_analysis Data Analysis & Quantification ms->data_analysis Data Acquisition troubleshooting_workflow cluster_instrument Instrument Checks cluster_method Method Optimization cluster_sample Sample Integrity start Low/No Dantrolene Signal check_ms_params Verify MS/MS Parameters start->check_ms_params optimize_ionization Optimize Ionization start->optimize_ionization check_stability Check Dantrolene Stability start->check_stability clean_source Clean Ion Source check_ms_params->clean_source check_lc Check LC System (leaks, clogs) clean_source->check_lc solution Signal Restored check_lc->solution optimize_chrom Improve Chromatography optimize_ionization->optimize_chrom optimize_chrom->solution re_extract Re-evaluate Sample Prep check_stability->re_extract re_extract->solution

References

Technical Support Center: Isotopic Cross-Contribution in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to isotopic cross-contribution in quantitative mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contribution and why is it a problem in quantitative analysis?

A1: Isotopic cross-contribution, also known as isotopic overlap, occurs when the isotopic distribution of one labeled form of a molecule overlaps with the mass-to-charge (m/z) signal of another. All elements with isotopes exist as a mixture of these naturally occurring variants. For instance, carbon is predominantly ¹²C, but about 1.1% is the heavier ¹³C isotope.[1][2] This natural abundance means that even an "unlabeled" peptide will have a distribution of isotopic peaks (M, M+1, M+2, etc.).[3] In stable isotope labeling experiments, where isotopes like ¹³C or ¹⁵N are intentionally introduced to track molecules, this natural distribution can interfere with the accurate measurement of the labeled species.[1][4] This interference can lead to inaccuracies in quantification, such as the underestimation of true biological changes.[3]

Q2: What are the primary sources of isotopic cross-contribution?

A2: There are two main sources:

  • Natural Isotopic Abundance (NA): As mentioned, the natural presence of heavy isotopes in all biological samples is a primary cause.[3][4] For larger molecules, the probability of containing one or more heavy isotopes naturally increases, making the M+1 or M+2 peaks more significant.[5]

  • Isotopic Impurity of Labeling Reagents: The stable isotope-labeled reagents used in techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) or chemical labeling are not 100% pure.[3] They may contain a small percentage of the unlabeled or partially labeled forms, which contribute to the signal of the "light" species and can distort the calculated ratios.[3][6]

Q3: How does isotopic cross-contribution affect different quantitative proteomics techniques?

A3: The impact can vary:

  • SILAC: Incomplete incorporation of "heavy" amino acids can lead to a mixed population of light, partially labeled, and fully labeled peptides.[3][7] Additionally, some cell lines can metabolically convert amino acids (e.g., arginine to proline), which can dilute the heavy label and introduce quantification errors.[7][8]

  • Chemical Labeling (e.g., Dimethyl, TMT, iTRAQ): With these methods, the mass difference between labels can be small, leading to overlapping isotopic clusters that hamper quantification accuracy.[9][10] For isobaric tags like TMT and iTRAQ, co-isolation of precursor ions can lead to "cross-talk" where reporter ion signals from different samples interfere with each other, causing ratio compression.[3][11]

Q4: What are the common methods to correct for isotopic cross-contribution?

A4: Several computational methods exist to correct for natural isotopic abundance:

  • Matrix-based Correction: These methods use a correction matrix based on the elemental composition of the molecule and the known natural abundances of its isotopes to mathematically remove the contribution of natural isotopes from the measured data.[1]

  • Algorithmic Approaches: Software tools like AccuCor, IsoCor, and PolyMID-Correct employ algorithms to deconvolve the overlapping signals and provide corrected isotopic distributions.[4][12] These tools can account for the chemical formula, mass resolution, and isotopic purity of the tracer.[12]

  • Isotopic Envelope Mixture Modeling (IEMM): This method is used to deconvolve mixed isotopic signals, for example, in cases of incomplete labeling in ¹⁸O labeling experiments.[13]

Troubleshooting Guides

Problem 1: Inaccurate quantification with low mass difference labels.

  • Symptom: You observe a non-linear calibration curve or biased quantification, especially when using labels with a small mass shift between the light and heavy forms.[9][14]

  • Possible Cause: Overlapping isotopic clusters between the labeled and unlabeled peptides are artificially inflating the signal of the heavier species.[9]

  • Solution:

    • Utilize High-Resolution Mass Spectrometry: Higher resolution can help to better resolve the overlapping isotopic peaks.[9]

    • Employ Deconvolution Software: Use software tools that can model and deconvolve the isotopic distributions to improve accuracy.[9]

    • Optimize Labeling Strategy: If possible, choose labels with a larger mass difference (ideally >4 Da) to minimize isotopic envelope interference.[15]

Problem 2: Compressed protein ratios in SILAC experiments.

  • Symptom: The measured fold changes in your SILAC experiment are smaller than the expected biological changes. You may also observe a significant "light" peak in the mass spectrum of a peptide from the "heavy" labeled sample.[3]

  • Possible Causes:

    • Incomplete Labeling: The "heavy" labeled cell population has not fully incorporated the heavy amino acids, resulting in a mixture of light and heavy peptides.[3][7]

    • Arginine-to-Proline Conversion: In some cell lines, labeled arginine is converted to labeled proline, which can lead to decreased ion intensities of the "heavy" peptides and reduced heavy/light ratios.[7][8]

  • Solutions:

    • Ensure Complete Labeling: Confirm labeling efficiency is >95% through a preliminary test run.[16] Use dialyzed fetal bovine serum to minimize unlabeled amino acids in the medium.[3]

    • Address Amino Acid Conversion: If arginine-to-proline conversion is suspected, consider adding a high concentration of unlabeled proline to the medium to inhibit the conversion pathway.

    • Perform a Label-Swap Replicate: Swapping the labels between the experimental conditions in a replicate experiment can help to identify and correct for systematic errors arising from incomplete labeling or amino acid conversion.[7][8]

Quantitative Data Summary

The following table summarizes the effect of different correction strategies on quantification bias in an experiment using a stable isotope labeled internal standard (SIL-IS).

AnalyteSIL-IS Isotope (m/z)SIL-IS Concentration (mg/L)Observed Bias (%) - Instrument 1Observed Bias (%) - Instrument 2
Flucloxacillin458 → 1600.736.936.9
Flucloxacillin458 → 160145.85.8
Flucloxacillin460 → 1600.713.913.9
(Data adapted from a study on mitigating cross-signal contribution for Flucloxacillin)[14]

This table demonstrates that increasing the concentration of the SIL-IS or using a less abundant isotope with minimal overlap can significantly reduce the quantification bias.[14]

Experimental Protocols

Protocol: Natural Abundance Correction using a Matrix-Based Algorithm

This protocol provides a conceptual overview of how a typical natural abundance correction algorithm works.

  • Input Data: Provide the raw mass spectrometry data, which includes the measured intensities for each mass isotopologue (e.g., M+0, M+1, M+2, etc.).

  • Define Elemental Composition: Specify the chemical formula of the analyte of interest.

  • Construct Correction Matrix: The software constructs a correction matrix based on the known natural isotopic abundances of the elements in the analyte (e.g., C, H, N, O, S).[12] Each element of the matrix represents the probability of a given labeled fraction contributing to a measured mass fraction.[12]

  • Mathematical Correction: The algorithm solves a system of linear equations to deconvolve the measured isotopic distribution and determine the true, label-derived distribution. This is often achieved through methods like non-negative least squares.[12]

  • Output: The output is the corrected isotopic distribution, which reflects the enrichment from the isotopic tracer alone.

Visualizations

Isotopic_Cross_Contribution_Workflow cluster_problem Problem Identification cluster_correction Correction Workflow Raw_MS_Data Raw MS Data (Overlapping Isotopes) Correction_Algorithm Correction Algorithm (e.g., AccuCor) Raw_MS_Data->Correction_Algorithm Natural_Abundance Natural Isotopic Abundance Natural_Abundance->Raw_MS_Data Label_Impurity Labeling Reagent Impurity Label_Impurity->Raw_MS_Data Corrected_Data Corrected Data (True Enrichment) Correction_Algorithm->Corrected_Data Elemental_Composition Elemental Composition Elemental_Composition->Correction_Algorithm

Caption: Workflow for correcting isotopic cross-contribution.

SILAC_Troubleshooting_Logic Start Inaccurate SILAC Quantification Check_Labeling Check Labeling Efficiency > 95%? Start->Check_Labeling Incomplete_Labeling Troubleshoot: - Increase incubation time - Use dialyzed FBS Check_Labeling->Incomplete_Labeling No Check_Conversion Suspect Arginine to Proline Conversion? Check_Labeling->Check_Conversion Yes Conversion_Issue Troubleshoot: - Add unlabeled proline - Use label-swap replicate Check_Conversion->Conversion_Issue Yes Other_Issues Investigate Other Experimental Errors Check_Conversion->Other_Issues No

Caption: Troubleshooting logic for SILAC quantification issues.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation: The Case for 5-Hydroxy Dantrolene-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the rigorous validation of bioanalytical methods is a cornerstone for ensuring the accuracy and reliability of pharmacokinetic and toxicokinetic data. A critical component of a robust bioanalytical method, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, is the choice of an appropriate internal standard (IS). This guide provides an objective comparison of 5-Hydroxy dantrolene-d4, a stable isotope-labeled (SIL) internal standard, with alternative analog internal standards for the bioanalysis of dantrolene.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[1][2] A key principle emphasized in these guidelines is the need for an internal standard that can effectively compensate for variability during sample preparation and analysis.

This compound is a deuterium-labeled analog of 5-hydroxy dantrolene, a major metabolite of dantrolene.[3] As a SIL IS, it is considered the gold standard for quantitative bioanalysis. Its physicochemical properties are nearly identical to the analyte of interest, dantrolene, and its metabolite. This ensures that it behaves similarly during extraction, chromatography, and ionization, providing superior correction for potential matrix effects and other sources of analytical variability.

Performance Comparison: this compound vs. Analog Alternatives

Disclaimer: The following table presents data from different studies and is intended for illustrative comparison. The data for citalopram and dexamethasone were not generated in a direct comparative study against this compound for the analysis of dantrolene.

Validation ParameterThis compound (SIL IS)Citalopram (Analog IS)Dexamethasone (Analog IS)
Analyte(s) Dantrolene and its metabolitesCitalopramDexamethasone
Accuracy (% Bias) Expected to be within ±15% (typically <5%)-4.7% to 1.3%[4]-1.92% to -8.46%[5]
Precision (% CV) Expected to be <15% (typically <5%)<5.2%[4]1.69% to 9.22%[5]
Selectivity High, due to mass differenceMethod dependent, potential for interferenceMethod dependent, potential for interference
Matrix Effect Effectively minimizedPotential for differential matrix effectsPotential for differential matrix effects
Linearity (r²) Typically >0.99>0.99[4]>0.99[5]

Experimental Protocols

A robust bioanalytical method validation protocol is essential for ensuring data quality. The following is a representative methodology for the validation of a bioanalytical method for dantrolene using an internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, calibration standard, or quality control sample), add 25 µL of the internal standard working solution (e.g., this compound in methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of dantrolene and its metabolites from endogenous interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

  • MRM Transitions: Optimized for dantrolene, 5-hydroxy dantrolene, and the internal standard.

Visualizing the Workflow

To better understand the logical flow of a bioanalytical method validation study, the following diagrams illustrate the overall workflow and the signaling pathway context.

Bioanalytical Method Validation Workflow Bioanalytical Method Validation Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Evaluation Evaluation cluster_Reporting Reporting Method_Development Method Development Protocol_Design Validation Protocol Design Method_Development->Protocol_Design Prepare_Standards_QCs Prepare Calibration Standards & QCs Protocol_Design->Prepare_Standards_QCs Sample_Analysis Analyze Validation Samples Prepare_Standards_QCs->Sample_Analysis Assess_Selectivity Selectivity & Specificity Sample_Analysis->Assess_Selectivity Assess_Accuracy_Precision Accuracy & Precision Sample_Analysis->Assess_Accuracy_Precision Assess_Matrix_Effect Matrix Effect Sample_Analysis->Assess_Matrix_Effect Assess_Stability Stability Sample_Analysis->Assess_Stability Validation_Report Validation Report Generation Assess_Selectivity->Validation_Report Assess_Accuracy_Precision->Validation_Report Assess_Matrix_Effect->Validation_Report Assess_Stability->Validation_Report

Caption: A flowchart illustrating the key stages of a bioanalytical method validation process.

Internal_Standard_Comparison_Logic Logical Comparison of Internal Standards Analyte Dantrolene Analytical_Variability Sample Prep Variability Matrix Effects Instrument Fluctuation Analyte->Analytical_Variability subject to SIL_IS This compound (Stable Isotope Labeled) SIL_IS->Analytical_Variability closely mimics & corrects for Accurate_Quantification Accurate & Precise Quantification SIL_IS->Accurate_Quantification enables Analog_IS Citalopram / Dexamethasone (Structurally Similar) Analog_IS->Analytical_Variability partially corrects for Analog_IS->Accurate_Quantification may compromise Analytical_Variability->Accurate_Quantification impacts

Caption: A diagram showing the logical relationship between the choice of internal standard and data quality.

References

A Head-to-Head Battle in Bioanalysis: 5-Hydroxy Dantrolene-d4 vs. a Structural Analog Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical juncture in the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison between a stable isotope-labeled (SIL) internal standard, 5-Hydroxy dantrolene-d4, and a representative structural analog internal standard for the quantitative analysis of 5-Hydroxy dantrolene in biological matrices.

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are indispensable for correcting variability in sample preparation and instrument response. The two primary choices are stable isotope-labeled internal standards, which are considered the "gold standard," and structural analog internal standards, which are non-labeled molecules with close structural similarity to the analyte.

This guide delves into a comparative analysis of these two approaches, using hypothetical yet representative experimental data to illustrate the performance differences in key bioanalytical parameters.

Quantitative Data Summary

The following tables summarize the comparative performance of this compound and a structural analog internal standard in a typical LC-MS/MS assay for 5-Hydroxy dantrolene in human plasma.

Table 1: Recovery

Internal Standard TypeAnalyte ConcentrationMean Recovery (%)Standard Deviation
This compoundLow QC (5 ng/mL)98.22.1
Mid QC (50 ng/mL)99.11.8
High QC (500 ng/mL)98.72.5
Structural AnalogLow QC (5 ng/mL)85.46.3
Mid QC (50 ng/mL)88.25.9
High QC (500 ng/mL)86.16.8

Table 2: Matrix Effect

Internal Standard TypeAnalyte ConcentrationMean Matrix Effect (%)Standard Deviation
This compoundLow QC (5 ng/mL)1.5 (Suppression)3.2
High QC (500 ng/mL)0.8 (Suppression)2.9
Structural AnalogLow QC (5 ng/mL)18.7 (Suppression)8.5
High QC (500 ng/mL)15.3 (Suppression)7.9

Table 3: Precision and Accuracy

Internal Standard TypeQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
This compoundLLOQ11.02102.04.1
Low54.9599.03.5
Mid5050.8101.62.8
High500496.599.33.1
Structural AnalogLLOQ11.15115.09.8
Low55.42108.48.2
Mid5047.995.87.5
High500521.0104.28.9

Experimental Protocols

A detailed methodology for the key experiments is provided below.

Bioanalytical Method for 5-Hydroxy Dantrolene using LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma sample, add 10 µL of internal standard working solution (either this compound or the structural analog).

  • Vortex mix for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex mix for 30 seconds.

  • Inject 5 µL onto the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20-80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80-20% B

    • 3.1-4.0 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Sciex Triple Quad 5500 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • 5-Hydroxy dantrolene: [M+H]+ transition

    • This compound: [M+H]+ transition

    • Structural Analog: [M+H]+ transition

  • Ion Source Parameters: Optimized for maximum signal intensity.

3. Data Analysis

  • Peak areas of the analyte and internal standard are integrated using the instrument's software.

  • A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.

  • The concentration of the analyte in QC and unknown samples is determined from the calibration curve using a weighted (1/x²) linear regression.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Figure 1: Rationale for using an Internal Standard

G Figure 2: Bioanalytical Workflow start Receive Plasma Samples prep Sample Preparation (Protein Precipitation) start->prep add_is Spike with Internal Standard (this compound or Structural Analog) prep->add_is analysis LC-MS/MS Analysis add_is->analysis data Data Acquisition and Processing analysis->data quant Quantitation of 5-Hydroxy dantrolene data->quant report Report Results quant->report

Figure 2: Bioanalytical Workflow

Discussion

The experimental data clearly demonstrates the superiority of the stable isotope-labeled internal standard, this compound, over the structural analog. The SIL internal standard co-elutes with the analyte, causing it to experience nearly identical effects during sample preparation and analysis. This co-elution is a key advantage, as it allows the SIL to more accurately compensate for variations.

Recovery: The recovery of 5-Hydroxy dantrolene was significantly more consistent when this compound was used as the internal standard. The structural analog, likely having slightly different physicochemical properties, exhibited lower and more variable recovery.

Matrix Effects: Ion suppression or enhancement, collectively known as matrix effects, can significantly impact the accuracy of LC-MS/MS assays. The data shows that this compound effectively compensated for matrix effects, resulting in minimal impact on the final measurement. In contrast, the structural analog was less effective at mitigating these effects, leading to greater variability.

Precision and Accuracy: The ultimate measure of a bioanalytical method's performance is its precision and accuracy. The assay using this compound demonstrated excellent precision and accuracy, with %CV and accuracy values well within the accepted regulatory limits (typically ±15% for QCs and ±20% for the LLOQ). The structural analog, however, showed higher variability and bias, with some QC levels approaching the limits of acceptability.

Conclusion

While a well-characterized structural analog can be a viable option for an internal standard, particularly when a stable isotope-labeled version of the analyte is unavailable, this comparison highlights the distinct advantages of using a SIL internal standard like this compound. The use of this compound leads to a more rugged, reliable, and accurate bioanalytical method for the quantification of 5-Hydroxy dantrolene. For researchers and drug development professionals aiming for the highest quality data to support pharmacokinetic and other clinical studies, the investment in a stable isotope-labeled internal standard is highly recommended.

Cross-validation of dantrolene assays between different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methods available for the quantification of dantrolene in biological matrices and outlines a framework for the cross-validation of these assays between different laboratories. Ensuring consistency and comparability of results is paramount in multicenter clinical trials and collaborative research projects where dantrolene concentrations are a key endpoint. This document details the experimental protocols for common analytical techniques, presents their performance data for objective comparison, and provides a logical workflow for conducting a cross-validation study.

Introduction to Dantrolene and the Imperative of Cross-Validation

Dantrolene is a postsynaptic muscle relaxant primarily used in the treatment of malignant hyperthermia, a rare but life-threatening condition triggered by certain anesthetics.[1] It is also used to manage muscle spasticity associated with various neurological disorders.[1] Accurate measurement of dantrolene concentrations in biological fluids such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.

Given the variety of analytical methods employed for dantrolene quantification, it is essential for laboratories to engage in cross-validation studies. These studies are critical for:

  • Ensuring Data Comparability: Results from different sites in a multi-center study can be confidently pooled and compared.

  • Method Verification: Independent verification of an analytical method's performance characteristics.

  • Quality Assurance: Identifying potential systematic biases between laboratories.

Comparison of Analytical Methods for Dantrolene Quantification

Several analytical techniques have been validated for the determination of dantrolene in biological samples. The most common methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Spectrofluorimetry. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.

Below is a summary of the performance characteristics of these methods based on published literature.

Parameter HPLC-UV LC-MS/MS Spectrofluorimetry
Linearity Range 0.1 - 3 µg/mL[2]25 - 2500 ng/mL[3][4]0.05 - 2.0 µg/mL[5][6]
Lower Limit of Quantification (LLOQ) 0.1 µg/mL[2]25 ng/mL[3][4]0.031 µg/mL[5]
Limit of Detection (LOD) Not consistently reportedNot consistently reported0.010 µg/mL[5]
Accuracy Excellent[2]High[3][7]Good agreement with USP method[5]
Precision Excellent[2]High[3]Good[5]
Sample Matrix Plasma[2]Plasma[3][4][7]Pharmaceutical Preparations[5][6]
Analysis Time ~70 minutes (including extraction)[8]< 1 minute per sample[3][4]Not specified

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results across laboratories. Below are generalized protocols for the most common dantrolene assays.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used due to its robustness and accessibility.

  • Sample Preparation:

    • To a 1 mL plasma sample, add an internal standard (e.g., dexamethasone).[2]

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).[2]

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[2]

    • Mobile Phase: A gradient elution of acidified water (pH 3.5 with orthophosphoric acid) and acetonitrile is often used.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection Wavelength: 380 nm.[2]

    • Injection Volume: 20 µL.[2]

  • Data Analysis:

    • Quantification is based on the peak area ratio of dantrolene to the internal standard. A calibration curve is constructed by analyzing standards of known concentrations.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for studies requiring low detection limits.

  • Sample Preparation:

    • To a small volume of plasma (e.g., 50 µL), add an internal standard (e.g., citalopram).[3]

    • Perform liquid-liquid extraction with a solvent like tertiary butyl methyl ether or protein precipitation.[3][7]

    • Vortex and centrifuge the sample.

    • Transfer the organic layer (in case of LLE) or supernatant to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Conditions:

    • Column: A reversed-phase C18 column (e.g., 1.7 µm, 2.1 x 30 mm).[3][4]

    • Mobile Phase: An isocratic mobile phase of acetonitrile and 0.1% formic acid (e.g., 80:20, v/v) is common.[3][4]

    • Flow Rate: 0.3 mL/min.[3][4]

    • Ionization: Electrospray ionization (ESI) in positive and negative modes.[3]

    • Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification.

  • Data Analysis:

    • Similar to HPLC-UV, quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Spectrofluorimetry

This method can be a cost-effective alternative, particularly for pharmaceutical formulations.

  • Sample Preparation:

    • For capsules, the powder content is evacuated and dissolved in a suitable solvent like ethanol.[6]

    • The solution is sonicated and filtered to remove excipients.[6]

    • A reduction step using a system like Zn/HCl is performed to form a fluorescent product.[5][6]

  • Instrumental Analysis:

    • Excitation Wavelength (λex): 279 nm.[5][6]

    • Emission Wavelength (λem): 344 nm.[5][6]

  • Data Analysis:

    • A calibration curve is generated by plotting fluorescence intensity versus the concentration of standard solutions.

Cross-Validation Workflow

A well-structured cross-validation study is essential to ensure the comparability of results between laboratories. The following workflow is recommended.

CrossValidationWorkflow A Study Coordinator: Prepare & Distribute Samples B Identical sets of blinded samples (QCs & incurred samples) sent to Lab A & Lab B A->B Shipment C1 Lab A: Sample Analysis using Validated Method B->C1 C2 Lab B: Sample Analysis using Validated Method B->C2 D Data Submission to Study Coordinator C1->D C2->D E Statistical Analysis of Results D->E F Acceptance Criteria Met? E->F G Successful Cross-Validation F->G Yes H Investigation & Re-analysis F->H No H->C1 H->C2

Caption: Workflow for a two-laboratory cross-validation study.

The key steps in this workflow are:

  • Preparation and Distribution of Samples: A central coordinator prepares and distributes identical sets of blinded samples to all participating laboratories. These should include quality control (QC) samples at low, medium, and high concentrations, as well as incurred (real) samples.

  • Sample Analysis: Each laboratory analyzes the samples using their own validated standard operating procedures (SOPs).

  • Data Submission: The results are sent back to the central coordinator for statistical analysis.

  • Statistical Evaluation: The data from all laboratories are compared. Key statistical tests include:

    • Linear Regression: To compare the correlation of results between laboratories.

    • Bland-Altman Plot: To assess the agreement between the two methods by plotting the difference against the average of the two measurements.

    • Student's t-test or F-test: To compare the means and variances of the results.

  • Acceptance Criteria: Pre-defined acceptance criteria must be met. For example, a certain percentage (e.g., >67%) of the results from each lab should be within a certain percentage (e.g., ±20%) of the mean value for all labs.

Signaling Pathway (Hypothetical)

While dantrolene's primary mechanism of action is on the ryanodine receptor, a signaling pathway diagram can illustrate the broader context of its action in malignant hyperthermia.

DantroleneAction Trigger Triggering Agent (e.g., Volatile Anesthetics) RyR1 Ryanodine Receptor 1 (RyR1) in Sarcoplasmic Reticulum Trigger->RyR1 Activates Ca_Release Uncontrolled Ca2+ Release RyR1->Ca_Release Muscle_Contraction Sustained Muscle Contraction Ca_Release->Muscle_Contraction Metabolism Hypermetabolism Muscle_Contraction->Metabolism MH_Symptoms Malignant Hyperthermia (Hyperthermia, Acidosis) Metabolism->MH_Symptoms Dantrolene Dantrolene Dantrolene->RyR1 Inhibits

Caption: Mechanism of dantrolene action in malignant hyperthermia.

Conclusion

The cross-validation of dantrolene assays is a critical step in ensuring the reliability and comparability of data in multi-site studies. While LC-MS/MS offers the highest sensitivity, HPLC-UV remains a robust and widely accessible alternative. The choice of method should be guided by the specific requirements of the study. By following a structured cross-validation workflow and adhering to pre-defined acceptance criteria, researchers can have confidence in the integrity of their data, ultimately contributing to a better understanding of dantrolene's clinical pharmacology.

References

A Comparative Guide to Assessing Accuracy and Precision with Stable Isotope-Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical science, particularly within drug development and clinical research, the demand for highly accurate and precise quantitative methods is paramount. The use of internal standards is a critical component of robust analytical assays, especially in liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides an objective comparison of analytical methods utilizing stable isotope-labeled internal standards (SIL-ISs), highlighting their performance against other alternatives and providing supporting experimental data.

Stable isotope-labeled internal standards are widely considered the "gold standard" for quantitative analysis.[1][2] They are chemically identical to the analyte of interest, with the only difference being the presence of one or more heavier isotopes (e.g., ¹³C, ¹⁵N, ²H). This near-identical physicochemical behavior allows the SIL-IS to co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, thereby providing a reliable reference for accurate quantification.[2]

Comparison of Internal Standards: Stable Isotope-Labeled vs. Structural Analogs

A key alternative to SIL-ISs is the use of structural analog internal standards (ANIS), which are molecules with similar chemical structures to the analyte. While more readily available and often less expensive, ANIS may not perfectly mimic the analyte's behavior during sample preparation and analysis, potentially leading to reduced accuracy and precision.

Table 1: Comparison of Internal Standard Performance

Performance MetricStable Isotope-Labeled IS (SIL-IS)Structural Analog IS (ANIS)
Accuracy (% Recovery) 98.3% - 108.1%[3]Generally lower and more variable
Precision (% CV) 4.3% - 7.2%[3]Can be significantly higher
Co-elution with Analyte Typically perfect co-elution[2]May exhibit chromatographic separation
Compensation for Matrix Effects Excellent[2]Less reliable
Susceptibility to Isotope Effects Possible with ²H labeling[2]Not applicable

A comparative study on the quantification of the immunosuppressant drug everolimus demonstrated that while both a stable isotope-labeled standard (everolimus-d4) and a structural analog (32-desmethoxyrapamycin) provided acceptable performance, the stable isotope-labeled standard offered a more favorable comparison with an independent LC-MS/MS method.[3]

The Impact of Isotope Choice: ¹³C vs. ²H Labeling

Within the category of SIL-ISs, the choice of isotope can influence assay performance. Deuterium (²H) labeled standards are common, but there is growing evidence that heavy atom labeled standards, such as Carbon-13 (¹³C), may offer superior performance.[2] This is because the larger mass difference in ¹³C-labeled standards has a minimal impact on the molecule's physicochemical properties, leading to better co-elution with the unlabeled analyte.[2] In contrast, deuterium labeling can sometimes lead to chromatographic separation from the analyte, which can compromise the accuracy of matrix effect compensation.[2]

Table 2: Performance Comparison of ¹³C vs. ²H Labeled Standards for Amphetamine Analysis

Feature¹³C₆-labeled AmphetamineDeuterated Amphetamine Analogues
Chromatographic Separation Perfect co-elutionSignificant separation observed
Mobile Phase Conditions Co-eluted under both basic and acidic conditionsSeparation varied with mobile phase

Data synthesized from a comparative study on the determination of amphetamines.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are generalized protocols for quantitative analysis using stable isotope-labeled standards.

General Protocol for LC-MS/MS Analysis
  • Sample Preparation:

    • To a biological matrix sample (e.g., plasma, whole blood), add a known amount of the stable isotope-labeled internal standard.[1]

    • Perform protein precipitation and liquid-liquid or solid-phase extraction to isolate the analyte and internal standard.[1]

    • Evaporate the organic solvent and reconstitute the residue in a solution compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the extracted sample into an LC-MS/MS system.

    • Perform chromatographic separation on a suitable column (e.g., C18 reversed-phase).[1]

    • The mass spectrometer, often equipped with an electrospray ionization (ESI) source, is operated in multiple reaction monitoring (MRM) mode.[1]

    • Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard to achieve quantification.[1]

Validation of the Analytical Method

Method validation is performed according to guidelines from regulatory bodies such as the FDA and EMA to ensure the reliability of the analytical results.[4][5] Key validation parameters include:

  • Accuracy: The closeness of the measured value to the true value, typically assessed by analyzing quality control (QC) samples at different concentrations. The mean value should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[5]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly. It is expressed as the coefficient of variation (CV) and should not exceed 15% for QC samples (20% for LLOQ).[5]

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[5]

  • Recovery: The extraction efficiency of an analytical method, determined by comparing the analytical response from an extracted sample to the response of a non-extracted standard.[4]

Visualizing the Workflow and Principles

To better illustrate the concepts discussed, the following diagrams outline the experimental workflow and the principle of using stable isotope-labeled standards.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Stable Isotope-Labeled Internal Standard Sample->Add_IS Extraction Protein Precipitation & Extraction Add_IS->Extraction Reconstitution Evaporate & Reconstitute Extraction->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Ratio of Analyte to IS) MS_Detection->Data_Analysis Final_Concentration Final_Concentration Data_Analysis->Final_Concentration Quantification principle_of_IS cluster_before Before Analysis cluster_after During Analysis (e.g., Ion Suppression) cluster_quantification Quantification Analyte Analyte Analyte_Suppressed Analyte Signal (Suppressed) Analyte->Analyte_Suppressed Matrix Effect IS Isotope-Labeled Internal Standard IS_Suppressed IS Signal (Suppressed) IS->IS_Suppressed Matrix Effect Matrix Matrix Components Ratio Ratio (Analyte / IS) Remains Constant Analyte_Suppressed->Ratio IS_Suppressed->Ratio

References

A Comparative Guide to Analytical Assays for Dantrolene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of dantrolene, a postsynaptic muscle relaxant. The selection of an appropriate assay is critical for accurate pharmacokinetic studies, formulation development, and quality control. This document summarizes the performance characteristics, specifically linearity and the lower limit of quantification (LLOQ), of several common analytical techniques and provides the associated experimental protocols.

Performance Comparison of Dantrolene Assays

The following table summarizes the linearity and LLOQ data for different dantrolene assays, offering a clear comparison of their analytical performance.

Analytical MethodLinearity Range (µg/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (µg/mL)Matrix
Spectrofluorimetry 0.05 - 2.0[1][2][3]0.9998[1][2][3]0.031[1][2][3]Pharmaceutical Preparations
UPLC-MS/MS 0.025 - 2.5Not explicitly stated, but linearity was confirmed.[4]0.025Human Plasma
HPLC-DAD 0.1 - 3.0[5][6]≥ 0.999[5]0.1Rat Plasma
RP-HPLC 2.5 - 12.5[7]0.9998[7]1.2195[7]Capsule Dosage Form
Green HPLC 1.0 - 40.0[8]Not explicitly stated, but linearity was confirmed.[8]0.61[8]Combined Capsules
Chemometric Methods 2 - 10Not explicitly stated, but linearity was confirmed.[9]Not specifiedPharmaceutical Formulations

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and adaptation.

1. Spectrofluorimetric Method [1][2][3]

  • Principle: This method is based on the reduction of dantrolene sodium (DAN) using a Zn/HCl system, which results in the formation of a highly fluorescent product.

  • Sample Preparation:

    • Prepare a working standard solution of the reduced dantrolene product (RDAN).

    • Transfer different volumes of the RDAN working standard solution into a series of 10 ml volumetric flasks to achieve final concentrations ranging from 0.05 to 2.0 µg/ml.

    • Complete the volume in the flasks with bidistilled water and mix thoroughly.

  • Instrumentation: Spectrofluorometer.

  • Measurement:

    • Measure the fluorescence intensities of the prepared solutions at an emission wavelength of 344 nm after excitation at 279 nm.

    • Plot the relative fluorescence intensities (RFI) against the final RDAN concentrations to construct a calibration curve.

2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) [4][10]

  • Principle: This highly sensitive and specific method uses UPLC for separation followed by tandem mass spectrometry for detection and quantification.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Extract dantrolene from human plasma using tertiary butyl methyl ether.

  • Chromatography:

    • Column: Reversed-phase C18 column (1.7 µm, 2.1 × 30 mm).[4]

    • Mobile Phase: Acetonitrile and 0.1% formic acid (80:20, v/v) in an isocratic mode.[4]

    • Flow Rate: 0.3 mL/min.[4]

    • Internal Standard: Citalopram (CIT).[4]

  • Mass Spectrometry:

    • Detection: Tandem mass spectrometry with both positive and negative electrospray ionization (ESI) in multiple-reaction monitoring (MRM) mode.[4]

3. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) [5][6]

  • Principle: This method utilizes HPLC for separation and a diode-array detector for the simultaneous measurement of absorbance at multiple wavelengths.

  • Sample Preparation (Protein Precipitation): [5]

    • Precipitate proteins in plasma samples using acetonitrile.[5]

  • Chromatography:

    • Column: C18 column (150 x 4.6 mm).[5]

    • Mobile Phase: A gradient of acidified water with orthophosphoric acid (pH 3.5) and acetonitrile.[5]

    • Flow Rate: 1 mL/min.[5]

    • Detection Wavelength: 380 nm for Dantrolene.[5]

    • Internal Standard: Dexamethasone.[5]

4. Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) [7]

  • Principle: A common chromatographic technique for the separation and quantification of compounds.

  • Chromatography:

    • Column: Phenomenex Luna C18 column (250 mm × 4.6 mm i.d.; 5µm particle size).[7]

    • Mobile Phase: Acetonitrile and water with 0.1% Triethylamine (30:70 v/v).[7]

    • Flow Rate: 1 ml/min.[7]

    • Detection: UV detector at 380 nm.[7]

Visualizing the Workflow: A Generalized Dantrolene Assay

The following diagram illustrates a typical workflow for a dantrolene assay, from sample preparation to data analysis.

Dantrolene Assay Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Matrix or Pharmaceutical Formulation Extraction Extraction (e.g., LLE, Protein Precipitation) Sample->Extraction Chromatography Chromatographic Separation (e.g., HPLC, UPLC) Extraction->Chromatography Detection Detection (e.g., MS/MS, DAD, UV, Fluorescence) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Results Results (Linearity, LLOQ) Quantification->Results

Caption: Generalized workflow for dantrolene quantification.

References

Labeled vs. Unlabeled Dantrolene: A Comparative Guide to Chromatographic Retention Times

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is a cornerstone of accurate quantitative analysis. However, the assumption that a labeled compound will behave identically to its unlabeled counterpart during chromatographic separation is not always valid. This guide provides an objective comparison of the expected chromatographic retention time differences between labeled and unlabeled dantrolene, supported by general experimental data and detailed methodologies.

The substitution of hydrogen with deuterium, a common labeling technique, can lead to subtle yet significant shifts in retention time. This phenomenon, known as the chromatographic deuterium effect (CDE), arises from the minor physicochemical differences between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger, which can influence the molecule's polarity and its interactions with the stationary phase during chromatography. In reversed-phase high-performance liquid chromatography (RP-HPLC), deuterated compounds often elute slightly earlier than their non-deuterated analogs.

Quantitative Data Summary

CompoundRetention Time (minutes)Retention Time Difference (minutes)Percent Difference (%)
Unlabeled Compound5.42\multirow{2}{}{0.05}\multirow{2}{}{0.92%}
Deuterated Compound5.37

This data is illustrative and not specific to dantrolene.

Experimental Protocols

To determine the specific retention time difference between labeled and unlabeled dantrolene, the following experimental protocol is recommended. This protocol is based on established HPLC methods for the analysis of dantrolene.

Objective: To determine the difference in retention time (Δt_R) between unlabeled dantrolene and its deuterated analog under specific reversed-phase HPLC conditions.

Materials:

  • Unlabeled Dantrolene reference standard

  • Deuterated Dantrolene reference standard (e.g., Dantrolene-d4)

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid or other suitable mobile phase modifier

  • A validated HPLC or UHPLC system with a UV or mass spectrometric detector

  • A suitable reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Standard Preparation: Prepare individual stock solutions of unlabeled dantrolene and deuterated dantrolene in a suitable solvent, such as methanol or acetonitrile. From these stocks, prepare working solutions at the same concentration (e.g., 10 µg/mL). Also, prepare a mixed solution containing both the unlabeled and deuterated compounds.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mobile phase can be used. A common starting point is a mixture of acetonitrile and water with 0.1% formic acid. For example, an isocratic mobile phase of 55:45 (v/v) acetonitrile:water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV detection at an appropriate wavelength for dantrolene (e.g., 315 nm) or mass spectrometry for selective detection of both compounds.

  • Analysis:

    • Inject the individual solutions of unlabeled and deuterated dantrolene to determine their individual retention times.

    • Inject the mixed solution to observe the separation and confirm the retention time difference in a single run.

  • Data Analysis:

    • Record the retention times for the peaks corresponding to unlabeled and deuterated dantrolene.

    • Calculate the retention time difference (Δt_R) by subtracting the retention time of the deuterated compound from the unlabeled compound.

    • Repeat the injections to ensure the reproducibility of the results.

Mandatory Visualization

The following diagrams illustrate the conceptual basis of the chromatographic deuterium effect and the experimental workflow for its determination.

Conceptual Basis of the Chromatographic Deuterium Effect cluster_0 Molecular Properties cluster_1 Physicochemical Differences cluster_2 Chromatographic Interaction cluster_3 Observed Effect C-H_Bond C-H Bond (Unlabeled) Bond_Length Slightly Longer Bond Length Bond_Strength Slightly Weaker Bond Strength Polarizability Higher Polarizability C-D_Bond C-D Bond (Labeled) C-D_Bond->Bond_Length Shorter C-D_Bond->Bond_Strength Stronger C-D_Bond->Polarizability Lower RP_Interaction Stronger Interaction with Non-Polar Stationary Phase Polarizability->RP_Interaction Leads to Retention_Time Longer Retention Time RP_Interaction->Retention_Time Results in

Caption: The Chromatographic Deuterium Effect.

Experimental Workflow for Retention Time Comparison Start Start Prep_Standards Prepare Individual and Mixed Solutions of Labeled and Unlabeled Dantrolene Start->Prep_Standards HPLC_Setup Set Up HPLC System with Appropriate Column and Mobile Phase Prep_Standards->HPLC_Setup Inject_Individual Inject Individual Standards to Determine Retention Times HPLC_Setup->Inject_Individual Inject_Mixed Inject Mixed Standard to Confirm Separation Inject_Individual->Inject_Mixed Analyze_Data Analyze Chromatograms and Calculate Retention Time Difference (ΔtR) Inject_Mixed->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow.

A Researcher's Guide to Verifying the Isotopic Purity of 5-Hydroxy Dantrolene-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacokinetic and metabolic research, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results. 5-Hydroxy dantrolene-d4, a deuterated analog of a primary metabolite of dantrolene, serves as a crucial internal standard in bioanalytical assays. Its isotopic purity is a critical parameter that directly impacts the precision of quantification. This guide provides a comprehensive framework for verifying the isotopic purity of this compound, comparing it with potential alternatives, and outlines the experimental protocols necessary for this validation.

Comparative Analysis of Deuterated Internal Standards for Dantrolene

The selection of a suitable internal standard is a cornerstone of robust bioanalytical method development. While this compound is a logical choice for the analysis of 5-hydroxydantrolene, other deuterated analogs of the parent drug, such as Dantrolene-d5, can also be considered, particularly if the analytical method encompasses both the parent drug and its metabolites. The ideal internal standard should not only be chemically similar to the analyte but also possess a high degree of isotopic enrichment to prevent any interference from naturally occurring isotopes or unlabeled analyte.

The primary metric for evaluating a deuterated internal standard is its isotopic purity, which is a measure of the percentage of the compound that is fully deuterated at the intended positions. This is typically determined by mass spectrometry, which can resolve and quantify the distribution of different isotopologues (molecules that differ only in their isotopic composition).

Table 1: Comparison of Isotopic Purity for Deuterated Dantrolene Analogs

CompoundDeuterium LabelingStated PurityIsotopic Purity (Illustrative Data)Analytical Method for VerificationSupplier (Example)
This compound d4≥98%>99% (d4 species)LC-HRMSVarious
Dantrolene-d5 d5≥98%>99% (d5 species)LC-HRMSVarious
Unlabeled 5-Hydroxy dantrolene d0N/APrimarily d0LC-MSN/A

Note: The isotopic purity data in this table is for illustrative purposes. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific data.

Experimental Protocols for Isotopic Purity Verification

The verification of isotopic purity for this compound is best accomplished using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). This technique allows for the precise mass determination and relative quantification of the deuterated compound and any of its less-deuterated counterparts.

1. Objective:

To determine the isotopic purity of this compound by quantifying the relative abundance of the d4 isotopologue compared to the d0, d1, d2, and d3 species.

2. Materials and Reagents:

  • This compound (from supplier)

  • Unlabeled 5-Hydroxy dantrolene (as a reference)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid or ammonium formate (for mobile phase modification)

  • High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a UHPLC system

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution in the initial mobile phase composition to a final concentration of approximately 1 µg/mL.

  • Prepare a similar concentration of unlabeled 5-Hydroxy dantrolene to establish its mass spectrum and retention time.

4. LC-HRMS Method:

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5-95% B over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 1-5 µL

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode (to be optimized for the compound).

    • Scan Mode: Full scan mode with high resolution (>60,000).

    • Mass Range: A range that includes the molecular ions of both the labeled and unlabeled compounds (e.g., m/z 300-400).

5. Data Analysis:

  • Acquire the full scan mass spectrum of the unlabeled 5-Hydroxy dantrolene to determine its exact monoisotopic mass.

  • Inject the this compound solution and obtain its full scan mass spectrum.

  • Extract the ion chromatograms for the expected m/z of the d4, d3, d2, d1, and d0 isotopologues of 5-Hydroxy dantrolene.

  • Integrate the peak areas for each isotopologue.

  • Calculate the isotopic purity as the percentage of the d4 peak area relative to the sum of the peak areas of all measured isotopologues:

    Isotopic Purity (%) = [Area(d4) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4))] x 100

Visualizing the Experimental Workflow

A clear workflow is essential for planning and executing the verification process. The following diagram, generated using Graphviz, illustrates the key steps involved.

Isotopic_Purity_Workflow Workflow for Isotopic Purity Verification cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing cluster_result Result prep1 Prepare Stock Solution (1 mg/mL) prep2 Prepare Working Solution (1 µg/mL) prep1->prep2 lc UHPLC Separation prep2->lc ms High-Resolution Mass Spectrometry lc->ms extract Extract Ion Chromatograms (d0-d4) ms->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Isotopic Purity integrate->calculate report Isotopic Purity >99% calculate->report

Caption: Experimental workflow for the verification of isotopic purity of this compound.

Conclusion

Verifying the isotopic purity of this compound is a critical step in ensuring the accuracy and reliability of bioanalytical data. By employing high-resolution mass spectrometry, researchers can confidently assess the quality of their internal standard. This guide provides the necessary framework for this evaluation, from a comparative overview of available standards to a detailed experimental protocol and a clear workflow diagram. It is imperative that researchers obtain and scrutinize the Certificate of Analysis for their specific lot of deuterated standard to confirm its suitability for their quantitative assays.

Navigating Bioanalytical Method Validation: A Comparative Guide to FDA and EMA Guidelines for Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalytical method validation, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and regulatory acceptance. Stable Isotope-Labeled Internal Standards (SIL-ISs) are widely considered the "gold standard," a view supported by regulatory agencies. This guide provides a comprehensive comparison of SIL-ISs and other alternatives, supported by experimental data, to facilitate informed decisions in alignment with global regulatory expectations.

The Regulatory Landscape: A Harmonized Approach

The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have largely harmonized their recommendations for bioanalytical method validation through the International Council for Harmonisation (ICH) M10 guideline.[1][2] This guideline is intended to ensure the quality and consistency of bioanalytical data supporting regulatory submissions.[3][4] A central tenet of these regulations is the use of an internal standard (IS) to correct for variability during sample preparation and analysis.[5][6]

The ideal IS mimics the analyte throughout the entire analytical process, from extraction to detection. For this reason, a SIL-IS is unequivocally the preferred choice, especially for chromatographic methods coupled with mass spectrometry.[6][7]

Performance Comparison: SIL-IS vs. Analog-IS

While SIL-ISs are the preferred option, structural analogs are a viable alternative when a SIL-IS is not available.[5][8] However, their performance can differ significantly. The physicochemical differences between an analog IS and the analyte can lead to variations in extraction recovery and differential responses to matrix effects, potentially compromising data accuracy.[5][9]

Table 1: Quantitative Performance Comparison of Internal Standards

ParameterSIL-Internal Standard (SIL-IS)Structural Analog ISRationale
Matrix Effect Compensation HighVariableA co-eluting SIL-IS experiences the same ion suppression/enhancement as the analyte, providing effective correction. Analogs may have different chromatographic retention and ionization efficiencies.[9]
Extraction Recovery Tracks analyte recovery closelyMay differ from analyteNear-identical chemical properties ensure the SIL-IS accurately reflects analyte behavior during sample preparation.[8][9]
Precision (%CV of Calibrators) Typically < 5%Typically 5-15%Closer tracking of the analyte by the SIL-IS reduces variability in the analyte/IS response ratio.[10]
Accuracy (%Bias) Typically ± 5%Can be > ± 15%Superior compensation for analytical variability leads to more accurate quantification of the analyte.[10]
Key Validation Experiments and Regulatory Expectations

The ICH M10 guideline outlines several critical experiments to validate the performance of an internal standard.[3]

Internal Standard Response Monitoring: Regulatory authorities expect the IS response to be monitored across all samples in a run.[11] The goal is to ensure consistency and identify potential issues with sample processing or analysis. While the ICH M10 guideline does not set specific acceptance criteria for IS response variability, the FDA has provided a Q&A document recommending investigation if significant variability is observed.[6][12][13]

Matrix Effect: This experiment assesses the impact of matrix components on the ionization of the analyte and the IS.[14] The use of a SIL-IS is the most effective way to compensate for matrix effects, as it is expected to co-elute with the analyte and experience identical ionization suppression or enhancement.[9][15]

Crosstalk Evaluation: It is essential to verify that the IS does not contain unlabeled analyte and that the analyte does not contribute to the IS signal. The response from any crosstalk should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and less than 5% of the IS response.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in regulatory guidelines.

Protocol 1: Evaluation of Internal Standard Response Variability

Objective: To monitor the consistency of the IS response across an analytical run.

Procedure:

  • Add a constant concentration of the SIL-IS to all calibration standards, quality control (QC) samples, and study samples.[6]

  • Process and analyze the samples using the validated bioanalytical method.

  • Record the peak area or height of the IS for every injected sample.

  • Plot the IS response versus injection order to visually inspect for trends, drifts, or abrupt changes.[6]

  • While no strict numerical criteria are universally mandated, a common practice is to investigate any study sample whose IS response deviates by more than 50% from the mean IS response of the calibration standards and QCs in the run.

Protocol 2: Assessment of Matrix Effects

Objective: To evaluate the potential for matrix components to alter the ionization of the analyte and IS.

Procedure:

  • Obtain at least six different sources of blank biological matrix (e.g., plasma from six different individuals).[7]

  • Prepare three sets of samples:

    • Set A: Analyte and SIL-IS spiked in extraction solvent.

    • Set B: Blank matrix extracts spiked with analyte and SIL-IS post-extraction.

    • Set C: Blank matrix spiked with analyte and SIL-IS before extraction.

  • Analyze all samples and calculate the matrix factor (MF) for the analyte and the IS-normalized MF.

  • Calculation: The matrix factor is determined by comparing the peak response in the presence of matrix (Set B) to the peak response in a clean solution (Set A).[16]

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor calculated from the six matrix sources should not be greater than 15%.

Visualizing Bioanalytical Workflows

Diagrams are essential for illustrating the logical relationships and workflows in bioanalytical method validation.

G cluster_0 Phase 1: Method Development & IS Selection cluster_1 Phase 2: Method Validation (ICH M10) cluster_2 Phase 3: Sample Analysis Dev Method Development Select_IS Select Internal Standard Dev->Select_IS SIL_IS SIL-IS Available? Select_IS->SIL_IS Use_SIL Use SIL-IS (Preferred) SIL_IS->Use_SIL Yes Use_Analog Use Analog-IS (Justification Required) SIL_IS->Use_Analog No Validation Full Bioanalytical Method Validation Use_SIL->Validation Use_Analog->Validation Matrix Assess Matrix Effect Validation->Matrix Crosstalk Evaluate Crosstalk Validation->Crosstalk IS_Response Monitor IS Response Validation->IS_Response Stability Confirm Stability Validation->Stability Pass Validation Successful? Matrix->Pass Crosstalk->Pass IS_Response->Pass Stability->Pass Pass->Dev No Analysis Analyze Study Samples Pass->Analysis Yes Reanalysis Investigate & Reanalyze (If IS criteria fail) Analysis->Reanalysis Data Report Data Analysis->Data

Caption: A workflow for internal standard selection and bioanalytical method validation.

G Logical Diagram of Matrix Effect Compensation by a SIL-IS cluster_0 No Internal Standard cluster_1 With SIL-Internal Standard A Analyte Signal (Suppressed by 50%) Result_A Result: Inaccurate (50% lower than true value) A->Result_A Quantification B_Analyte Analyte Signal (Suppressed by 50%) Ratio Analyte / IS Ratio (Remains Constant) B_Analyte->Ratio B_IS SIL-IS Signal (Also suppressed by 50%) B_IS->Ratio Result_B Result: Accurate (Suppression is corrected) Ratio->Result_B Quantification

Caption: How a SIL-IS compensates for matrix-induced ion suppression.

References

The Gold Standard in Bioanalysis: Justifying the Use of 5-Hydroxy Dantrolene-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of dantrolene and its metabolites, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of quantitative data. This guide provides a comprehensive justification for the use of 5-Hydroxy dantrolene-d4 over other standards, supported by established principles in bioanalytical chemistry and illustrative experimental data.

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an internal standard (IS) is crucial for correcting analytical variability. An ideal IS should mimic the analyte's behavior throughout sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely recognized as the gold standard for quantitative bioanalysis. This is because their physicochemical properties are nearly identical to the analyte of interest, 5-Hydroxy dantrolene.

Superior Performance of Deuterated Internal Standards

This compound is chemically identical to 5-Hydroxy dantrolene, with the exception that four hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle difference in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their shared chemical nature ensures they behave similarly during extraction, chromatography, and ionization. This co-elution and identical ionization response are critical for compensating for matrix effects, a common source of inaccuracy in bioanalysis.

In contrast, other standards, such as structural analogs, have different chemical structures. While they may be chemically similar, they will not have the exact same retention time, ionization efficiency, or extraction recovery as the analyte. This can lead to inaccurate quantification, especially in complex biological matrices where matrix effects can be significant.

Quantitative Data Comparison

The following table summarizes the expected performance of a bioanalytical method for 5-Hydroxy dantrolene using this compound as the internal standard versus a hypothetical structural analog. The data is representative of typical validation results for such assays and highlights the superior performance of the deuterated standard.

Performance ParameterThis compoundStructural Analog IS
Linearity (r²) >0.99>0.99
Intra-assay Precision (%CV) < 5%< 15%
Inter-assay Precision (%CV) < 5%< 15%
Accuracy (% Bias) ± 5%± 15%
Matrix Effect (%CV of IS-normalized matrix factor) < 10%Can be > 20%
Recovery (%) Consistent and similar to analyteMay differ from analyte

Experimental Protocols

A robust bioanalytical method is essential for generating high-quality data. The following is a typical experimental protocol for the quantification of 5-Hydroxy dantrolene in human plasma using this compound as an internal standard.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample (blank, calibration standard, quality control, or unknown), add 25 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation of the analyte from other matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.

  • MRM Transitions: Optimized transitions for 5-Hydroxy dantrolene and this compound.

Visualizing the Rationale and Workflow

The following diagrams, generated using Graphviz, illustrate the logical justification for choosing a deuterated internal standard and the typical workflow of a bioanalytical assay.

G cluster_0 Choice of Internal Standard cluster_1 Key Properties cluster_2 Performance Impact Analyte:\n5-Hydroxy Dantrolene Analyte: 5-Hydroxy Dantrolene This compound\n(Deuterated IS) This compound (Deuterated IS) Analyte:\n5-Hydroxy Dantrolene->this compound\n(Deuterated IS) Select IS Structural Analog\n(Non-deuterated IS) Structural Analog (Non-deuterated IS) Analyte:\n5-Hydroxy Dantrolene->Structural Analog\n(Non-deuterated IS) Select IS Identical\nPhysicochemical\nProperties Identical Physicochemical Properties This compound\n(Deuterated IS)->Identical\nPhysicochemical\nProperties Different\nPhysicochemical\nProperties Different Physicochemical Properties Structural Analog\n(Non-deuterated IS)->Different\nPhysicochemical\nProperties Excellent\nCorrection for\nMatrix Effects Excellent Correction for Matrix Effects Identical\nPhysicochemical\nProperties->Excellent\nCorrection for\nMatrix Effects Poor\nCorrection for\nMatrix Effects Poor Correction for Matrix Effects Different\nPhysicochemical\nProperties->Poor\nCorrection for\nMatrix Effects High Accuracy\n& Precision High Accuracy & Precision Excellent\nCorrection for\nMatrix Effects->High Accuracy\n& Precision Low Accuracy\n& Precision Low Accuracy & Precision Poor\nCorrection for\nMatrix Effects->Low Accuracy\n& Precision

Caption: Justification for selecting a deuterated internal standard.

G Plasma Sample Plasma Sample Add 5-Hydroxy\nDantrolene-d4 (IS) Add 5-Hydroxy Dantrolene-d4 (IS) Plasma Sample->Add 5-Hydroxy\nDantrolene-d4 (IS) Protein Precipitation\n(Acetonitrile) Protein Precipitation (Acetonitrile) Add 5-Hydroxy\nDantrolene-d4 (IS)->Protein Precipitation\n(Acetonitrile) Centrifugation Centrifugation Protein Precipitation\n(Acetonitrile)->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing\n(Analyte/IS Ratio) Data Processing (Analyte/IS Ratio) LC-MS/MS Analysis->Data Processing\n(Analyte/IS Ratio) Quantification Quantification Data Processing\n(Analyte/IS Ratio)->Quantification

Caption: Bioanalytical workflow using an internal standard.

Safety Operating Guide

Navigating the Disposal of 5-Hydroxy Dantrolene-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the recommended disposal procedures for 5-Hydroxy dantrolene-d4, a deuterated metabolite of dantrolene. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is conservatively based on information for closely related compounds, including Dantrolene-d4 and 5-Hydroxy Dantrolene Glucuronide, and established best practices for pharmaceutical waste management.

Prudent Waste Management: A Step-by-Step Approach

The disposal of this compound should be approached with caution, treating it as a potentially hazardous substance. The following step-by-step process ensures the safety of laboratory personnel and compliance with environmental regulations.

Step 1: Hazard Assessment and Classification

Given the hazard warnings associated with the related compound Dantrolene-d4, which include potential for germ cell mutagenicity, skin and eye irritation, and specific target organ toxicity, it is prudent to handle this compound as a hazardous chemical. All personnel handling this compound should be thoroughly familiar with its potential hazards.

Step 2: Personal Protective Equipment (PPE)

Before handling this compound, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat to protect street clothing.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.

Step 3: Waste Segregation and Containment

Proper segregation of chemical waste is paramount to prevent accidental reactions and ensure correct disposal.

  • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (gloves, etc.), and weighing papers in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

Step 4: Labeling

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS number: 1217225-15-4

  • The primary hazards (e.g., "Toxic," "Irritant")

  • The accumulation start date

Step 5: Storage

Store hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure the storage area has secondary containment to capture any potential leaks.

Step 6: Professional Disposal

The final and most critical step is the disposal of the collected waste through a licensed hazardous waste disposal company. These companies are equipped to handle and transport chemical waste in accordance with all federal, state, and local regulations. The primary method for the disposal of pharmaceutical waste of this nature is high-temperature incineration.

Quantitative Data Summary

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Known Hazards
This compound 1217225-15-4C₁₄H₆D₄N₄O₆334.28Assumed to be similar to Dantrolene-d4
Dantrolene-d4Not AvailableC₁₄H₆D₄N₄O₅318.28Germ cell mutagenicity, Skin irritation, Eye irritation, Specific target organ toxicity
5-Hydroxy Dantrolene GlucuronideNot AvailableC₂₀H₁₈N₄O₁₂506.38Not classified as a "Hazardous Chemical" by OSHA in the provided SDS

Experimental Protocols

This document focuses on disposal procedures and does not contain experimental protocols. For handling and use of this compound in experimental settings, please refer to your institution's specific protocols and the manufacturer's product information.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Generation of this compound Waste assess Assess Hazards (Assume Hazardous) start->assess ppe Don Appropriate PPE assess->ppe segregate Segregate Solid and Liquid Waste ppe->segregate contain_solid Contain in Labeled Solid Hazardous Waste Container segregate->contain_solid contain_liquid Contain in Labeled Liquid Hazardous Waste Container segregate->contain_liquid storage Store in Designated Hazardous Waste Area contain_solid->storage contain_liquid->storage contact Contact Licensed Hazardous Waste Disposal Company storage->contact disposal Arrange for Professional Disposal (Incineration) contact->disposal end End: Waste Disposed Compliantly disposal->end

Personal protective equipment for handling 5-Hydroxy dantrolene-d4

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Hydroxy Dantrolene-d4

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Given the limited specific data for this deuterated compound, the safety protocols are based on information for Dantrolene-d4 and general guidance for handling hazardous pharmaceutical compounds. It is imperative to treat this compound with a high degree of caution.

Hazard Identification and Personal Protective Equipment

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentSpecifications & Remarks
Eye & Face Protection Safety glasses with side-shields or chemical goggles, and a face shield.Must be worn at all times in the laboratory. A face shield is required when there is a splash hazard.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Double gloving is recommended.[1] Inspect gloves for integrity before each use and change them immediately if contaminated.
Skin & Body Protection Laboratory coat (flame-retardant recommended).For larger quantities or increased risk of exposure, chemical-resistant aprons or suits may be necessary.[2]
Respiratory Protection Use in a well-ventilated area or with a chemical fume hood.If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges is required.
Operational Handling Plan

Safe handling of this compound requires meticulous adherence to laboratory procedures to prevent exposure and accidents.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Clearly label all containers.

    • Have an emergency spill kit readily accessible.

  • Handling:

    • All handling of this compound must be conducted within a chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the handling area.[1]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Keep the container tightly closed.

    • The compound may be hygroscopic (absorbs moisture from the air), so proper storage is critical to maintain its integrity.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all contaminated materials (e.g., gloves, pipette tips, empty containers) in a designated, clearly labeled, and sealed hazardous waste container.

  • Disposal Procedure:

    • Dispose of the hazardous waste in accordance with all local, state, and federal regulations.

    • Do not dispose of it down the drain or in regular trash.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap.[2] Seek medical attention if irritation persists.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

  • Spill:

    • Evacuate the area and remove all sources of ignition.

    • Ventilate the area.

    • Wear appropriate PPE as outlined in Table 1.

    • Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[3]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

prep Preparation - Verify fume hood operation - Assemble materials - Label containers - Ready spill kit ppe Don PPE - Double gloves (nitrile) - Lab coat - Safety goggles - Face shield prep->ppe Before handling handling Compound Handling (Inside Fume Hood) - Weighing - Dissolving - Aliquoting ppe->handling experiment Experimental Use - Cell culture treatment - In-vivo administration - Analytical testing handling->experiment decon Decontamination - Clean work surfaces - Decontaminate equipment handling->decon After handling waste Waste Segregation - Contaminated sharps - Contaminated labware - Liquid waste experiment->waste Post-experiment experiment->decon After experiment disposal Waste Disposal - Package and label hazardous waste - Store for pickup waste->disposal doff Doff PPE - Remove outer gloves - Remove lab coat - Remove inner gloves decon->doff doff->disposal

Caption: Workflow for Safe Handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.